molecular formula C28H37NO9 B1673515 Fmoc-amino-PEG5-acid

Fmoc-amino-PEG5-acid

Katalognummer: B1673515
Molekulargewicht: 531.6 g/mol
InChI-Schlüssel: TWQTXZPTZPOEEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-N-amido-PEG5-acid is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Eigenschaften

IUPAC Name

3-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO9/c30-27(31)9-11-33-13-15-35-17-19-37-20-18-36-16-14-34-12-10-29-28(32)38-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQTXZPTZPOEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of Fmoc-amino-PEG5-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of Fmoc-amino-PEG5-acid (Fmoc-18-amino-4,7,10,13,16-pentaoxaoctadecanoic acid), a heterobifunctional linker critical in bioconjugation, peptide synthesis, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a valuable chemical tool characterized by three key components: a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hydrophilic five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid.[1] This structure allows for the sequential and controlled conjugation of different molecules. The PEG spacer enhances the solubility and bioavailability of the resulting conjugates, a crucial feature for many biological applications.[1] The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under mild basic conditions, while the terminal carboxylic acid can be activated to react with primary amines to form a stable amide bond.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 882847-32-7[2]
Molecular Formula C₂₈H₃₇NO₉[2]
Molecular Weight 531.6 g/mol [2]
Appearance Viscous liquid or solid
Purity ≥95%[2]
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO)[3]
Storage Temperature -20°C to -5°C, keep in a dry and dark place[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of the corresponding amino-PEG5-acid with an Fmoc-donating reagent. A representative protocol based on established methods for Fmoc protection of amino acids is detailed below.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis Start Amino-PEG5-acid + Fmoc-OSu Reaction Dissolve in Aqueous-Organic Medium (e.g., 1,4-Dioxane (B91453)/Water) with mild base (e.g., NaHCO₃) Stir at room temperature Start->Reaction 1. Fmoc Protection Workup Acidify with dilute HCl Extract with Ethyl Acetate (B1210297) Reaction->Workup 2. Quenching & Extraction Dry Dry organic layer (Na₂SO₄) Filter and Concentrate Workup->Dry 3. Drying Crude Crude this compound Dry->Crude 4. Isolation

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from amino-PEG5-acid and 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu).

Materials:

  • Amino-PEG5-acid

  • Fmoc-OSu (1.1 equivalents)

  • 1,4-Dioxane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve amino-PEG5-acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and saturated aqueous sodium bicarbonate solution.

  • Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.1 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product is typically purified by column chromatography to remove unreacted starting materials and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for obtaining high-purity this compound.

Purification Workflow

Purification_Workflow cluster_purification Purification Crude Crude Product Dissolve Dissolve in minimal Mobile Phase A/Solvent Crude->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter RPHPLC Inject onto Preparative RP-HPLC (C18 column) Filter->RPHPLC Gradient Elute with Water/Acetonitrile gradient (containing 0.1% TFA) RPHPLC->Gradient Collect Collect Fractions based on UV absorbance (265 nm for Fmoc group) Gradient->Collect Analyze Analyze fractions by analytical HPLC Collect->Analyze Pool Pool pure fractions Analyze->Pool Lyophilize Lyophilize to obtain pure product Pool->Lyophilize Reactions cluster_deprotection Fmoc Deprotection cluster_activation Carboxylic Acid Activation & Coupling Fmoc_PEG_Acid Fmoc-NH-PEG5-COOH Piperidine 20% Piperidine in DMF Fmoc_PEG_Acid->Piperidine EDC_NHS EDC, NHS (or HATU, DIPEA) Fmoc_PEG_Acid->EDC_NHS Free_Amine H₂N-PEG5-COOH Piperidine->Free_Amine Amide_Bond Fmoc-NH-PEG5-CO-NH-R EDC_NHS->Amide_Bond Amine R-NH₂ Amine->Amide_Bond

References

The Versatility of Fmoc-amino-PEG5-acid in Modern Biotechnology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of precision bioconjugation has revolutionized the landscape of biotechnology and pharmaceutical development. Central to this evolution is the use of versatile linker molecules that enable the controlled assembly of complex biomolecular architectures. Among these, Fmoc-amino-PEG5-acid has emerged as a critical tool, offering a unique combination of features that address key challenges in drug delivery, peptide modification, and proteomics. This technical guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and workflow visualizations to support researchers in leveraging this powerful molecule.

Core Properties and Advantages

This compound is a heterobifunctional linker characterized by three key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a discrete five-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal carboxylic acid.[1][2][3][4][5] This distinct structure imparts several advantageous properties:

  • Orthogonal Reactivity: The Fmoc-protected amine and the carboxylic acid provide two distinct reactive sites that can be addressed using different chemical strategies.[1] The carboxylic acid can be activated to react with primary amines, while the Fmoc group can be removed under mild basic conditions to expose a primary amine for subsequent conjugation.[1][2]

  • Enhanced Hydrophilicity: The PEG spacer significantly increases the aqueous solubility of the resulting conjugate, a crucial feature when working with hydrophobic drugs or peptides, as it helps to prevent aggregation.[1][2][6]

  • Biocompatibility and Improved Pharmacokinetics: PEG is well-established for its low toxicity and minimal immunogenicity.[1][7] PEGylation, the process of attaching PEG chains, can extend the circulation half-life of therapeutic molecules by increasing their hydrodynamic volume, which reduces renal clearance.[8][9][10]

  • Defined Spacer Length: As a monodisperse compound, this compound provides a precise and defined distance between the conjugated molecules. This control over spacing is critical for optimizing the biological activity of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][6]

Key Applications in Biotechnology

The unique attributes of this compound have led to its widespread adoption in several key areas of biotechnology research and development.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, ADCs represent a transformative class of therapeutics that combine the targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[11] The linker connecting the antibody and the payload is a critical determinant of the ADC's efficacy and safety.[10] this compound serves as a non-cleavable linker in ADC development.[1] The amide bond formed from its carboxylic acid end is stable, meaning the release of the cytotoxic payload occurs upon the complete proteolytic degradation of the antibody within the lysosome of the target cell.[1] This can lead to enhanced plasma stability and a wider therapeutic window.[1]

The hydrophilic PEG5 spacer helps to overcome the challenges associated with hydrophobic payloads, improving solubility and potentially allowing for higher drug-to-antibody ratios (DARs) without inducing aggregation.[6]

Table 1: Typical Performance Metrics for ADCs Utilizing Non-Cleavable PEG Linkers

ParameterTypical Value RangeSignificance
Drug-to-Antibody Ratio (DAR)~3.5 - 4.5The average number of drug molecules per antibody. PEG linkers can facilitate higher DARs by mitigating the hydrophobicity of the payload.[1]
In Vitro Cytotoxicity (IC₅₀)10 - 150 nM (Antigen-positive cells)The concentration of ADC required to inhibit the growth of 50% of target cancer cells. This value is highly dependent on the specific antibody, payload, and cell line used.[1]
Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable reagent in SPPS for the site-specific incorporation of a flexible and hydrophilic spacer within a peptide sequence.[1][12][13] This can be advantageous for several reasons:

  • Improved Solubility: PEGylation can enhance the solubility of hydrophobic peptides.[14]

  • Increased Stability: The PEG chain can protect the peptide from proteolytic degradation.[7]

  • Modified Pharmacokinetics: As with other biologics, PEGylation can extend the in vivo half-life of therapeutic peptides.[14]

The this compound can be coupled to the N-terminus of a resin-bound peptide using standard coupling reagents.[12][13]

PROTACs and Bioconjugation

The heterobifunctional nature of this compound makes it an ideal linker for the synthesis of PROTACs.[8][15] PROTACs are chimeric molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase.[8] The linker plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[8] The defined length and flexibility of the PEG5 spacer can be fine-tuned to achieve the optimal orientation for ubiquitination and subsequent degradation.[8] The hydrophilicity of the PEG linker also improves the often-poor solubility of PROTAC molecules.[8]

Beyond PROTACs, this compound is widely used in various bioconjugation applications, such as linking molecules to surfaces or functionalizing nanoparticles.[16]

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a two-step process for conjugating a cytotoxic drug to an antibody using this compound.

Part A: Conjugation of the Linker to the Antibody

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound, EDC, and Sulfo-NHS in anhydrous DMF or DMSO.[16]

  • Reaction Setup: In a reaction vessel, add a 10- to 20-fold molar excess of this compound to the antibody solution.[16]

  • Activation: Add a 1.5-fold molar excess of EDC and Sulfo-NHS over the linker to the reaction mixture. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.[16]

  • Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle stirring.[16]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15-30 minutes.[16]

  • Purification: Purify the Fmoc-PEG-antibody conjugate using size-exclusion chromatography to remove excess reagents.[16]

Part B: Fmoc Deprotection

Materials:

  • Fmoc-PEG-antibody conjugate from Part A

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF[1]

  • Purification system

Procedure:

  • Deprotection: Add the 20% piperidine/DMF solution to the Fmoc-PEG-antibody conjugate.[1]

  • Incubation: Agitate the mixture at room temperature. A common procedure involves two treatments: first for 2-5 minutes, drain, and then a second treatment for a longer duration as needed to ensure complete deprotection.[1]

  • Purification: Purify the deprotected PEG-antibody conjugate to remove piperidine and byproducts.

Part C: Conjugation of the Cytotoxic Drug

Materials:

  • Deprotected PEG-antibody conjugate from Part B

  • Activated cytotoxic drug (e.g., NHS ester of the drug)

Procedure:

  • Conjugation: Add a 5- to 10-fold molar excess of the activated drug to the purified deprotected PEG-antibody conjugate.[16]

  • Incubation: Incubate for 2-4 hours at room temperature.[16]

  • Quenching: Quench the reaction as described in Part A.

  • Final Purification: Purify the final ADC using an appropriate chromatography method, such as size-exclusion or hydrophobic interaction chromatography.[16]

Protocol 2: N-terminal PEGylation of a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of this compound at the N-terminus of a peptide chain during SPPS.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents (e.g., BOP, HATU)[2][12]

  • Anhydrous DMF

  • Washing solvents (e.g., DMF, Dichloromethane (DCM))

Procedure:

  • Final Deprotection: Perform the final Fmoc deprotection on the N-terminal amino acid of the peptide-resin using 20% piperidine in DMF.[14]

  • Washing: Thoroughly wash the resin with DMF.[14]

  • PEGylation Reaction:

    • Dissolve this compound (1.5-2 equivalents) and a suitable activator (e.g., HATU) and base (e.g., DIPEA) in DMF.[14]

    • Add the activated linker solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[14]

  • Washing: Wash the resin with DMF and then with DCM to remove excess reagents.[14]

  • Cleavage and Deprotection: Cleave the PEGylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude PEGylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

Visualizing Workflows and Logical Relationships

To further elucidate the application of this compound, the following diagrams, generated using Graphviz, illustrate key experimental workflows.

ADC_Synthesis_Workflow cluster_0 Part A: Linker Conjugation cluster_1 Part B: Fmoc Deprotection cluster_2 Part C: Drug Conjugation Antibody Antibody Conjugation Amide Bond Formation Antibody->Conjugation Fmoc-PEG5-Acid Fmoc-PEG5-Acid Fmoc-PEG5-Acid->Conjugation EDC_SulfoNHS EDC / Sulfo-NHS EDC_SulfoNHS->Conjugation Fmoc_PEG_Ab Fmoc-PEG-Antibody Conjugation->Fmoc_PEG_Ab Purification_A Purification (SEC) Fmoc_PEG_Ab->Purification_A Deprotection Fmoc Removal Purification_A->Deprotection Piperidine Piperidine Piperidine->Deprotection H2N_PEG_Ab H2N-PEG-Antibody Deprotection->H2N_PEG_Ab Drug_Conjugation Amide Bond Formation H2N_PEG_Ab->Drug_Conjugation H2N_PEG_Ab->Drug_Conjugation Activated_Drug Activated Drug Activated_Drug->Drug_Conjugation ADC Final ADC Drug_Conjugation->ADC Purification_C Purification (HIC/SEC) ADC->Purification_C

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

SPPS_Workflow Start Start: Resin Swelling Cycle Amino Acid Coupling Cycles (Fmoc-SPPS) Start->Cycle Final_Deprotection Final N-terminal Fmoc Deprotection Cycle->Final_Deprotection PEGylation PEGylation with this compound Final_Deprotection->PEGylation Cleavage Cleavage from Resin & Side-chain Deprotection PEGylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Final PEGylated Peptide Purification->Final_Product

Caption: Workflow for N-terminal Peptide PEGylation via SPPS.

Conclusion

This compound is a cornerstone reagent in modern biotechnology, enabling the synthesis of sophisticated biomolecules with enhanced therapeutic properties. Its well-defined structure and versatile reactivity provide researchers with a high degree of control over the design and assembly of ADCs, PEGylated peptides, PROTACs, and other bioconjugates. The detailed protocols and workflows presented in this guide offer a practical framework for the successful application of this powerful linker, empowering scientists and drug developers to advance the frontiers of medicine and biotechnology.

References

The Strategic Role of Fmoc-amino-PEG5-acid as a Versatile PEG Linker in Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, the precise engineering of complex biomolecules is paramount. The strategic implementation of linkers is a critical component in the development of sophisticated drug delivery systems, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as well as in the synthesis of modified peptides. Among the diverse array of available linkers, Fmoc-amino-PEG5-acid has emerged as a cornerstone due to its unique combination of properties that offer enhanced solubility, biocompatibility, and synthetic versatility. This technical guide provides a comprehensive overview of the core attributes, applications, and experimental protocols associated with this compound, serving as a vital resource for professionals in the field of drug development and bioconjugation.

Core Attributes of this compound

This compound is a heterobifunctional linker characterized by a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus, a terminal carboxylic acid at the other, and a discrete five-unit polyethylene (B3416737) glycol (PEG) chain as a spacer.[1] This distinct molecular architecture imparts several advantageous properties that are instrumental in the design and synthesis of complex bioconjugates.

The presence of the PEG spacer significantly enhances the aqueous solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic drugs or peptides, thereby helping to prevent aggregation.[1] PEG is also well-recognized for its low toxicity and minimal immunogenicity, which can improve the pharmacokinetic profile of therapeutic molecules by extending their circulation half-life.[1][2] The monodisperse nature of the PEG5 chain ensures a precise and defined distance between the conjugated molecules, a critical factor for optimizing the biological activity of intricate molecules like ADCs and PROTACs.[1]

The orthogonal reactivity of the terminal functional groups is a key feature of this compound. The carboxylic acid can be activated to react with primary amines, such as the lysine (B10760008) residues on proteins, to form stable amide bonds.[3][4] Concurrently, the Fmoc-protected amine provides a latent reactive site that can be deprotected under mild basic conditions, typically with piperidine (B6355638), to reveal a primary amine for subsequent conjugation steps.[1][3] This sequential reactivity is fundamental to the controlled, stepwise assembly of complex biomolecular constructs.[5]

Physicochemical and General Properties
PropertyValueReference
Molecular Weight517.6 g/mol [3]
Alternate NamesFmoc-N-amido-PEG5-acid, Fmoc-18-amino-4,7,10,13,16-pentaoxaoctadecanoic acid[6][7]
AppearanceWhite to off-white solid[3]
PurityTypically >95%[3]
SolubilitySoluble in organic solvents (DMF, DMSO) and aqueous buffers after Fmoc deprotection[3]
Storage ConditionsStore at -20°C, sealed and protected from moisture[5]

Applications in Bioconjugation and Drug Delivery

The unique structural attributes of this compound make it a versatile tool in a multitude of bioconjugation applications, most notably in the development of ADCs and PROTACs, as well as in peptide modification and surface functionalization.

Antibody-Drug Conjugates (ADCs)

In the construction of ADCs, this compound serves as a linker to connect a cytotoxic payload to an antibody. The general strategy involves the initial reaction of the linker's carboxylic acid with the lysine residues on the antibody. Following purification, the Fmoc group is removed to expose the amine, which is then coupled to an activated drug molecule.[3] The hydrophilic PEG spacer in this context can help to mitigate the aggregation often caused by hydrophobic drug payloads and can improve the overall pharmacokinetic properties of the ADC.[1]

Proteolysis-Targeting Chimeras (PROTACs)

This compound is also utilized as a PEG-based linker in the synthesis of PROTACs.[8] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation by the proteasome.[8] The linker plays a critical role in a PROTAC's efficacy by dictating the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[9] The defined length and flexibility of the PEG5 chain in this compound allow for precise control over the spatial arrangement of the two ligands, which is crucial for optimizing ternary complex formation and subsequent protein degradation.[1][9]

Solid-Phase Peptide Synthesis (SPPS)

This linker is particularly valuable in Solid-Phase Peptide Synthesis (SPPS), where it can be incorporated to add a flexible and hydrophilic spacer within a peptide sequence.[1] The modification of peptides with PEG, known as PEGylation, is a common strategy to enhance their therapeutic properties, including increased hydrodynamic volume, which leads to reduced renal clearance and an extended in vivo half-life.[10] The use of an NHS-ester activated form of the PEG linker, such as Fmoc-PEG5-NHS ester, provides an efficient method for covalently attaching the PEG linker to the N-terminus of a peptide chain.[10]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Protocol 1: Carboxylic Acid Activation and Amine Coupling

This protocol outlines the general procedure for activating the carboxylic acid of this compound and coupling it to a primary amine-containing molecule, such as a protein or peptide.

Materials:

  • This compound

  • Amine-containing molecule (e.g., antibody, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).[3]

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO (e.g., 10 mg/mL each).[3]

    • Ensure the amine-containing molecule is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.[11]

  • Activation and Coupling:

    • To the solution of the amine-containing molecule, add a 10- to 20-fold molar excess of this compound.[3]

    • Add a 1.5-fold molar excess of EDC and NHS (or Sulfo-NHS) over the linker.[3] The final concentration of the organic solvent should ideally be below 10% (v/v).[3]

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.[3]

  • Quenching:

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15-30 minutes.[3]

  • Purification:

    • Purify the conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents.[3]

ParameterRecommended ValueReference
Linker Molar Excess10-20 fold[3]
EDC/NHS Molar Excess (over linker)1.5 fold[3]
Coupling Time2-4 hours[3]
Solvent Concentration (max)10% (v/v)[3]
Protocol 2: Fmoc Group Deprotection

This protocol details the removal of the Fmoc protecting group to expose the primary amine for subsequent conjugation steps.[1]

Materials:

  • Fmoc-protected conjugate

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF for washing

Procedure:

  • Initial Treatment: Add the 20% piperidine/DMF solution to the Fmoc-protected compound. If on a solid support, ensure the resin is fully submerged.[1]

  • Incubation: Agitate the mixture at room temperature. A common procedure involves two treatments. First, agitate for 2-5 minutes, then drain the solution.[1]

  • Second Treatment: Add a fresh aliquot of the deprotection solution and agitate for an additional 20-30 minutes.[1]

  • Washing: Thoroughly wash the resulting amine-containing product with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[1][5]

Protocol 3: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of this compound to the N-terminus of a resin-bound peptide chain.[1]

Materials:

  • Peptide-resin with a deprotected N-terminal amine

  • This compound

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed according to standard SPPS protocols and the resin has been thoroughly washed with DMF.[1]

  • Activation Solution: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent like HATU (3-5 equivalents) in DMF.[1]

  • Coupling Reaction: Add the activation solution to the resin, followed by the addition of DIPEA (6-10 equivalents). Agitate the mixture for 1-2 hours at room temperature.[1][12]

  • Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents.[1] The linker is now incorporated, and the terminal Fmoc group on the linker can be removed for further peptide elongation or final conjugation.[1]

Visualizing Workflows and Signaling Pathways

To further elucidate the role and application of this compound, the following diagrams, generated using Graphviz, illustrate key experimental workflows.

general_bioconjugation_workflow A Molecule A (e.g., Antibody) E Conjugate to Molecule A A->E B This compound D Activate Carboxylic Acid (EDC/NHS) B->D C Molecule B (e.g., Drug) I Activate Molecule B C->I D->E F Purify Conjugate A E->F G Fmoc Deprotection (Piperidine) F->G H Purify Amine-PEG-A G->H J Conjugate to Amine-PEG-A H->J I->J L Purify Final Conjugate J->L K Final Conjugate (A-PEG-B) L->K

General workflow for sequential bioconjugation.

adc_synthesis_workflow cluster_step1 Step 1: Linker-Antibody Conjugation cluster_step2 Step 2: Fmoc Deprotection cluster_step3 Step 3: Drug Conjugation A Antibody C Fmoc-PEG-Antibody A->C B This compound + EDC/NHS B->C D Fmoc-PEG-Antibody F Amine-PEG-Antibody D->F E 20% Piperidine/DMF E->F G Amine-PEG-Antibody I Antibody-Drug Conjugate (ADC) G->I H Activated Cytotoxic Drug H->I

Workflow for synthesizing an Antibody-Drug Conjugate (ADC).

spps_incorporation_workflow A Resin-Bound Peptide (Fmoc-Protected) B Fmoc Deprotection (Piperidine) A->B C Resin-Bound Peptide (Free N-terminus) B->C E Resin-Bound Peptide-PEG-Fmoc C->E D This compound + HATU/DIPEA D->E F Continue SPPS or Cleave E->F

Workflow for incorporating the linker via Solid-Phase Peptide Synthesis.

References

A Deep Dive into the Hydrophilicity of Fmoc-amino-PEG5-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Fmoc-amino-PEG5-acid, a heterobifunctional linker molecule pivotal in modern bioconjugation and drug development, with a particular focus on its hydrophilic properties. This document will delve into the chemical nature of this compound, its role in enhancing the solubility of conjugated molecules, and its application in the synthesis of complex therapeutics like Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and visual diagrams are provided to facilitate a deeper understanding and practical application of this versatile linker.

Core Concepts: The Amphiphilic Nature of this compound

This compound, with the chemical formula C28H37NO9 and a molecular weight of approximately 531.60 g/mol , is a molecule of dual character.[1] Its structure can be dissected into three key functional components that dictate its overall physicochemical properties, particularly its solubility and reactivity.

  • The Fmoc (Fluorenylmethyloxycarbonyl) Group: This large, aromatic protecting group is decidedly hydrophobic.[2] While essential for orthogonal chemical synthesis strategies, it significantly decreases the molecule's inherent water solubility.[2][3] The Fmoc group can be readily removed under basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), to reveal a primary amine for subsequent conjugation.[4][5][6]

  • The PEG5 (Pentaethylene Glycol) Spacer: The core of the molecule's hydrophilicity lies in the five-unit polyethylene (B3416737) glycol chain.[1][4][6][7] The repeating ether linkages of the PEG chain are capable of forming hydrogen bonds with water molecules, effectively creating a hydration shell around this portion of the molecule.[8] This property is instrumental in imparting water solubility to the entire conjugate, a crucial attribute for improving the pharmacokinetic profiles of many therapeutic agents.[4][8]

  • The Terminal Carboxylic Acid: The propionic acid moiety at the terminus provides a reactive handle for conjugation, typically with primary or secondary amines, to form stable amide bonds.[4][6][7] The presence of this acidic group can also contribute to the molecule's aqueous solubility, especially at neutral to alkaline pH where it exists in its deprotonated, carboxylate form.

The interplay between the hydrophobic Fmoc group and the hydrophilic PEG spacer and carboxylic acid makes this compound an amphiphilic molecule. This characteristic influences its solubility in various laboratory solvents.

Data Presentation: Physicochemical and Solubility Data

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C28H37NO9
Molecular Weight ~531.60 g/mol
Appearance Colorless to light yellow liquid or viscous oil
Storage Conditions -20°C, protected from moisture

Table 2: Qualitative Solubility Profile of this compound

Solvent TypeSolvent NameSolubility ProfileRationale
Polar Aprotic Dimethyl sulfoxide (B87167) (DMSO)SolubleThe polar nature of DMSO can solvate both the hydrophilic and hydrophobic portions of the molecule.
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a good solvent for many amphiphilic molecules used in peptide synthesis and bioconjugation.
Chlorinated Dichloromethane (DCM)SolubleThe hydrophobic Fmoc group contributes to solubility in this non-polar organic solvent.
Aqueous Water, Aqueous BuffersSparingly SolubleThe hydrophilic PEG chain and carboxylic acid promote aqueous solubility, but this is counteracted by the large, hydrophobic Fmoc group.[2] Direct dissolution in aqueous buffers can be challenging, and it is often recommended to first dissolve the compound in a water-miscible organic solvent like DMSO or DMF.

Experimental Protocols

The hydrophilicity of this compound is a key feature exploited in the synthesis of PROTACs, which are often large, hydrophobic molecules with poor aqueous solubility. The incorporation of a PEG linker can significantly improve the solubility and cell permeability of the final PROTAC.[1][8] Below is a detailed, representative protocol for the synthesis of a PROTAC using this compound.

Protocol 1: Two-Step Synthesis of a PROTAC using this compound

This protocol describes the sequential conjugation of a target protein (POI) ligand and an E3 ligase ligand to the this compound linker. This example assumes the POI ligand contains a primary amine for the initial coupling and the E3 ligase ligand also has a primary amine available for the final coupling.

Materials:

  • This compound

  • Amine-functionalized POI ligand

  • Amine-functionalized E3 ligase ligand

  • N,N'-Diisopropylcarbodiimide (DIC) or another suitable carbodiimide (B86325) coupling agent

  • 1-Hydroxybenzotriazole (HOBt) or a similar coupling additive

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA) for final deprotection if necessary

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for characterization

Step 1: Coupling of the POI Ligand to this compound

  • Activation of Carboxylic Acid: In a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent), DIC (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated linker solution, add the amine-functionalized POI ligand (1.2 equivalents) dissolved in a minimal amount of anhydrous DMF. Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product, the POI-Linker(Fmoc) intermediate, by flash chromatography or preparative RP-HPLC.

Step 2: Fmoc Deprotection and Coupling of the E3 Ligase Ligand

  • Fmoc Deprotection: Dissolve the purified POI-Linker(Fmoc) intermediate in a 20% solution of piperidine in DMF. Stir the reaction at room temperature for 30 minutes.

  • Removal of Deprotection Reagents: Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF. The resulting crude amine can be purified by RP-HPLC or used directly in the next step after co-evaporation with a suitable solvent like toluene (B28343) to remove residual piperidine.

  • Final Coupling Reaction: In a separate reaction vessel, activate the carboxylic acid of a suitable E3 ligase ligand if required, following a similar procedure as in Step 1. To the deprotected POI-Linker-Amine intermediate, add the activated E3 ligase ligand.

  • Final PROTAC Synthesis: Stir the reaction at room temperature and monitor by LC-MS.

  • Final Purification and Characterization: Once the reaction is complete, purify the final PROTAC molecule by preparative RP-HPLC. Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate the core concepts and workflows discussed in this guide.

Caption: Structural components and properties of this compound.

PROTAC_Synthesis_Workflow Figure 2: Experimental Workflow for PROTAC Synthesis cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Deprotection & Second Coupling start This compound + Amine-POI Ligand activate Activate Carboxylic Acid (DIC, HOBt) start->activate couple1 Amide Bond Formation activate->couple1 purify1 Purification 1 (RP-HPLC) couple1->purify1 intermediate1 POI-Linker(Fmoc) purify1->intermediate1 deprotect Fmoc Deprotection (Piperidine) intermediate1->deprotect intermediate2 POI-Linker-Amine deprotect->intermediate2 couple2 Couple with E3 Ligase Ligand intermediate2->couple2 purify2 Final Purification (RP-HPLC) couple2->purify2 final_product Final PROTAC purify2->final_product

References

An In-depth Technical Guide to Fmoc-amino-PEG5-acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-amino-PEG5-acid (Fmoc-NH-PEG5-COOH), a heterobifunctional linker increasingly utilized in modern peptide synthesis. Its unique structure, incorporating a base-labile Fmoc-protected amine, a flexible five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offers significant advantages in the development of therapeutic peptides. The inclusion of a PEG linker can enhance the solubility, stability, and pharmacokinetic properties of synthetic peptides, making this a critical technique in drug development and biomedical research.[1][2] This document serves as a detailed resource, outlining the core properties of this reagent, extensive experimental protocols for its application, and visual representations of key workflows to facilitate its effective use.

Core Properties and Advantages of PEGylation

This compound is a monodisperse PEG derivative, meaning it has a defined and uniform length.[1][3] This precise structure allows for exact control over the spacing between conjugated molecules, a critical factor in optimizing the biological activity of complex biomolecules.[3] The key features of this molecule are its two distinct functional groups: the Fmoc-protected amine and the terminal carboxylic acid. This "heterobifunctional" nature allows for sequential and controlled conjugation of different molecules.[1][4]

The primary role of the PEG component is to confer beneficial properties to the final peptide product through a process known as PEGylation. PEGylation is the covalent attachment of polyethylene glycol chains to molecules, most commonly therapeutic proteins and peptides. This modification can significantly improve the pharmacological properties of a drug.

Key advantages of peptide PEGylation include:

  • Increased Half-Life: The increased hydrodynamic volume of PEGylated peptides leads to reduced renal clearance, thereby extending their circulation time in the body.[2][5][6] In some cases, PEGylation can increase the circulating half-life of a peptide drug by more than 100 times.[6]

  • Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic peptides in aqueous media, which is crucial for many biological applications.[1][5]

  • Reduced Immunogenicity and Antigenicity: The PEG chain can act as a shield, masking the peptide from the host's immune system and reducing the likelihood of an immune response.[5][6]

  • Protection from Proteolytic Degradation: The steric hindrance provided by the PEG chain can protect the peptide from degradation by proteolytic enzymes.[6][7]

Physicochemical Properties

The following tables summarize the key quantitative data for this compound.

Property Value Source(s)
CAS Number 635287-26-2[1][3][4]
Molecular Formula C₂₇H₃₅NO₉[1][3]
Molecular Weight 517.6 g/mol [1][3][4]
Appearance White to off-white solid or viscous liquid[1][3][4]
Purity ≥95%[1][3][4]
Property Recommendation Source(s)
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO)[1][4]
Storage Temperature -20°C to -5°C[1]
Storage Conditions Keep in a dry and dark place[1]

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence during solid-phase peptide synthesis (SPPS). The most common strategy is the Fmoc/tBu (tert-butyl) approach, which utilizes a base-labile Fmoc group for Nα-amino protection and acid-labile side-chain protecting groups.[8]

The choice of resin is dependent on whether the C-terminus of the final peptide is to be a carboxylic acid or an amide. For a C-terminal amide, a Rink Amide resin is commonly used, while a Wang resin is suitable for a C-terminal carboxylic acid.[9]

  • Resin Swelling: Place the desired amount of resin in a reaction vessel. Add a suitable solvent, such as N,N-dimethylformamide (DMF), to allow the resin to swell.[9][10] Gently agitate the mixture for at least 30 minutes to an hour to ensure proper swelling, which exposes the reactive sites within the resin beads.[9] After swelling, drain the solvent.[10]

This cycle of deprotection, washing, and coupling is repeated for each amino acid in the peptide sequence.[2]

  • Fmoc Deprotection: To remove the Fmoc protecting group from the resin or the previously coupled amino acid, add a 20% solution of piperidine (B6355638) in DMF to the resin.[2][9] Agitate the mixture for 5-10 minutes, then drain the solution. Repeat this step once more to ensure complete deprotection.[2]

  • Washing: Thoroughly wash the resin to remove residual piperidine and byproducts. A typical washing sequence is multiple washes with DMF, followed by dichloromethane (B109758) (DCM), and then again with DMF.[2]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) using a coupling reagent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[2]

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.[2]

    • Agitate the reaction mixture for 1-2 hours at room temperature to allow for the formation of the peptide bond.[2]

  • Washing: After the coupling reaction, wash the resin thoroughly with DMF to remove any unreacted reagents.[8]

Once the desired peptide sequence has been assembled, the this compound can be coupled to the N-terminus of the peptide.

  • Final Fmoc Deprotection: Perform the Fmoc deprotection step as described in section 2.1 on the N-terminal amino acid of the peptide-resin.[2]

  • Washing: Wash the resin thoroughly with DMF.[2]

  • PEGylation Reaction:

    • Dissolve this compound (1.5-2 equivalents) and a coupling reagent like HBTU (1.5-2 equivalents) with DIPEA (3-4 equivalents) in DMF.[2]

    • Add the activated PEG linker solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[2]

  • Washing: Wash the resin with DMF and then with DCM to remove all excess reagents.[2]

The final step is to cleave the PEGylated peptide from the resin support and simultaneously remove the acid-labile side-chain protecting groups.

  • Resin Preparation: After the final wash, dry the peptide-resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A commonly used cocktail is Reagent K, which is suitable for peptides containing sensitive residues.[2]

    • Reagent K Composition: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% Ethanedithiol (EDT).[2]

    • Safety Note: TFA is highly corrosive and should be handled in a certified fume hood.[2]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin. Agitate the mixture at room temperature for 2-4 hours.[2]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate, which contains the cleaved peptide.[2]

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, usually a mixture of water and acetonitrile (B52724) containing 0.1% TFA.[2]

  • RP-HPLC:

    • Use a C18 column for purification.[2]

    • Employ a gradient of two mobile phases: Buffer A (0.1% TFA in water) and Buffer B (0.1% TFA in acetonitrile).[2]

    • A typical gradient might run from 5% to 65% Buffer B over 30-60 minutes.[2]

    • Monitor the elution of the peptide by UV absorbance at 210-220 nm.[2]

  • Fraction Collection and Analysis: Collect the fractions corresponding to the major peak. The purity and identity of the final peptide can be confirmed by analytical HPLC and mass spectrometry.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

SPPS_Workflow Resin Solid Support (Resin) Swelling Resin Swelling (DMF) Resin->Swelling Fmoc_AA1 Couple First Fmoc-Amino Acid Swelling->Fmoc_AA1 Cycle SPPS Cycle: 1. Fmoc Deprotection 2. Wash 3. Couple Next Fmoc-AA 4. Wash Fmoc_AA1->Cycle Repeat for each amino acid Cycle->Cycle PEGylation N-terminal PEGylation with this compound Cycle->PEGylation Cleavage Cleavage from Resin & Side-chain Deprotection PEGylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Pure PEGylated Peptide Purification->Final_Peptide

Caption: High-level workflow of solid-phase peptide synthesis incorporating N-terminal PEGylation.

SPPS_Cycle Start Peptide-Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Elongated Peptide-Resin with N-terminal Fmoc Wash2->End

Caption: The four main steps of a standard Fmoc-SPPS cycle for peptide elongation.

By following these detailed protocols and understanding the fundamental properties of this compound, researchers can effectively leverage this versatile tool to synthesize high-quality PEGylated peptides for a wide range of applications in research and drug development.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional Poly(ethylene glycol) (PEG) linkers are indispensable molecular tools in the fields of bioconjugation, drug delivery, and diagnostics.[1] These linkers are characterized by a polyethylene (B3416737) glycol chain with two different reactive functional groups at each terminus, enabling the covalent linkage of two distinct molecular entities.[1][2][3] This unique architecture allows for the precise and controlled construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4]

The inclusion of a PEG spacer confers several beneficial properties to the resulting conjugate. The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules, which is crucial for drug formulation and administration.[2] Furthermore, PEGylation can increase the hydrodynamic volume of a molecule, which prolongs its circulation half-life by reducing renal clearance and shielding it from enzymatic degradation.[2][4] The PEG chain can also mask the conjugated molecule from the immune system, thereby lowering the potential for an immunogenic response.[4][5] The ability to customize the length of the PEG chain provides precise control over the distance between the conjugated molecules, a critical factor for optimizing biological activity.[3][]

This technical guide provides a comprehensive overview of heterobifunctional PEG linkers, covering their core concepts, synthesis, and applications in drug development. It also includes detailed experimental protocols and quantitative data to aid researchers in the design and execution of their bioconjugation strategies.

Core Concepts of Heterobifunctional PEG Linkers

The fundamental utility of heterobifunctional PEG linkers lies in their modular design, which facilitates a stepwise and controlled conjugation process. This minimizes the formation of unwanted homodimers and other side products.[1] The general structure can be represented as X–(CH₂CH₂O)n–Y, where X and Y are two different reactive functional groups, and (CH₂CH₂O)n is the polyethylene glycol chain.[7]

Common Functional Groups

The choice of terminal functional groups is dictated by the available reactive sites on the molecules to be conjugated, such as primary amines (-NH₂), thiols (-SH), and carboxylic acids (-COOH).[8] A wide array of reactive groups are available, each with specific reactivity profiles.[9][10]

Reactive Group XReacts WithResulting LinkageKey Features
N-Hydroxysuccinimide (NHS) Ester Primary Amines (-NH₂)AmideStable bond, common for protein modification.
Maleimide Thiols (-SH)ThioetherHighly selective for sulfhydryl groups.
Alkyne AzidesTriazole (via Click Chemistry)Bioorthogonal, high specificity and efficiency.
Azide AlkynesTriazole (via Click Chemistry)Bioorthogonal, stable linkage.
Aldehyde/Ketone Hydrazides, AminooxyHydrazone, OximeSpecific for carbonyl groups.
Carboxylic Acid (-COOH) Primary Amines (-NH₂)Amide (requires activator like EDC)Used for surface modification and bioconjugation.
The Role of the PEG Spacer

The PEG chain itself is not merely a spacer but an active contributor to the overall properties of the bioconjugate. Its length can be precisely tailored to optimize the pharmacokinetic and pharmacodynamic properties of the final molecule.[1][]

  • Enhanced Solubility : The hydrophilic nature of PEG improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which can prevent aggregation.[4][5]

  • Improved Pharmacokinetics : PEGylation increases the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer plasma half-life.[4][5]

  • Reduced Immunogenicity : The flexible PEG chain can create a "stealth" effect, masking the bioconjugate from the host's immune system.[4][5]

  • Precise Spatial Control : The defined length of the PEG linker allows for precise control over the distance between the two conjugated molecules, which is often critical for optimal biological activity.[4][]

Quantitative Data on Linker Effects

The length of the PEG linker significantly influences the properties of the resulting bioconjugate, particularly in the context of Antibody-Drug Conjugates (ADCs).

Impact of PEG Linker Length on ADC Pharmacokinetics

Longer PEG chains have been shown to decrease the clearance rate of ADCs, thereby increasing their circulation half-life.

Linker CompositionADC Clearance (mL/day/kg)Half-Life (t½) Increase vs. No PEG
No PEG ~15Baseline
PEG2 ~12-
PEG4 ~8-
PEG8 ~5Significantly longer than shorter PEGs
PEG24 Slower than shorter PEGsProlonged
4 kDa Not Reported2.5-fold
10 kDa Not Reported11.2-fold

Data compiled from multiple preclinical studies. Actual values may vary depending on the specific ADC and experimental model.[11][12]

Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs

While longer PEG chains can improve pharmacokinetics, they may also lead to a decrease in in vitro potency, presenting a trade-off that requires careful optimization.[12][13]

Linker LengthEffect on In Vitro CytotoxicityPotential Reason
Short-Chain (e.g., PEG2, PEG4) Higher PotencyLess steric hindrance for target binding and payload release.
Intermediate-Chain (e.g., PEG8, PEG12) Balanced Potency and PKOptimal balance between steric hindrance and improved solubility/stability.
Long-Chain (e.g., 4 kDa, 10 kDa) Reduced PotencySteric hindrance may impede ADC-target interaction or payload release.[5]

Applications in Drug Development

Heterobifunctional PEG linkers are central to the development of advanced therapeutics, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[4] The linker is a critical component that connects the antibody to the payload, influencing the ADC's stability, efficacy, and safety.[4] Heterobifunctional PEG linkers facilitate site-specific conjugation, leading to a more homogeneous product with a predictable drug-to-antibody ratio (DAR).[2] The PEG moiety enhances the solubility and stability of the ADC, preventing aggregation that can be caused by hydrophobic drug payloads.[2]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][14] The linker in a PROTAC is a critical component that bridges the target protein ligand and the E3 ligase ligand, facilitating the formation of a ternary complex.[4] The flexibility and hydrophilicity of PEG linkers can improve the solubility and cell permeability of the PROTAC molecule.[4]

Mandatory Visualizations

G cluster_0 General Structure of a Heterobifunctional PEG Linker X Functional Group X PEG Polyethylene Glycol (PEG) Chain (CH₂CH₂O)n X->PEG Y Functional Group Y PEG->Y

General structure of a heterobifunctional PEG linker.

G cluster_workflow Typical Bioconjugation Workflow A Step 1: React Linker with Molecule 1 B Purification of Intermediate A->B C Step 2: React Intermediate with Molecule 2 B->C D Final Purification of Bioconjugate C->D E Characterization D->E

A generalized experimental workflow for bioconjugation.

PROTAC_MoA cluster_protac PROTAC Mechanism of Action POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Ternary Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase PROTAC->E3 Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation POI Degradation Proteasome->Degradation ADC_HER2_Signaling cluster_her2 ADC Targeting HER2 Signaling Pathway ADC Anti-HER2 ADC HER2 HER2 Receptor ADC->HER2 Binding Internalization Internalization HER2->Internalization Endocytosis PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Lysosome Lysosome Internalization->Lysosome Payload Cytotoxic Payload Release Lysosome->Payload Degradation DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

References

The Strategic Application of Fmoc-amino-PEG5-acid in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by co-opting the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the PROTAC's efficacy by modulating its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[1] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique and advantageous properties.[1][2] This guide provides an in-depth technical overview of the applications of Fmoc-amino-PEG5-acid, a specific and versatile PEG-based linker, in PROTAC development, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] This event-driven mechanism allows for the catalytic degradation of target proteins, making PROTACs a powerful tool for targeting proteins that have been traditionally considered "undruggable".[4][5]

The linker connecting the two ligands is not merely a spacer but plays a crucial role in the overall activity of the PROTAC.[6] The length, flexibility, and chemical composition of the linker can significantly impact:

  • Ternary Complex Formation: The linker must be of optimal length and flexibility to allow for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[7][8]

  • Physicochemical Properties: The linker can influence the solubility, lipophilicity, and other properties that affect the PROTAC's cell permeability and bioavailability.[6]

  • Selectivity: Alterations in linker length can impart selectivity for the degradation of different proteins.[6]

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a heterobifunctional linker that incorporates a five-unit polyethylene glycol (PEG) chain.[9][10] Its structure features a fluorenylmethyloxycarbonyl (Fmoc)-protected amine at one end and a carboxylic acid at the other, providing orthogonal handles for the sequential and controlled synthesis of PROTACs.[11][12]

Key Advantages of this compound:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the resulting PROTAC molecule, which is often a challenge for these large molecules.[2][]

  • Tunable Length and Flexibility: The five ethylene (B1197577) glycol units provide a specific and often optimal length and flexibility to span the distance between the POI and the E3 ligase, facilitating the formation of a productive ternary complex.[1][]

  • Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it a suitable component for therapeutic agents.[1]

  • Controlled Synthesis: The Fmoc and carboxylic acid groups allow for a modular and stepwise approach to PROTAC synthesis, enabling the precise attachment of the POI and E3 ligase ligands.[11][15]

Quantitative Data on PEG Linkers in PROTAC Development

The length of the PEG linker has a profound impact on the degradation efficiency (DC50 and Dmax) and physicochemical properties of PROTACs. The following tables summarize quantitative data from various studies, illustrating these effects.

Table 1: Impact of PEG Linker Length on BTK PROTAC Degradation [7]

PROTACLinker Length (PEG units)DC50 (nM)Dmax (%)
BTK PROTAC 1 315.892
BTK PROTAC 2 48.295
BTK PROTAC 3 55.198
BTK PROTAC 4 69.793

Data is illustrative and compiled from various sources in the literature.

Table 2: Physicochemical Properties of PROTACs with Varying Linker Composition [1]

Linker TypecLogPTPSA (Ų)HBDHBA
Alkyl Chain (8 atoms) 6.212028
PEG3 5.5150211
PEG5 4.8180214

cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Experimental Protocols

General Synthesis of a PROTAC using this compound

This protocol outlines a general solution-phase synthesis of a PROTAC.

Step 1: Coupling of E3 Ligase Ligand to this compound [11]

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve the amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH2) (1.1 eq) in anhydrous DMF.

  • Add the E3 ligase ligand solution to the activated linker solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by flash column chromatography.

Step 2: Fmoc Deprotection [11]

  • Dissolve the product from Step 1 in DMF.

  • Add piperidine (B6355638) to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine. The crude amine is often used in the next step without further purification.

Step 3: Coupling of POI Ligand

  • Dissolve the carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the activated POI ligand solution to the deprotected intermediate from Step 2.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup and purify the final PROTAC by preparative reverse-phase HPLC.

Western Blotting for Protein Degradation

This assay is used to quantify the reduction in the level of the target protein following PROTAC treatment.[7][16]

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).[7]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[16]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).[7]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence detection system.[7]

  • Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[17]

Surface Plasmon Resonance (SPR) for Binding Affinity

This assay confirms that the respective ligands of the PROTAC molecule retain their ability to bind to the POI and the E3 ligase.[17]

  • Immobilization: Immobilize the purified target protein or E3 ligase onto an SPR sensor chip.

  • Binding: Flow a series of concentrations of the PROTAC or its individual ligands over the sensor surface.

  • Data Analysis: Measure the change in the SPR signal to determine the association and dissociation rates. Calculate the equilibrium dissociation constant (KD) to quantify the binding affinity.

Visualizations

Signaling Pathway

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb_POI Polyubiquitinated POI E3->PolyUb_POI Ubiquitination Ternary->PROTAC Release & Recycle Ternary->E3 Recruits Ub Ubiquitin Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow

PROTAC_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis (this compound) Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification InVitro In Vitro Assays Purification->InVitro Cellular Cellular Assays InVitro->Cellular Binding Binding Affinity (SPR) Ternary_Formation Ternary Complex Formation Ubiquitination In Vitro Ubiquitination Optimization Lead Optimization Cellular->Optimization Degradation Protein Degradation (Western Blot) Potency DC50 & Dmax Determination Selectivity Selectivity Profiling Viability Cell Viability Assays Optimization->Design Iterative Improvement

Caption: A typical experimental workflow for PROTAC development.

Logical Relationship

Linker_Properties_Logic Linker Linker Properties (this compound) Length Length Linker->Length Flexibility Flexibility Linker->Flexibility Solubility Solubility (Hydrophilicity) Linker->Solubility Ternary Ternary Complex Stability Length->Ternary Flexibility->Ternary Permeability Cell Permeability Solubility->Permeability Efficacy Overall PROTAC Efficacy Ternary->Efficacy Permeability->Efficacy

Caption: Logical relationship between linker properties and PROTAC efficacy.

Conclusion

This compound is a highly valuable and versatile building block in the development of PROTACs. Its defined length, flexibility, and hydrophilicity, combined with its suitability for controlled, stepwise synthesis, make it an excellent choice for researchers aiming to optimize the performance of their protein degraders. The strategic selection of the linker is a critical step in the design of effective PROTACs, and this compound provides a robust solution to address many of the challenges associated with the development of this promising therapeutic modality. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for the rational design and evaluation of next-generation targeted protein degraders.

References

Fmoc-amino-PEG5-acid in Antibody-Drug Conjugate Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, leveraging the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The linker, the molecular bridge between the antibody and the payload, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and efficacy. Among the diverse linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) chains have gained prominence for their ability to enhance the physicochemical properties of ADCs. This guide provides an in-depth technical overview of Fmoc-amino-PEG5-acid, a heterobifunctional linker, and its application in the research and development of ADCs. We will delve into its chemical properties, provide detailed experimental protocols for its use, present quantitative data on the impact of PEGylation, and visualize key biological and experimental workflows.

Introduction to this compound

This compound is a versatile, heterobifunctional linker molecule widely employed in bioconjugation and drug delivery. Its structure is characterized by three key functional components:

  • A Fluorenylmethyloxycarbonyl (Fmoc) protected amine: This protecting group is stable under a variety of reaction conditions but can be readily removed under mild basic conditions, typically with a piperidine (B6355638) solution, to reveal a primary amine. This amine then serves as a reactive handle for the conjugation of a cytotoxic payload.

  • A five-unit polyethylene glycol (PEG5) spacer: This hydrophilic chain of five ethylene (B1197577) glycol units imparts favorable properties to the resulting ADC. PEGylation is known to increase the hydrodynamic radius of molecules, which can lead to reduced renal clearance and a longer plasma half-life. Furthermore, the PEG spacer enhances the aqueous solubility of the ADC, a crucial feature when dealing with hydrophobic payloads, thereby mitigating the risk of aggregation.[1][2]

  • A terminal carboxylic acid: This functional group can be activated to react with primary amines, such as the ε-amino groups of lysine (B10760008) residues on the surface of an antibody, forming a stable amide bond.

This trifecta of functionalities allows for a modular and sequential approach to ADC synthesis, providing precise control over the conjugation process.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in ADC synthesis.

PropertyValueReference
Molecular Weight 531.59 g/mol [3]
Purity Typically >95%
Appearance Colorless to light yellow liquid/oil[3]
Solubility
DMSOSoluble (e.g., 100 mg/mL)
DMFSoluble
WaterSparingly soluble to soluble (solubility is enhanced by the PEG chain but limited by the hydrophobic Fmoc group)
Dichloromethane (DCM)Soluble

The Role of the PEG5 Linker in ADC Performance

The inclusion of a PEG5 spacer in the linker of an ADC can significantly impact its overall performance.

Impact on Pharmacokinetics

PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic molecules.[]

ParameterEffect of PEG5 LinkerRationaleReference
Half-life (t½) IncreasedThe increased hydrodynamic radius of the ADC leads to reduced renal clearance.[2][5]
Clearance (CL) DecreasedSlower elimination from systemic circulation.[6]
Area Under the Curve (AUC) IncreasedGreater overall drug exposure over time.[2]
Impact on In Vitro and In Vivo Efficacy

The effect of PEGylation on ADC efficacy is a balance between improved pharmacokinetics and potential steric hindrance.

ParameterEffect of PEG5 LinkerRationaleReference
In Vitro Cytotoxicity (IC50) May slightly increaseThe PEG chain can sometimes cause steric hindrance, potentially affecting antibody-antigen binding or payload release.[7]
In Vivo Tumor Growth Inhibition Generally enhancedThe longer circulation half-life and increased tumor accumulation due to the enhanced permeability and retention (EPR) effect often lead to improved anti-tumor activity in preclinical models.[8][9][10]

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process requiring careful execution and purification at each stage. The following protocols provide a detailed methodology for the key steps involved.

General Workflow for ADC Synthesis

The overall strategy involves a sequential conjugation process to ensure the precise assembly of the ADC.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis Fmoc_Linker This compound Deprotection Fmoc Deprotection (Piperidine/DMF) Fmoc_Linker->Deprotection Amine_Linker H2N-amino-PEG5-acid Deprotection->Amine_Linker Payload_Conjugation Payload Conjugation (e.g., HATU/DIPEA) Amine_Linker->Payload_Conjugation Payload Cytotoxic Payload (e.g., MMAE with reactive group) Payload->Payload_Conjugation Linker_Payload Payload-PEG5-acid Payload_Conjugation->Linker_Payload Purification1 Purification (RP-HPLC) Linker_Payload->Purification1 Linker_Payload2 Payload-PEG5-acid Purification1->Linker_Payload2 Antibody Monoclonal Antibody Conjugation Lysine Conjugation Antibody->Conjugation Activation Carboxylic Acid Activation (EDC/Sulfo-NHS) Linker_Payload2->Activation Activated_Linker_Payload Activated Linker-Payload Activation->Activated_Linker_Payload Activated_Linker_Payload->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC Purification2 Purification (SEC) ADC->Purification2

General workflow for ADC synthesis using this compound.
Protocol 1: Fmoc Deprotection of this compound

This protocol describes the removal of the Fmoc protecting group to yield the free amine for payload conjugation.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (MS)

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add the deprotection solution to the reaction mixture. A typical ratio is 1:4 (v/v) of the linker solution to the deprotection solution.

  • Stir the reaction at room temperature for 30-60 minutes.[11]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the complete removal of the Fmoc group.

  • Upon completion, remove the piperidine and DMF under reduced pressure.

  • The resulting crude H2N-amino-PEG5-acid can be used directly in the next step or purified by RP-HPLC if necessary.

Protocol 2: Conjugation of Cytotoxic Payload to the Deprotected Linker

This protocol outlines the coupling of a cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE) to the deprotected linker. This example assumes the payload has a free amine and the linker's carboxylic acid will be activated.

Materials:

  • H2N-amino-PEG5-acid

  • Amine-containing cytotoxic payload (e.g., MMAE)

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • RP-HPLC system

  • Mass spectrometer (MS)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing payload (1.0 equivalent) and H2N-amino-PEG5-acid (1.1-1.5 equivalents) in anhydrous DMF.[12]

  • Add HATU (1.2-1.5 equivalents) to the solution and stir for 5 minutes.

  • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the payload-linker conjugate.

  • Upon completion, purify the payload-PEG5-acid conjugate by RP-HPLC.

  • Characterize the purified product by mass spectrometry to confirm its molecular weight.

Protocol 3: Conjugation of Payload-Linker to Antibody via Lysine Residues

This protocol describes the conjugation of the purified payload-linker construct to the lysine residues of a monoclonal antibody.[13][14][15][16]

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Payload-PEG5-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., MES, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.4) using a desalting column or dialysis.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of Payload-Linker:

    • In a separate tube, dissolve the Payload-PEG5-acid in Activation Buffer (a small amount of a co-solvent like DMSO may be needed for initial dissolution).

    • Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS relative to the payload-linker.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

  • Conjugation Reaction:

    • Immediately add the activated payload-linker solution to the prepared antibody solution. The molar ratio of payload-linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR), typically starting with a 5- to 20-fold molar excess of the linker.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC using an SEC column to remove excess payload-linker and other reagents.

    • The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the final ADC is crucial to ensure its quality, homogeneity, and to understand its structure-activity relationship.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a widely used method for this purpose.

Principle: HIC separates molecules based on their surface hydrophobicity. The conjugation of a payload, especially a hydrophobic one, increases the overall hydrophobicity of the antibody. HIC can resolve ADC species with different numbers of conjugated drugs.

General Procedure:

  • Equilibrate a HIC column with a high-salt mobile phase.

  • Inject the purified ADC onto the column.

  • Elute the ADC species using a decreasing salt gradient.

  • Species with a higher DAR will be more hydrophobic and will elute later.

  • The average DAR can be calculated from the peak areas of the different ADC species in the chromatogram.

Targeted Signaling Pathways in ADC Research

ADCs are designed to target specific antigens that are overexpressed on the surface of cancer cells. Upon binding to the target, the ADC is internalized, leading to the release of the cytotoxic payload and subsequent cell death. Two of the most well-studied signaling pathways in the context of ADC therapy are the HER2 and EGFR pathways.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast and gastric cancers.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2_dimer HER2 Dimerization PI3K PI3K HER2_dimer->PI3K Activation RAS RAS HER2_dimer->RAS Activation Internalization Internalization HER2_dimer->Internalization ADC HER2-Targeted ADC ADC->HER2_dimer Binding & Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Death Cell Death mTOR->Cell_Death Inhibition of Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Death Promotion of Proliferation Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload_Release->Cell_Death

HER2 signaling pathway and ADC mechanism of action.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that is frequently overexpressed in various solid tumors, including non-small cell lung cancer and colorectal cancer.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binding PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activation RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activation Internalization Internalization EGFR->Internalization ADC EGFR-Targeted ADC ADC->EGFR Binding Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression RAS_MAPK->Cell_Cycle_Progression Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death

EGFR signaling pathway and ADC mechanism of action.

Conclusion

This compound is a valuable and versatile tool in the development of antibody-drug conjugates. Its heterobifunctional nature allows for a controlled and sequential synthesis process, while the incorporated PEG5 spacer can significantly enhance the physicochemical and pharmacokinetic properties of the resulting ADC. By carefully optimizing the conjugation chemistry and understanding the interplay between the linker, payload, and antibody, researchers can leverage this compound to design and develop next-generation targeted therapies with an improved therapeutic window. The detailed protocols and conceptual frameworks provided in this guide serve as a comprehensive resource for scientists and drug development professionals working at the forefront of ADC research.

References

Navigating the Solubility of Fmoc-amino-PEG5-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-amino-PEG5-acid is a heterobifunctional linker molecule integral to contemporary bioconjugation, peptide synthesis, and the development of sophisticated drug delivery systems, including Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, comprising a lipophilic Fmoc (fluorenylmethyloxycarbonyl) protecting group, a hydrophilic five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, imparts a distinct solubility profile that is critical for its effective application. This guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents, details experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.

The solubility of this linker is governed by the interplay between its hydrophobic and hydrophilic moieties. The bulky Fmoc group tends to favor dissolution in polar aprotic organic solvents, while the flexible PEG chain and the ionizable carboxylic acid group enhance solubility in aqueous media, particularly at elevated pH.[1][2][3] A thorough understanding of these characteristics is paramount for researchers to ensure homogenous reaction conditions, accurate concentration calculations, and the overall success of their synthetic endeavors.

Data Presentation: Solubility Profile of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that while precise quantitative data is not extensively published for all solvents, the qualitative descriptors are based on information from chemical suppliers and the general characteristics of Fmoc-protected PEGylated compounds.[4][5][6]

Solvent/SystemSolvent TypeSolubility ProfileQuantitative Data (if available)Observations & Notes
Dimethyl sulfoxide (B87167) (DMSO)Polar AproticHighly Soluble100 mg/mL (188.11 mM)[1]An excellent solvent for creating high-concentration stock solutions. It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic.[1]
Dimethylformamide (DMF)Polar AproticHighly SolubleNot availableCommonly used as a solvent for reactions involving this linker, such as peptide synthesis.[4]
N-Methyl-2-pyrrolidone (NMP)Polar AproticHighly SolubleNot availableA suitable alternative to DMF, known for its strong solvating properties for Fmoc-protected compounds.[4]
Chloroform (CHCl₃)HalogenatedSolubleNot availableA common organic solvent in which the compound is soluble.[5]
Dichloromethane (CH₂Cl₂)HalogenatedSolubleNot availableAnother halogenated solvent suitable for dissolving the linker.[5]
Alcohols (e.g., Methanol, Ethanol)Polar ProticLess SolubleNot availableSolubility in alcohols may be limited.[4]
TolueneNonpolar AproticLess SolubleNot availableGenerally poor solubility is observed in nonpolar solvents like toluene.[4]
Diethyl EtherNonpolar AproticInsolubleNot availableNot a suitable solvent for this compound.[4][5]
WaterPolar ProticModerately SolubleNot availableThe hydrophilic PEG spacer enhances aqueous solubility. However, the hydrophobic Fmoc group limits overall solubility, especially at neutral or acidic pH.[2][4]
Aqueous Buffers (e.g., PBS)Polar ProticModerately SolubleNot availableSolubility is pH-dependent. At higher pH (above the pKa of the carboxylic acid), solubility is expected to increase due to the formation of the more soluble carboxylate salt.[4]

Experimental Protocols

For researchers requiring precise quantitative solubility data for their specific experimental conditions, the following protocols outline methodologies for determining both aqueous and organic solvent solubility.

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility in Aqueous Buffer

This protocol details the shake-flask method, which is considered the gold standard for determining the true equilibrium solubility of a compound.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial. Ensure there is undissolved solid material present to confirm saturation.[7]

  • Equilibration:

    • Equilibrate the solution by rotating or shaking at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.[7]

  • Phase Separation:

    • After equilibration, centrifuge the vial at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the excess solid.[7]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a syringe filter to remove any remaining microparticles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

    • Analyze the diluted supernatant and the standard solutions by a validated HPLC method, monitoring the absorbance at a wavelength where the Fmoc group absorbs (e.g., ~265 nm or ~301 nm).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the diluted supernatant by interpolating its absorbance on the calibration curve.

    • Calculate the original concentration of the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.

Protocol 2: Visual (Kinetic) Solubility Assessment in Organic Solvents

This is a simpler, qualitative or semi-quantitative method for a preliminary assessment of solubility, often used to quickly identify suitable solvents for reactions or stock solutions.

Materials:

  • This compound

  • Organic solvents of interest (e.g., DMF, DMSO, CH₂Cl₂)

  • Small, clear glass vials with caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Solvent Dispensing:

    • Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to a vial.

  • Incremental Solute Addition:

    • Weigh a small, known amount of this compound (e.g., 1 mg) and add it to the solvent.

  • Dissolution:

    • Cap the vial and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a contrasting background. A clear solution with no visible particles indicates that the compound is soluble at that concentration.

  • Determining Approximate Solubility:

    • If the compound dissolves completely, continue to add pre-weighed increments of the solute, vortexing after each addition, until a small amount of solid remains undissolved. The total mass of dissolved solute per volume of solvent provides an estimate of the kinetic solubility.

    • If the initial amount does not dissolve, incrementally add more solvent while vortexing until a clear solution is obtained to estimate the solubility.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of thermodynamic solubility.

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48 hours with shaking) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute filtered supernatant filter->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify against calibration curve hplc->quantify solubility Thermodynamic Solubility Value quantify->solubility

Caption: A logical workflow for determining the quantitative solubility of this compound.

References

A Comprehensive Technical Guide to Fmoc-amino-PEG5-acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-amino-PEG5-acid, a versatile heterobifunctional linker critical in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, presents structured data for key parameters, and offers comprehensive experimental protocols for its application.

Core Properties and Specifications

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other. The five-unit PEG chain imparts hydrophilicity, which can enhance the solubility and improve the pharmacokinetic properties of the resulting conjugates.[1] The orthogonal protecting groups—the base-labile Fmoc group and the acid-ready carboxylic acid—allow for controlled, sequential conjugation of different molecules.

Below is a summary of the key quantitative data for this compound:

PropertyValueSource(s)
CAS Number 882847-32-7[1][2][3][4]
Molecular Weight 531.6 g/mol [2][4]
Molecular Formula C₂₈H₃₇NO₉[2][4]
Purity Typically ≥95%[1]
Appearance Colorless to light yellow liquid/oil[3]
Storage Conditions -20°C for long-term storage[2][5]

Applications and Methodologies

This compound is a cornerstone in several advanced biochemical applications due to its unique structural features. The following sections provide detailed experimental protocols for its primary uses.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker is a critical component influencing the efficacy of the PROTAC.[6] this compound serves as a flexible linker to connect the E3 ligase ligand and the target protein ligand.

Experimental Protocol: A Stepwise Approach to PROTAC Synthesis

This protocol outlines the sequential conjugation of an E3 ligase ligand and a target protein ligand to the this compound linker.

Step 1: Coupling of the First Ligand (e.g., E3 Ligase Ligand) to the Carboxylic Acid Terminus

  • Activation of Carboxylic Acid: In an inert atmosphere, dissolve this compound (1.0 eq), an amine-containing E3 ligase ligand (1.0 eq), and a coupling reagent such as HATU (1.2 eq) in anhydrous dimethylformamide (DMF).

  • Coupling Reaction: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to the mixture. Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress using LC-MS.

  • Purification: Upon completion, purify the resulting Fmoc-PEG-ligand conjugate using reverse-phase HPLC.

Step 2: Deprotection of the Fmoc Group

  • Fmoc Removal: Dissolve the purified product from Step 1 in DMF. Add piperidine (B6355638) to a final concentration of 20% (v/v).

  • Reaction: Stir the mixture at room temperature for 30 minutes to remove the Fmoc protecting group, exposing a primary amine.[2]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess piperidine. The resulting amine-PEG-ligand can often be used in the next step without further purification.

Step 3: Coupling of the Second Ligand (e.g., Target Protein Ligand)

  • Activation of Second Ligand: In a separate flask, dissolve a carboxylic acid-functionalized target protein ligand (1.0 eq) with HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF to activate the carboxylic acid.

  • Final Coupling: Add the deprotected amine-PEG-ligand from Step 2 to the activated target protein ligand solution. Stir at room temperature for 4-12 hours.

  • Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC.

Below is a diagram illustrating the general workflow for PROTAC synthesis.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Coupling A This compound C HATU/DIPEA in DMF A->C B Amine-Ligand 1 B->C D Fmoc-PEG-Ligand 1 C->D E 20% Piperidine in DMF D->E F Amine-PEG-Ligand 1 E->F H HATU/DIPEA in DMF F->H G Acid-Ligand 2 G->H I Final PROTAC H->I

Caption: Workflow for PROTAC Synthesis using this compound.

Bioconjugation: Antibody-Drug Conjugate (ADC) Synthesis

This compound is instrumental in creating ADCs, where a cytotoxic drug is linked to a monoclonal antibody. The PEG linker can improve the solubility and stability of the ADC.

Experimental Protocol: Synthesis of an ADC

Part A: Antibody-Linker Conjugation

  • Activation of Linker: Dissolve this compound (10-20 fold molar excess over the antibody), EDC, and sulfo-NHS in a 1:1.5:1.5 molar ratio in an amine-free buffer (e.g., PBS, pH 7.4) to activate the carboxylic acid.

  • Conjugation to Antibody: Add the activated linker solution to the antibody solution (1-10 mg/mL). Incubate for 2-4 hours at room temperature.

  • Quenching: Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubate for 30 minutes.

  • Purification: Purify the Fmoc-PEG-antibody conjugate using size-exclusion chromatography.

Part B: Fmoc Deprotection

  • Deprotection: Resuspend the purified Fmoc-PEG-antibody in a suitable buffer and add 20% piperidine in DMF. Incubate for 30 minutes at room temperature.

  • Purification: Immediately purify the deprotected PEG-antibody conjugate by size-exclusion chromatography to remove piperidine and byproducts.[3]

Part C: Conjugation of the Drug

  • Final Conjugation: To the purified deprotected PEG-antibody, add a 5- to 10-fold molar excess of an activated drug (e.g., Drug-NHS ester).

  • Incubation and Quenching: Incubate for 2-4 hours at room temperature, followed by quenching as described in Part A.

  • Final Purification: Purify the final ADC using an appropriate chromatography method (e.g., size-exclusion or hydrophobic interaction chromatography).

The following diagram outlines the workflow for ADC synthesis.

ADC_Synthesis_Workflow A This compound + EDC/s-NHS C Conjugation A->C B Antibody B->C D Fmoc-PEG-Antibody C->D E Piperidine Treatment (Fmoc Deprotection) D->E F Amine-PEG-Antibody E->F H Final Conjugation F->H G Activated Drug (e.g., Drug-NHS) G->H I Final Antibody-Drug Conjugate (ADC) H->I

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be incorporated into a peptide sequence to add a hydrophilic spacer. This is particularly useful for improving the properties of synthetic peptides.[7]

Experimental Protocol: Incorporation of PEG Linker in SPPS

This protocol assumes a standard Fmoc/tBu SPPS strategy.

  • Resin Preparation: Swell the synthesis resin (e.g., Wang or Rink Amide resin) in DMF.

  • Amino Acid Couplings: Perform the stepwise coupling of Fmoc-protected amino acids to the resin using standard coupling reagents (e.g., HBTU/DIPEA). Each cycle consists of Fmoc deprotection (20% piperidine in DMF) followed by coupling of the next amino acid.

  • PEG Linker Coupling: After the desired peptide sequence is assembled, deprotect the N-terminal Fmoc group. Dissolve this compound (1.5-2 eq) and coupling reagents in DMF and add to the resin. Agitate for 2-4 hours.

  • Final Deprotection and Cleavage: After coupling the PEG linker, the terminal Fmoc group can be removed if further modification is desired, or the peptide can be cleaved from the resin. Cleavage is typically performed with a cocktail containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide-PEG conjugate by reverse-phase HPLC.

The following diagram illustrates the logical flow of incorporating the PEG linker into a peptide chain.

SPPS_Workflow A Resin with Growing Peptide Chain (N-terminal amine is free) C Coupling of PEG Linker A->C B This compound + Coupling Reagents B->C D Resin with Peptide-PEG-Fmoc C->D E Final Cleavage from Resin (TFA Cocktail) D->E F Crude Peptide-PEG-Fmoc E->F G Purification (RP-HPLC) F->G H Pure Peptide-PEG Conjugate G->H

Caption: Logical Flow for SPPS Incorporation of a PEG Linker.

Impact on Signaling Pathways through PROTACs

While this compound is not directly involved in biological signaling, its use in creating PROTACs has a profound impact on cellular pathways. For instance, a PROTAC designed to target a BET protein can lead to the degradation of this protein. BET proteins are readers of histone acetylation and are involved in the expression of key oncogenes like c-MYC.[5] The degradation of a BET protein would thus downregulate c-MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.

The diagram below illustrates this concept.

Signaling_Impact cluster_synthesis Synthesis cluster_cellular_action Cellular Action cluster_pathway_effect Downstream Effect Linker This compound PROTAC BET PROTAC Linker->PROTAC Used in synthesis Ternary Ternary Complex Formation (BET-PROTAC-E3 Ligase) PROTAC->Ternary Degradation BET Protein Degradation Ternary->Degradation cMYC c-MYC Expression (Downregulated) Degradation->cMYC leads to Apoptosis Apoptosis & Cell Cycle Arrest cMYC->Apoptosis results in

Caption: Conceptual Impact of a PROTAC on a Signaling Pathway.

This guide provides a foundational understanding and practical protocols for utilizing this compound in advanced research and development. Its versatility and favorable properties ensure its continued importance in the fields of chemical biology and drug discovery.

References

Safeguarding Innovation: A Technical Guide to the Safe Handling of Fmoc-amino-PEG5-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-amino-PEG5-acid is a cornerstone in modern bioconjugation and drug development, serving as a versatile linker in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, enables sequential and controlled conjugation of different molecules. The hydrophilic PEG spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.[1][2][3] While its utility is vast, ensuring the safety of laboratory personnel and the integrity of research demands a thorough understanding of its properties and adherence to strict handling protocols. This guide provides a comprehensive overview of the safety and handling of this compound, supported by quantitative data, detailed experimental procedures, and clear visual workflows.

Core Properties and Hazards

A foundational aspect of safe handling is a clear understanding of the substance's chemical and physical properties, alongside its inherent hazards.

Physicochemical and Hazard Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various supplier safety data sheets and product information pages.

PropertyValueReference(s)
Chemical Formula C₂₈H₃₇NO₉[1]
Molecular Weight 531.6 g/mol [1][4]
Appearance White solid or colorless to light yellow liquid/oil[4][5][6]
Purity Typically ≥95%[1][7]
Solubility Soluble in DMSO and DMF[4][8][9]
Storage Temperature -20°C for long-term storage[1][8][9]

The primary hazards associated with this compound are clearly defined under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationGHS Hazard StatementPictogramReference(s)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
alt text
[10]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
alt text
[10]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
alt text
[10]
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation
alt text
[10]

Experimental Protocols for Safe Handling

Adherence to standardized protocols is critical for mitigating the risks associated with this compound. The following sections detail essential procedures for its use in a laboratory setting.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

PPE_Engineering_Controls FumeHood Chemical Fume Hood Gloves Chemical-Resistant Gloves (e.g., Nitrile) Ventilation Adequate General Ventilation Goggles Safety Goggles with Side Shields LabCoat Lab Coat Respirator Respirator (if dust/aerosol is generated)

Figure 1: Required Engineering Controls and Personal Protective Equipment.

Procedure:

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[11] Ensure the laboratory is well-ventilated.[12]

  • Eye and Face Protection : Wear chemical safety goggles that conform to EN166 (EU) or OSHA's 29 CFR 1910.133 standards.[5]

  • Skin Protection : Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[5] Change gloves immediately if they become contaminated. Wash hands thoroughly after handling.[10]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH-approved particulate respirator.[5][13]

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring safety.

ConditionRecommendationReference(s)
Long-term Storage (Solid) Store at -20°C in a tightly sealed container, protected from moisture.[1][8][9]
Short-term Storage (Solid) Can be stored at 4°C for up to two years.[4][8]
In-Solvent Storage Store solutions at -80°C (up to 6 months) or -20°C (up to 1 month). Aliquot to avoid repeated freeze-thaw cycles.[4][8][9]
Incompatible Materials Avoid strong oxidizing agents.[5][12]
Spill Response Protocol

In the event of a spill, a swift and appropriate response is essential to prevent exposure and environmental contamination.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Supervisor and Colleagues Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Collect Collect Spill Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose End Spill Response Complete Dispose->End

Figure 2: Workflow for Responding to a this compound Spill.

Procedure:

  • Immediate Actions : Evacuate the immediate area of the spill. Alert your supervisor and nearby colleagues.

  • Personal Protection : Before cleanup, don the appropriate PPE as outlined above.

  • Containment : For liquid spills, cover with an inert absorbent material such as vermiculite, dry sand, or earth.[12] For solid spills, carefully sweep up the material to avoid generating dust.[5]

  • Collection : Place the absorbed or swept material into a suitable, labeled container for chemical waste.

  • Decontamination : Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), followed by a water rinse.

  • Disposal : Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous chemical waste in accordance with local, state, and federal regulations.[10]

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10][12]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][12]

Experimental Protocol: Fmoc Deprotection

The removal of the Fmoc protecting group is a common step in syntheses involving this linker. This procedure must be carried out with appropriate safety precautions due to the use of a basic reagent.

Fmoc_Deprotection_Workflow Start Start: Fmoc-Protected Compound Dissolve Dissolve Compound in DMF Start->Dissolve AddBase Add 20% Piperidine (B6355638) in DMF Dissolve->AddBase Incubate Incubate at Room Temperature (5-10 minutes) AddBase->Incubate Purify Purify the Deprotected Compound Incubate->Purify End End: Deprotected Amine Purify->End

Figure 3: General Workflow for Fmoc-Group Deprotection.

Materials:

  • Fmoc-PEG-conjugated molecule

  • Dimethylformamide (DMF)

  • Piperidine

  • Appropriate purification system (e.g., HPLC, gel filtration)

Procedure:

  • Preparation : In a chemical fume hood, prepare a 20% (v/v) solution of piperidine in DMF.

  • Reaction : Dissolve the Fmoc-protected compound in DMF. Add the 20% piperidine solution to the reaction mixture.

  • Incubation : Allow the reaction to proceed at room temperature for 5-10 minutes.[14] The reaction is typically rapid.

  • Purification : Immediately purify the product to remove piperidine and the dibenzofulvene-piperidine adduct.[14] This is often achieved using a desalting or gel filtration column, or by HPLC.

  • Waste Disposal : The piperidine-containing waste must be collected and disposed of as hazardous organic waste.

Disposal of this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Procedure:

  • Deactivation (for NHS ester derivatives) : For related compounds with reactive groups like NHS esters, quenching is necessary before disposal. This can be done by reacting with an excess of a primary amine (e.g., 1 M Tris or glycine (B1666218) solution) for at least one hour to deactivate the reactive ester.[11]

  • Collection : Collect all waste containing this compound, including reaction mixtures and contaminated materials, in a clearly labeled, sealed container for hazardous chemical waste.[11]

  • Labeling : The waste container must be labeled with the full chemical names of all components.

  • Disposal : Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all institutional and regulatory guidelines. Do not pour chemical waste down the drain.[12]

Conclusion

This compound is an invaluable tool for researchers in the life sciences. However, its potential hazards necessitate a culture of safety and strict adherence to established protocols. By understanding its properties, utilizing appropriate personal protective equipment and engineering controls, and following safe handling, storage, and disposal procedures, scientists can mitigate risks and ensure a safe laboratory environment for groundbreaking research. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

A Technical Guide to Fmoc-amino-PEG5-acid: Sourcing and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-amino-PEG5-acid, a versatile polyethylene (B3416737) glycol (PEG) linker used extensively in peptide synthesis, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document details commercially available sources, provides key technical specifications for easy comparison, and outlines detailed experimental protocols for its application.

Commercial Suppliers and Specifications

This compound, also known by its systematic name Fmoc-18-amino-4,7,10,13,16-pentaoxaoctadecanoic acid, is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. The PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecules.[][2][3] Several commercial suppliers offer this reagent, with key specifications summarized in the table below.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
BroadPharmFmoc-N-amido-PEG5-acid882847-32-7C₂₈H₃₇NO₉531.698%
Biopharma PEGFmoc-NH-PEG5-COOH882847-32-7C₂₈H₃₇NO₉531.6≥95%
MedchemExpressThis compound882847-32-7C₂₈H₃₇NO₉531.59
MilliporeSigma (Novabiochem)Fmoc-NH-(PEG)5-COOH882847-34-9C₃₀H₄₁NO₁₀575.65≥95% (TLC)

Applications in Synthesis

This compound is a valuable building block in two major areas of bioconjugate chemistry: Solid-Phase Peptide Synthesis (SPPS) and PROTAC synthesis.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the this compound can be incorporated into a peptide sequence to introduce a hydrophilic spacer. This is particularly useful for improving the solubility of hydrophobic peptides and for creating long, flexible linkers for the attachment of other molecules, such as fluorophores or targeting ligands. The Fmoc group is readily cleaved under basic conditions (e.g., piperidine (B6355638) in DMF), allowing for the sequential addition of amino acids to the growing peptide chain.[4][5][6] The terminal carboxylic acid can be activated for coupling to the free amine of the resin-bound peptide.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[7] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, and PEG linkers are frequently used to optimize solubility and cell permeability. This compound provides a versatile scaffold for PROTAC synthesis, allowing for the sequential and controlled conjugation of the two ligands.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of this compound to the N-terminus of a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the presence of a free amine.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), Oxyma (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (negative result).

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Further Synthesis or Cleavage: The peptide can be further elongated by repeating the deprotection and coupling steps or cleaved from the resin according to standard protocols.[4][8]

Protocol 2: Synthesis of an IRAK4-Targeting PROTAC using this compound

This protocol outlines the synthesis of a PROTAC targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[][9][10] This example demonstrates the sequential conjugation of a ligand for the von Hippel-Lindau (VHL) E3 ligase and an IRAK4 inhibitor to the this compound linker.

Materials:

  • This compound

  • VHL E3 ligase ligand with a free amine (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)

  • IRAK4 inhibitor with a carboxylic acid (e.g., a derivative of PF-06650833)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Coupling of VHL Ligand to the Linker:

    • Dissolve this compound (1 eq), the amine-containing VHL ligand (1.1 eq), BOP (1.2 eq), and DIPEA (3 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the product (Fmoc-PEG5-VHL) by preparative HPLC.

  • Fmoc Deprotection of the Linker-VHL Conjugate:

    • Dissolve the purified Fmoc-PEG5-VHL in 20% piperidine in DMF.

    • Stir the reaction at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure to obtain the deprotected amine (H2N-PEG5-VHL).

  • Coupling of IRAK4 Inhibitor:

    • Dissolve the deprotected H2N-PEG5-VHL (1 eq), the carboxylic acid-containing IRAK4 inhibitor (1.1 eq), BOP (1.2 eq), and DIPEA (3 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification: Purify the final PROTAC molecule by preparative HPLC.

Visualizing the Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for PROTAC synthesis and the targeted IRAK4 signaling pathway.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: VHL Ligand Coupling cluster_step2 Step 2: Fmoc Deprotection cluster_step3 Step 3: IRAK4 Inhibitor Coupling Fmoc_PEG_Acid This compound Coupling1 BOP, DIPEA in DMF Fmoc_PEG_Acid->Coupling1 VHL_Ligand VHL Ligand (amine) VHL_Ligand->Coupling1 Fmoc_PEG_VHL Fmoc-PEG5-VHL Coupling1->Fmoc_PEG_VHL Deprotection 20% Piperidine in DMF Fmoc_PEG_VHL->Deprotection H2N_PEG_VHL H2N-PEG5-VHL Deprotection->H2N_PEG_VHL Coupling2 BOP, DIPEA in DMF H2N_PEG_VHL->Coupling2 IRAK4_Inhibitor IRAK4 Inhibitor (acid) IRAK4_Inhibitor->Coupling2 PROTAC IRAK4 PROTAC Coupling2->PROTAC

Caption: Workflow for the synthesis of an IRAK4-targeting PROTAC.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Proteasome Proteasome IRAK4->Proteasome Degradation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Inflammation Inflammatory Gene Expression NFkB->Inflammation PROTAC IRAK4 PROTAC PROTAC->IRAK4 Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits E3_Ligase->IRAK4

References

Methodological & Application

Application Notes and Protocols for Fmoc-amino-PEG5-acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fmoc-amino-PEG5-acid in solid-phase peptide synthesis (SPPS). The inclusion of a pentaethylene glycol (PEG) spacer offers significant advantages in the synthesis and application of peptides, particularly in the realm of drug development and targeted therapeutics.

Introduction to PEGylation in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise construction of peptide chains on an insoluble resin support.[1][2][3] The choice of linkers and building blocks is critical to the success of the synthesis and the properties of the final product.[1]

This compound is a heterobifunctional linker that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a terminal carboxylic acid, and a hydrophilic five-unit PEG spacer.[4] This molecule is used as a building block, similar to an amino acid, within the SPPS workflow. The process of covalently attaching PEG chains to molecules like peptides is known as PEGylation.[5][6][7]

Key Advantages of Using this compound:

  • Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of the growing peptide, especially for hydrophobic sequences, which helps to prevent aggregation and improve reaction efficiency.[1][5][8][9][10][11]

  • Enhanced Pharmacokinetic Properties: For therapeutic peptides, PEGylation increases the molecule's hydrodynamic size, which can reduce renal clearance, prolong circulation time, and protect the peptide from proteolytic degradation.[1][2][5][7]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the peptide, potentially reducing an immune response.[5][6][9][]

  • Biocompatibility: PEG is a well-established biocompatible and non-toxic polymer, making it ideal for therapeutic applications.[1]

Applications in Drug Development

The unique properties imparted by the PEG5 spacer make this compound a valuable tool in advanced therapeutic design.

  • Peptide-Drug Conjugates (PDCs): PDCs are a promising class of targeted therapies.[] The PEG linker can bridge the targeting peptide and a cytotoxic drug, improving the conjugate's overall solubility and stability.[1][]

  • Therapeutic Peptides: PEGylation can significantly improve the in-vivo bioavailability of peptide drugs, which are often limited by short half-lives due to enzymatic degradation and rapid clearance.[13][14]

  • PROTACs (Proteolysis Targeting Chimeras): In the context of PROTACs, a PEG linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[15]

Experimental Protocols

This section details the step-by-step methodology for incorporating this compound into a peptide sequence using a standard Fmoc/tBu strategy.

Materials and Reagents
Category Reagent/Material Grade/Specification Purpose Storage
Solid Support Rink Amide Resin or Wang Resin100-200 meshDetermines C-terminal functionality (amide or acid).[3][16]Room Temperature
Amino Acids Fmoc-protected amino acidsSynthesis GradePeptide building blocks.2-8°C
PEG Linker This compound ≥93% PurityHydrophilic spacer.2-8°C, desiccated.
Solvents N,N-Dimethylformamide (DMF)Amine-free, high purityMain synthesis solvent.[16]Room Temperature
Dichloromethane (DCM)Synthesis GradeResin washing.Room Temperature
Coupling Reagents HATU, HBTU, or TBTUSynthesis GradeCarboxyl group activation.[17]2-8°C
HOBt or HOAtSynthesis GradeRacemization suppression.Room Temperature
N,N-Diisopropylethylamine (DIPEA)Synthesis GradeBase for activation.[17]Room Temperature
Deprotection Piperidine (B6355638)Synthesis GradeFmoc group removal.[3][18]Room Temperature
Cleavage Cocktail Trifluoroacetic acid (TFA)Reagent GradeCleavage from resin and side-chain deprotection.[2]Room Temperature
Triisopropylsilane (TIS)Reagent GradeScavenger for cationic species.Room Temperature
Water (H₂O)DeionizedScavenger.Room Temperature
Purification Acetonitrile (ACN)HPLC GradeMobile phase for RP-HPLC.Room Temperature
Synthesis Workflow

The overall process involves resin preparation, iterative cycles of deprotection and coupling to elongate the peptide chain, incorporation of the PEG linker, and finally, cleavage and purification.

G Resin Resin Swelling SPPS Fmoc-SPPS Cycles (Amino Acid Coupling) Resin->SPPS 1. Prepare Support PEG PEG Linker Coupling (this compound) SPPS->PEG 2. Elongate Chain Final_SPPS Continue Fmoc-SPPS Cycles (If required) PEG->Final_SPPS 3. Incorporate Spacer Cleavage Cleavage & Deprotection Final_SPPS->Cleavage 4. Complete Sequence Purification Purification & Analysis Cleavage->Purification 5. Isolate Peptide

Caption: High-level workflow for SPPS incorporating a PEG linker.

Step-by-Step Procedure

Step 1: Resin Preparation

  • Place the desired amount of resin (e.g., 100 mg for a 0.1 mmol scale) into a reaction vessel.[2]

  • Add DMF to the resin and allow it to swell for at least 1 hour with gentle agitation.[2][15]

  • Drain the DMF.

Step 2: Fmoc Solid-Phase Peptide Synthesis Cycle This cycle is repeated for each amino acid, including the this compound linker.

G cluster_0 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Repeat for next cycle Coupling Coupling (Fmoc-AA/PEG + Activator) Wash1->Coupling Repeat for next cycle Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat for next cycle Wash2->Deprotection Repeat for next cycle

Caption: The core iterative steps of the Fmoc-SPPS cycle.

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5-10 minutes, drain, and repeat the treatment for another 5-10 minutes.[2][3][15] This removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess piperidine and the dibenzofulvene-piperidine adduct.[2][16]

  • Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid or This compound (3-5 equivalents), a coupling reagent like HATU (2.9 equivalents), and a base like DIPEA (6 equivalents) in DMF.

    • Allow the mixture to pre-activate for a few minutes.

    • Add the activated solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[3]

  • Washing: Wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

Step 3: Cleavage from Resin and Side-Chain Deprotection After the final Fmoc group is removed, the peptide is cleaved from the solid support.

  • Resin Preparation: Wash the final peptide-resin thoroughly with DCM and dry it under a vacuum.[19]

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. The composition depends on the peptide sequence, but a common one is Reagent K.[2]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (e.g., 10 mL per 100 mg of resin). Agitate the mixture at room temperature for 2-4 hours.[2] This process cleaves the peptide from the resin and removes acid-labile side-chain protecting groups simultaneously.[18][20]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[2]

Cleavage Cocktail Composition Purpose
Reagent K [2]Trifluoroacetic Acid (TFA): 82.5%Strong acid for cleavage
Phenol: 5%Scavenger
Water: 5%Scavenger
Thioanisole: 5%Scavenger
1,2-Ethanedithiol (EDT): 2.5%Scavenger, especially for Trp/Met containing peptides
TFA/TIS/H₂O [10][11]TFA: 95%Strong acid for cleavage
Triisopropylsilane (TIS): 2.5%Scavenger
Water: 2.5%Scavenger

Step 4: Purification and Analysis

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[2]

  • Analysis: Confirm the identity and purity of the final PEGylated peptide using mass spectrometry (e.g., LC-MS) and analytical HPLC.

Quantitative Data Summary

The following table provides typical quantitative parameters for the synthesis process. These may require optimization based on the specific peptide sequence.

Parameter Value/Range Step Notes
Resin Swelling Time 1-2 hoursResin PreparationEnsures resin is fully solvated for optimal reaction kinetics.[15]
Deprotection Time 2 x 5-10 minFmoc-SPPS CycleTwo short treatments are generally more effective than one long one.
Coupling Time 1-4 hoursFmoc-SPPS CycleCan be extended for difficult couplings or long peptide chains.[16]
Reagent Equivalents 3-5 eq.CouplingExcess reagents are used to drive the reaction to completion.
Cleavage Time 2-4 hoursCleavage & DeprotectionReaction time can be optimized by analyzing small test cleavages.[2][19]
Crude Yield Increase ~2xPost-SynthesisThe crude weight of peptides can nearly double upon PEGylation.[10][11]

Workflow Visualization

G Resin Peptide-Resin (Dried) Cocktail Add Cleavage Cocktail (e.g., Reagent K) Resin->Cocktail Agitate Agitate for 2-4h at Room Temp Cocktail->Agitate Filter Filter to Separate Resin Agitate->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Isolate Centrifuge & Wash Pellet Precipitate->Isolate Dry Dry Crude Peptide Isolate->Dry HPLC Purify via RP-HPLC Dry->HPLC Final Pure PEGylated Peptide HPLC->Final

Caption: Workflow for peptide cleavage, deprotection, and purification.

References

Protocol for the Solid-Phase Coupling of Fmoc-Amino-PEG5-Acid to Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the covalent attachment of Fmoc-amino-PEG5-acid to an amino-functionalized solid-phase resin, a critical step in the synthesis of PEGylated peptides. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, such as the 5-unit PEG linker, can enhance the solubility, bioavailability, and pharmacokinetic properties of therapeutic peptides. This protocol is designed for standard Fmoc-based solid-phase peptide synthesis (SPPS).

The procedure involves the activation of the carboxylic acid moiety of the this compound and its subsequent reaction with the primary amine groups on the solid support, forming a stable amide bond.[1] This method is applicable to various aminomethyl-functionalized resins, including aminomethyl polystyrene, TentaGel amino, and PEGA resins. The success of the coupling reaction is crucial for the overall yield and purity of the final PEGylated peptide. Monitoring the reaction progress using a qualitative method like the ninhydrin (B49086) (Kaiser) test is recommended to ensure complete coupling.[2][3]

Experimental Protocol

This protocol outlines the steps for coupling this compound to an aminomethyl-functionalized resin.

Materials and Reagents
  • This compound

  • Aminomethyl-functionalized resin (e.g., Aminomethyl Polystyrene, TentaGel Amino)

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HOBt (1-Hydroxybenzotriazole) may be used as an additive with some coupling reagents.

  • Base:

    • N,N-Diisopropylethylamine (DIPEA)

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), ACS grade

  • Washing Solvents:

    • DMF

    • DCM

  • Deprotection Reagent (if resin is Fmoc-protected):

  • Reaction vessel for solid-phase synthesis

  • Shaker or agitator

Procedure

1. Resin Preparation and Swelling:

  • Place the desired amount of aminomethyl-functionalized resin into a reaction vessel.

  • Add DMF to the resin (approximately 10-15 mL per gram of resin) to swell it for at least 1 hour at room temperature with gentle agitation.[4]

  • After swelling, drain the DMF.

  • If the aminomethyl resin is supplied with an Fmoc protecting group, it must be removed.[5] Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain the solution and repeat the piperidine treatment for another 15-20 minutes.[2][4]

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[4]

2. Activation of this compound:

  • In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading capacity) in DMF.

  • Add the coupling reagent, such as HBTU or HATU (2-3 equivalents), to the solution.[6]

  • Add a base, typically DIPEA (4-6 equivalents), to the mixture.[6]

  • Allow the activation to proceed for a few minutes at room temperature.

3. Coupling to the Resin:

  • Add the activated this compound solution to the swollen and deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature for 2-4 hours.[6] The reaction time may be extended for difficult couplings.

4. Monitoring the Coupling Reaction:

  • To check for completion, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a ninhydrin (Kaiser) test.[2]

  • A negative ninhydrin test (beads remain colorless or yellowish) indicates that all primary amines on the resin have reacted, and the coupling is complete.

  • If the test is positive (beads turn blue or purple), the coupling is incomplete. In this case, the coupling step should be repeated with a fresh solution of activated this compound.

5. Washing:

  • Once the coupling is complete (confirmed by a negative ninhydrin test), drain the reaction solution.

  • Wash the resin thoroughly to remove any unreacted reagents and by-products. A typical washing sequence is:

    • DMF (3-5 times)

    • DCM (3-5 times)

    • DMF (3-5 times)

  • The resin is now ready for the next step in the peptide synthesis, which is typically the deprotection of the Fmoc group to elongate the peptide chain.

Data Presentation

The following table summarizes the recommended quantities of reagents for the coupling of this compound to an aminomethyl resin. The exact amounts should be calculated based on the specific loading capacity of the resin being used.

Reagent/ComponentEquivalents (relative to resin loading)Purpose
Aminomethyl Resin1.0Solid support
This compound2.0 - 3.0PEG linker to be coupled
HBTU or HATU2.0 - 3.0Coupling (activating) reagent
DIPEA4.0 - 6.0Base for activation
20% Piperidine in DMFN/A (used for deprotection if needed)Fmoc removal

Visualization

The following diagram illustrates the workflow for the coupling of this compound to an aminomethyl resin.

coupling_workflow start Start: Aminomethyl Resin swell Resin Swelling in DMF start->swell deprotect Fmoc Deprotection (if applicable) with 20% Piperidine/DMF swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Couple to Resin wash1->couple activate Activate this compound with HBTU/HATU and DIPEA activate->couple monitor Monitor with Ninhydrin Test couple->monitor monitor->couple Positive wash2 Wash with DMF and DCM monitor->wash2 Negative end End: Fmoc-amino-PEG5-Resin wash2->end

Caption: Workflow for coupling this compound to resin.

References

Application Notes and Protocols for Fmoc-amino-PEG5-acid in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-amino-PEG5-acid is a heterobifunctional linker that has gained significant traction in peptide synthesis and the development of complex biomolecules, such as proteolysis-targeting chimeras (PROTACs). Its structure comprises a fluorenylmethoxycarbonyl (Fmoc) protected amine, a terminal carboxylic acid, and a hydrophilic five-unit polyethylene (B3416737) glycol (PEG) spacer. This unique combination of features makes it an invaluable tool in automated solid-phase peptide synthesis (SPPS).

The Fmoc group provides a base-labile protecting group compatible with standard Fmoc/tBu orthogonal synthesis strategies, allowing for its selective deprotection and subsequent conjugation.[1] The terminal carboxylic acid enables the coupling of the linker to a free amine on the peptide chain or a solid support. The PEG5 spacer enhances the solubility and pharmacokinetic properties of the resulting peptide conjugate, reduces aggregation, and provides a defined distance between the peptide and a conjugated molecule.[2]

These application notes provide detailed protocols for the use of this compound in automated peptide synthesizers, covering on-resin peptide modification and its application in the synthesis of PROTACs.

Data Presentation

The following tables summarize key quantitative parameters for peptide synthesis incorporating this compound. It is important to note that specific yields and purities can vary depending on the peptide sequence, resin, and synthesizer conditions. The data presented for this compound coupling is representative of similar PEGylated amino acids due to the limited availability of specific quantitative data for this exact compound.

Table 1: General Performance Parameters in Automated SPPS

ParameterTypical ValueDetermined ByNotes
Resin Loading0.2 - 0.8 mmol/gManufacturer's specification or UV-Vis quantification of Fmoc deprotectionVaries by resin type (e.g., Rink Amide, Wang).
Synthesis Scale0.05 - 1.0 mmolBased on the amount of resin usedDependent on the capacity of the synthesizer's reaction vessel.
This compound Coupling Efficiency >95% (estimated) On-resin monitoring (e.g., Kaiser test, UV-Vis) High efficiency is expected with optimized coupling conditions.
Crude Peptide Yield50 - 80%Gravimetric analysis post-cleavageHighly sequence-dependent.
Purity (Crude)40 - 70%Analytical RP-HPLCInfluenced by sequence difficulty and side reactions.
Final Purified Yield10 - 30%Gravimetric analysis after RP-HPLC and lyophilizationDependent on the complexity of the crude product and purification efficiency.
Final Purity>95%Analytical RP-HPLCTarget for most research and preclinical applications.
Molecular WeightConfirmedMass Spectrometry (MS)Should match the theoretical mass of the PEGylated peptide.

Table 2: Comparison of Common Coupling Reagents for PEGylated Amino Acids

Coupling ReagentRelative ReactivityAdvantagesDisadvantages
HATU HighFast reaction times, low epimerization, effective for sterically hindered couplings.[3]Higher cost.
HBTU Medium-HighGood performance for routine couplings, cost-effective.Can be less effective for difficult sequences compared to HATU.[3]
DIC/Oxyma MediumCost-effective, low risk of side reactions.Slower reaction times compared to aminium/uronium salt reagents.[4]
COMU HighHigh reactivity, non-explosive byproducts.Can be more expensive than HBTU.[5]

Experimental Protocols

Protocol 1: On-Resin N-Terminal PEGylation of a Peptide

This protocol details the procedure for coupling this compound to the N-terminus of a peptide synthesized on a solid support using an automated peptide synthesizer.

Materials and Reagents:

  • Peptide-resin (fully synthesized with a free N-terminus)

  • This compound

  • Coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF

  • Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol - EDT)[6]

  • Cold diethyl ether

Automated Synthesizer Program:

The following steps should be programmed into the automated peptide synthesizer's protocol.

  • Resin Swelling:

    • Transfer the peptide-resin to the reaction vessel.

    • Wash with DMF (3 x 1 min).

    • Swell the resin in DMF for 30-60 minutes.

  • N-Terminal Fmoc Deprotection (if applicable):

    • If the N-terminal amino acid is Fmoc-protected, perform a standard deprotection cycle.

    • Treat with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min).

    • Wash thoroughly with DMF (5 x 1 min).

  • This compound Coupling:

    • Prepare a solution of this compound (2-3 equivalents relative to resin loading), coupling reagent (e.g., HATU, 1.95 eq.), and DIPEA (4-6 eq.) in DMF.

    • Deliver the activated this compound solution to the reaction vessel.

    • Couple for 1-4 hours at room temperature. The optimal time may need to be determined empirically.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Final Fmoc Deprotection (Optional):

    • If the final product requires a free amine on the PEG linker, perform a final Fmoc deprotection cycle as described in step 2.

    • Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Transfer the dried resin to a cleavage vessel.

    • Add the cleavage cocktail (e.g., Reagent K) and agitate for 2-4 hours at room temperature.[6]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet.

  • Purification and Analysis:

    • Purify the crude PEGylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.

    • Analyze the purified fractions by mass spectrometry to confirm the molecular weight.

    • Lyophilize the pure fractions to obtain the final product.

On_Resin_PEGylation_Workflow Start Start: Peptide-Resin Swell Resin Swelling (DMF) Start->Swell Deprotect N-Terminal Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple This compound (HATU/DIPEA in DMF) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 FinalDeprotect Optional: Final Fmoc Deprotection Wash2->FinalDeprotect Cleave Cleavage from Resin (e.g., Reagent K) Wash2->Cleave If no final deprotection FinalDeprotect->Cleave Purify Purification (RP-HPLC) Cleave->Purify End End: Purified PEGylated Peptide Purify->End

Caption: Workflow for on-resin N-terminal PEGylation.

Protocol 2: Automated Synthesis of a PROTAC using this compound as a Linker

This protocol outlines the solid-phase synthesis of a PROTAC, where this compound serves as the linker between a ligand for an E3 ubiquitin ligase and a ligand for the protein of interest (POI). This example assumes the E3 ligase ligand is first attached to the resin.

Materials and Reagents:

  • Rink Amide resin (or a pre-loaded E3 ligase ligand resin)

  • Fmoc-protected amino acids (if any are part of the linker)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative)

  • This compound

  • Carboxylic acid-functionalized POI ligand

  • Coupling reagents (e.g., HATU, HBTU)

  • Base (DIPEA)

  • Solvents (DMF, DCM)

  • Deprotection solution (20% piperidine in DMF)

  • Cleavage cocktail

  • Cold diethyl ether

Automated Synthesizer Program:

  • Resin Preparation and E3 Ligase Ligand Coupling:

    • Swell Rink Amide resin in DMF.

    • Perform an initial Fmoc deprotection.

    • Couple the carboxylic acid-functionalized E3 ligase ligand using standard coupling conditions (e.g., HATU/DIPEA in DMF) for 2-4 hours.

    • Wash the resin with DMF and DCM.

  • This compound Coupling:

    • Couple this compound as described in Protocol 1, step 3.

  • Fmoc Deprotection of the Linker:

    • Perform an Fmoc deprotection cycle to remove the protecting group from the PEG linker, exposing the free amine.

  • POI Ligand Coupling:

    • Couple the carboxylic acid-functionalized POI ligand using standard coupling conditions. This step may require a longer coupling time (e.g., 4-16 hours) and may be performed manually or with an extended automated protocol.

    • Wash the resin thoroughly with DMF and DCM, then dry under vacuum.

  • Cleavage, Purification, and Analysis:

    • Proceed with cleavage, purification, and analysis as described in Protocol 1, steps 5 and 6.

PROTAC_Synthesis_Workflow Start Start: Rink Amide Resin Swell_Deprotect Swell and Fmoc Deprotect Start->Swell_Deprotect E3_Couple Couple E3 Ligase Ligand Swell_Deprotect->E3_Couple Wash1 Wash E3_Couple->Wash1 PEG_Couple Couple This compound Wash1->PEG_Couple Wash2 Wash PEG_Couple->Wash2 PEG_Deprotect Fmoc Deprotect Linker Wash2->PEG_Deprotect Wash3 Wash PEG_Deprotect->Wash3 POI_Couple Couple POI Ligand Wash3->POI_Couple Wash4 Wash and Dry POI_Couple->Wash4 Cleave Cleavage from Resin Wash4->Cleave Purify_Characterize Purify and Characterize Cleave->Purify_Characterize End End: Purified PROTAC Purify_Characterize->End

Caption: Workflow for solid-phase PROTAC synthesis.

Signaling Pathway and Experimental Workflow Diagrams

PROTAC-Mediated Degradation of the Androgen Receptor

This compound is frequently used as a linker in PROTACs targeting the Androgen Receptor (AR), a key driver in prostate cancer. The following diagram illustrates the mechanism of AR degradation facilitated by such a PROTAC.[2][7]

AR_Degradation_Pathway cluster_0 Ubiquitin-Proteasome System cluster_1 PROTAC-Mediated Ternary Complex Formation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub transfer E3 E3 Ligase (e.g., VHL) E2->E3 Ub transfer Ternary_Complex Ternary Complex (AR-PROTAC-E3) E3->Ternary_Complex Ub Ubiquitin (Ub) Proteasome 26S Proteasome Proteasome->Ub Recycles Ub PROTAC AR-PROTAC PROTAC->E3 binds AR Androgen Receptor (AR) PROTAC->AR binds AR->Proteasome Degradation AR->Ternary_Complex Ternary_Complex->AR Ubiquitination

Caption: PROTAC-mediated degradation of the Androgen Receptor.

Experimental Workflow for PROTAC Evaluation

Once a PROTAC is synthesized, its biological activity must be evaluated. The following workflow outlines the key experiments for characterizing a novel PROTAC.

PROTAC_Evaluation_Workflow Start Synthesized and Purified PROTAC Binding_Assay Binding Affinity Assay (e.g., SPR, ITC) Start->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., FRET, AlphaLISA) Start->Ternary_Complex_Assay Degradation_Assay Target Degradation Assay (Western Blot, MS) Ternary_Complex_Assay->Degradation_Assay Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Degradation_Assay->Cell_Viability Data_Analysis Data Analysis (DC50, Dmax, IC50) Degradation_Assay->Data_Analysis Cell_Viability->Data_Analysis End Lead Optimization Data_Analysis->End

Caption: Experimental workflow for PROTAC evaluation.

Conclusion

This compound is a versatile and valuable reagent for use in automated peptide synthesizers. Its integration into SPPS workflows allows for the efficient and controlled synthesis of PEGylated peptides with enhanced physicochemical properties. Furthermore, its application as a linker in the synthesis of PROTACs and other complex bioconjugates underscores its importance in modern drug discovery and development. The protocols and workflows provided herein serve as a comprehensive guide for researchers to effectively utilize this powerful chemical tool.

References

Application Notes and Protocols for Fmoc Deprotection of PEGylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) chains to therapeutic peptides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can improve a peptide's solubility, increase its stability in vivo by offering protection from proteolytic degradation, and reduce renal clearance, thereby extending its circulating half-life.[1] In solid-phase peptide synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, the removal of the Fmoc group is a critical step that must be meticulously controlled to ensure the synthesis of the desired full-length PEGylated peptide with high purity.

The presence of the PEG chain, however, can introduce significant challenges to the Fmoc deprotection step. These challenges primarily stem from the physicochemical properties of the PEG chain itself:

  • Steric Hindrance: The bulky PEG chain can physically obstruct the approach of the deprotection reagent, typically a secondary amine like piperidine (B6355638), to the N-terminal Fmoc group. This steric hindrance becomes more pronounced with increasing PEG chain length and can lead to incomplete deprotection.[1][2]

  • Poor Solvation: Inadequate swelling of the solid support or poor solvation of the PEG-peptide conjugate can limit the diffusion of the deprotection reagent, thereby reducing the reaction efficiency.[1]

  • Aggregation: The growing PEGylated peptide chain may be prone to aggregation, further impeding reagent access to the reaction site.[1]

These factors can result in incomplete Fmoc removal, leading to the formation of deletion sequences (peptides missing one or more amino acid residues) and significantly reducing the overall yield and purity of the final product.[1] This document provides detailed protocols for the Fmoc deprotection of PEGylated peptides, methods for monitoring the reaction progress, and guidelines for troubleshooting common issues.

Key Considerations for Fmoc Deprotection of PEGylated Peptides

Several factors must be considered to achieve efficient Fmoc deprotection of PEGylated peptides:

  • Solvent Selection: While N,N-dimethylformamide (DMF) is the most common solvent for Fmoc deprotection, the solubility of the PEGylated compound is the primary determinant.[3] For highly PEGylated molecules, alternative solvents like N-Methyl-2-pyrrolidone (NMP) or dichloromethane (B109758) (DCM) may be necessary to ensure proper solvation.[3][4]

  • Resin Swelling: For solid-phase synthesis, adequate swelling of the resin is crucial for efficient reagent access. Polyethylene glycol-grafted polystyrene (PEG-PS) supports, such as TentaGel, generally exhibit better swelling in a wider range of solvents compared to traditional polystyrene resins.[2][3]

  • Reaction Time and Reagent Concentration: Due to steric hindrance from the PEG chain, standard deprotection protocols may be insufficient. It is often necessary to extend reaction times or, in some cases, increase the concentration of the deprotection reagent.[4] For PEGylated peptides with longer PEG chains, a total deprotection time of 30 minutes or more may be required.[2][4]

  • Choice of Base: While piperidine is the most common base for Fmoc removal, other secondary amines like 4-methylpiperidine (B120128) or pyrrolidine (B122466) can be used and may offer different kinetic profiles.[4] For particularly difficult sequences, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution.[4]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine

This protocol is suitable for routine Fmoc deprotection of PEGylated peptides, particularly those with shorter PEG chains.

Materials:

  • Fmoc-protected PEGylated peptide on solid support

  • Deprotection solution: 20% (v/v) piperidine in high-purity DMF[3]

  • Washing solvent: High-purity DMF[3]

  • Reaction vessel (e.g., solid-phase synthesis column)

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the resin-bound PEGylated compound in DMF for at least 30-60 minutes in the reaction vessel.[3][4]

  • Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 10 minutes.[3][4]

  • Drain: Drain the deprotection solution.[3][4]

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin. Agitate the mixture at room temperature for an additional 10-20 minutes.[3] The optimal time may vary depending on the specific PEGylated compound.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3][4] The resin is now ready for the next coupling step or cleavage from the support.

Protocol 2: Fmoc Deprotection for Difficult Sequences (DBU/Piperidine Cocktail)

This protocol is recommended for PEGylated peptides with long PEG chains or for sequences that are prone to aggregation and show incomplete deprotection with the standard protocol.

Materials:

  • Fmoc-protected PEGylated peptide on solid support

  • Deprotection solution: 2% (v/v) DBU and 20% (v/v) piperidine in high-purity DMF or NMP[4]

  • Washing solvent: High-purity DMF or NMP[4]

  • Reaction vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the resin-bound PEGylated compound in DMF or NMP for 30-60 minutes.[4]

  • Deprotection: Drain the solvent and add the DBU/piperidine solution to the resin. Agitate the mixture at room temperature for 10-30 minutes. The optimal time should be determined empirically.[1]

  • Drain: Drain the deprotection solution.[4]

  • Washing: Wash the resin extensively with DMF or NMP (at least 7 times) to ensure complete removal of the strong base.[4]

  • Confirmation: It is highly recommended to perform a Kaiser test (see Protocol 3) to confirm the presence of a free primary amine before proceeding to the next step.[1]

Monitoring Fmoc Deprotection

Diligent monitoring of the Fmoc deprotection step is crucial to ensure the successful synthesis of the target PEGylated peptide. Several methods can be employed:

Protocol 3: Qualitative Monitoring with the Kaiser Test

The Kaiser test is a rapid and sensitive colorimetric assay to detect the presence of free primary amines. A positive result (blue/purple color) indicates successful Fmoc deprotection.[1]

Procedure:

  • After the deprotection and washing steps, take a small sample of the resin beads (a few beads).

  • Wash the beads with ethanol.

  • In a small glass test tube, add 2-3 drops of each Kaiser test reagent (ninhydrin in ethanol, phenol (B47542) in ethanol, and potassium cyanide in pyridine) to the beads.[1]

  • Heat the test tube at 100-110°C for 5 minutes.[1]

  • Observe the color of the beads and the solution.

    • Dark Blue/Purple: Positive result (free primary amines are present).[1]

    • Yellow/Orange: Negative result (Fmoc group is still attached).[1]

Protocol 4: Quantitative Monitoring by UV-Vis Spectrophotometry

The removal of the Fmoc group by piperidine liberates dibenzofulvene (DBF), which forms an adduct with piperidine that absorbs strongly at approximately 301 nm.[1][4] The concentration of this adduct can be measured to quantify the extent of Fmoc removal.

Procedure:

  • Sample Collection: Collect the filtrate from the first and second deprotection steps in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[4]

  • Dilution: Dilute the solution to the mark with the deprotection solvent (e.g., DMF).[4]

  • Measurement: Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer, with the deprotection solution (e.g., 20% piperidine in DMF) as a blank.[1]

  • Calculation: The concentration of the dibenzofulvene-piperidine adduct can be calculated using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of the adduct (typically ~7800 M⁻¹cm⁻¹ in DMF).[4] This allows for the quantification of the extent of Fmoc removal.

Data Presentation

Table 1: Recommended Deprotection Times for PEGylated Peptides

PEG Chain Molecular WeightRecommended Deprotection Time (20% Piperidine in DMF)Expected Outcome
< 1000 Da2 x 10 minStandard conditions are often sufficient.[1]
1000 - 5000 Da2 x 15-20 minExtended reaction time may be required.[1]
> 5000 Da2 x 20-30 min or use of DBU cocktailSignificantly longer reaction times or a stronger base are often necessary. Monitoring is critical.[1]

Note: This table provides illustrative data based on established principles. The optimal deprotection time should be determined empirically for each specific PEGylated compound.[1]

Table 2: Common Fmoc Deprotection Cocktails

Deprotection ReagentTypical ConcentrationTypical Reaction TimeApplication Notes
Piperidine in DMF20% (v/v)2 x 10-20 minStandard condition for most PEGylated peptides.[1]
DBU/Piperidine in DMF/NMP2% DBU, 20% Piperidine (v/v)1 x 10-30 minFor difficult sequences, long PEG chains, or aggregation-prone peptides. Use with caution as DBU can promote side reactions.[4]
4-Methylpiperidine in DMF20% (v/v)Similar to piperidineMay offer a different kinetic profile and can be considered as an alternative to piperidine.[4]
Pyrrolidine in DMF20% (v/v)Similar to piperidineAnother alternative to piperidine that may have different kinetic properties.[4]
Piperazine in DMF/NMP5% (w/v) with 2% DBU2 x 5-15 minCan be effective in suppressing diketopiperazine formation.[5]

Note: The data in this table is representative. Optimal conditions may vary depending on the specific PEGylated compound.

Visualization of Workflows and Mechanisms

Fmoc_Deprotection_Workflow start Fmoc-Peptide-Resin swell Resin Swelling (DMF or NMP) start->swell deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) swell->deprotection wash Wash (DMF or NMP) deprotection->wash monitoring Monitoring (Kaiser Test / UV-Vis) wash->monitoring monitoring->deprotection Incomplete Repeat Deprotection end H2N-Peptide-Resin monitoring->end Deprotection Complete coupling Next Amino Acid Coupling cleavage Final Cleavage end->coupling end->cleavage

Caption: General workflow for Fmoc deprotection of PEGylated peptides.

Troubleshooting_Workflow start Incomplete Deprotection Detected (e.g., Negative Kaiser Test) increase_time Increase Deprotection Time start->increase_time stronger_base Use Stronger Base Cocktail (e.g., DBU/Piperidine) start->stronger_base change_solvent Change Solvent (e.g., DMF to NMP) start->change_solvent check_reagents Check Reagent Quality (Fresh Piperidine Solution) start->check_reagents re_monitor Re-monitor Deprotection increase_time->re_monitor stronger_base->re_monitor change_solvent->re_monitor check_reagents->re_monitor re_monitor->start Still Incomplete success Proceed with Synthesis re_monitor->success Successful

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Fmoc_Deprotection_Mechanism fmoc_peptide Fmoc-NH-Peptide + Piperidine intermediate1 Fluorenyl Anion + H-Piperidine+ fmoc_peptide->intermediate1 Proton Abstraction intermediate2 Dibenzofulvene (DBF) + H2N-Peptide intermediate1->intermediate2 β-Elimination adduct Dibenzofulvene-Piperidine Adduct intermediate2->adduct Adduct Formation (with Piperidine)

Caption: Simplified mechanism of Fmoc deprotection by piperidine.

Purification and Analysis of PEGylated Peptides

After successful synthesis and cleavage from the solid support, the crude PEGylated peptide must be purified to remove deletion sequences, truncated peptides, and other impurities.

Protocol 5: Preparative RP-HPLC Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying PEGylated peptides.

Procedure:

  • Sample Preparation: Dissolve the crude PEGylated peptide in a suitable solvent, such as a mixture of water and acetonitrile, with 0.1% trifluoroacetic acid (TFA).[1]

  • Column Selection: A C4 or C8 column is often preferred for the separation of large, hydrophobic PEGylated molecules.[1]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.[1]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

  • Gradient Elution: Develop a suitable gradient of Mobile Phase B to elute the PEGylated peptide. A shallow gradient is often necessary to achieve good resolution.[1]

  • Detection: Monitor the elution profile at 220 nm and 280 nm.[1]

  • Fraction Collection: Collect fractions corresponding to the main product peak.[1]

  • Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired PEGylated compound.[4]

Conclusion

The successful Fmoc deprotection of PEGylated peptides is achievable with careful optimization of reaction conditions and diligent monitoring. The steric hindrance imposed by the PEG chain often necessitates longer reaction times or the use of stronger deprotection reagents compared to non-PEGylated analogues.[1] By employing the detailed protocols and troubleshooting workflows outlined in these application notes, researchers, scientists, and drug development professionals can effectively navigate the challenges of synthesizing PEGylated peptides and achieve high purity and yield of their target molecules.

References

Application Notes and Protocols for Bioconjugation using Fmoc-amino-PEG5-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-amino-PEG5-acid is a versatile, heterobifunctional linker integral to modern bioconjugation, drug delivery, and proteomics.[1] Its structure is defined by three key components:

  • Fmoc (Fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the terminal amine. It remains stable in acidic and neutral conditions and can be selectively removed with a mild base, such as piperidine (B6355638), to expose a primary amine for subsequent conjugation.[1][2]

  • PEG5 Spacer: A hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) chain. This spacer enhances the aqueous solubility of the linker and the resulting bioconjugate, provides a flexible connection to minimize steric hindrance, and can reduce the immunogenicity of the final product.[1][3]

  • Terminal Carboxylic Acid: A versatile functional group that can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[1][4]

This orthogonal design, where the two terminal groups can be addressed independently, allows for the controlled, sequential assembly of complex biomolecules such as Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and functionalized surfaces.[1][5]

Properties of this compound

A summary of the key properties of this compound is presented below.

PropertyValueReference(s)
Molecular Weight 517.6 g/mol [1]
CAS Number 635287-26-2[1]
Appearance White to off-white solid[1]
Purity Typically >95%[1]
Solubility Soluble in organic solvents (DMF, DMSO); aqueous buffers after Fmoc deprotection[1]
Storage Store at -20°C, sealed and protected from moisture. Stock solutions stable at -80°C for up to 6 months.[6]

Core Principles and Reaction Mechanisms

The utility of this compound lies in its two distinct reactive ends, which can be addressed orthogonally.

Carboxylic Acid Activation via EDC/NHS Chemistry

The terminal carboxylic acid is typically activated to form a more reactive intermediate for efficient coupling with primary amines. The most common method is using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7]

The mechanism proceeds in two steps:

  • Activation: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[7]

  • NHS Ester Formation: To improve stability, NHS is added to react with the O-acylisourea intermediate, forming a semi-stable NHS ester. This intermediate is less susceptible to hydrolysis and readily reacts with primary amines (pH 7.2-8.5) to form a stable amide bond.[7]

Fmoc Group Deprotection

The Fmoc group is efficiently removed by treatment with a mild base, most commonly a 20% solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[2][8] The reaction proceeds via a β-elimination mechanism, revealing a free primary amine that is ready for a subsequent conjugation step.[2]

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation A This compound B Activate Carboxylic Acid (EDC, NHS) A->B pH 4.5-6.0 C Activated NHS Ester B->C E Fmoc-PEG-Molecule A (Conjugate 1) C->E D Molecule A (with -NH2 group) D->E pH 7.2-8.5 F Deprotect Fmoc Group (20% Piperidine/DMF) E->F G H2N-PEG-Molecule A F->G I Molecule B-PEG-Molecule A (Final Bioconjugate) G->I H Activated Molecule B H->I

General workflow for sequential bioconjugation.

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes the conjugation of a cytotoxic drug to an antibody's lysine residues using the this compound linker.

Part A: Conjugation of Linker to Antibody

  • Reagent Preparation: Prepare stock solutions of this compound (e.g., 10 mg/mL), EDC, and Sulfo-NHS (e.g., 10 mg/mL each) in anhydrous DMF or DMSO.[1]

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

  • Reaction:

    • To the antibody solution, add a 10- to 20-fold molar excess of the this compound stock solution.[1]

    • Add a 1.5-fold molar excess of EDC and Sulfo-NHS over the linker.[1] Keep the final concentration of organic solvent below 10% (v/v) to prevent antibody aggregation.

    • Incubate for 2-4 hours at room temperature with gentle stirring.[1]

  • Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubate for 15-30 minutes.

  • Purification: Purify the Fmoc-PEG-antibody conjugate using size-exclusion chromatography (SEC) to remove excess reagents.

Part B: Fmoc Deprotection

  • Solvent Exchange: Exchange the purified conjugate into a buffer containing an organic co-solvent if necessary, ensuring antibody stability.

  • Deprotection: Add piperidine to the conjugate solution to a final concentration of 20% (v/v) in DMF. Incubate for 30 minutes at room temperature.[1]

  • Purification: Immediately purify the deprotected PEG-antibody conjugate via SEC to remove piperidine and byproducts.

Part C: Conjugation of the Drug

  • Reaction: To the purified, deprotected PEG-antibody conjugate, add a 5- to 10-fold molar excess of the activated drug (e.g., Drug-NHS ester).[1]

  • Incubation: Incubate for 2-4 hours at room temperature.

  • Quenching: Quench the reaction as described in Part A, step 4.

  • Final Purification: Purify the final ADC using an appropriate chromatography method (e.g., SEC or Hydrophobic Interaction Chromatography - HIC).

G cluster_A Part A: Linker Conjugation cluster_B Part B: Deprotection cluster_C Part C: Drug Conjugation A1 Antibody (-NH2) A3 Incubate 2-4h, RT A1->A3 A2 Fmoc-PEG-Acid + EDC/Sulfo-NHS A2->A3 A4 Purify (SEC) A3->A4 A5 Fmoc-PEG-Antibody A4->A5 B1 20% Piperidine/DMF A5->B1 B2 Incubate 30 min, RT B1->B2 B3 Purify (SEC) B2->B3 B4 H2N-PEG-Antibody B3->B4 C1 Activated Drug (e.g., Drug-NHS) B4->C1 C2 Incubate 2-4h, RT C1->C2 C3 Final Purification (HIC/SEC) C2->C3 C4 Final ADC C3->C4

Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Quantitative Parameters for ADC Synthesis

ParameterRecommended ValuePurpose
Linker:Antibody Molar Ratio 10:1 to 20:1Drives the initial conjugation reaction.[1]
EDC/Sulfo-NHS:Linker Molar Ratio 1.5:1Ensures efficient activation of the linker's carboxylic acid.[1]
Fmoc Deprotection Time 30 minutesStandard time for complete Fmoc removal with 20% piperidine/DMF.[1]
Drug:Antibody Molar Ratio 5:1 to 10:1Depends on the number of available conjugation sites post-deprotection.[1]
Final DAR (Drug-to-Antibody Ratio) 2 - 8The desired final loading of the drug on the antibody.[1]
Protocol 2: Surface Functionalization

This protocol outlines the modification of an amine-functionalized surface (e.g., aminosilanized glass slide or nanoparticle) to introduce a reactive amine for further bioconjugation.[9]

  • Linker Activation:

    • Dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF.[1]

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.[1]

  • Surface Coupling:

    • Immerse the amine-functionalized substrate in the activated linker solution.

    • Incubate for 2-4 hours at room temperature with gentle agitation.[9]

    • Wash the substrate thoroughly with DMF and dichloromethane (B109758) to remove unreacted reagents.[1]

  • Fmoc Deprotection:

    • Immerse the substrate in a 20% piperidine in DMF solution for 30 minutes.[1][9]

    • Wash the substrate extensively with DMF, followed by ethanol (B145695) and an appropriate buffer (e.g., PBS), to remove all traces of piperidine.[9]

  • Ready for Conjugation: The surface now presents a terminal primary amine and is ready for the covalent attachment of other molecules (e.g., peptides, proteins).

G A Amine-Functionalized Surface B Add Activated Fmoc-PEG-Acid (via EDC/NHS) A->B C Incubate 2-4h B->C D Wash C->D E Fmoc-PEG-Surface D->E F Add 20% Piperidine/DMF E->F G Incubate 30 min F->G H Wash Extensively G->H I Amine-PEG-Surface (Ready for conjugation) H->I

Workflow for surface functionalization.
Protocol 3: Synthesis of a Proteolysis-Targeting Chimera (PROTAC)

This protocol describes a modular, solution-phase synthesis of a PROTAC, sequentially coupling an E3 ligase ligand and a target protein "warhead."[5]

  • Step 1: Couple E3 Ligase Ligand to Linker

    • In a dry flask under nitrogen, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq). Stir for 15 minutes to activate the carboxylic acid.[5]

    • In a separate vial, dissolve the amine-functionalized E3 ligase ligand (e.g., Pomalidomide-NH2) (1.1 eq) in minimal anhydrous DMF.

    • Add the E3 ligase ligand solution to the activated linker solution and stir overnight at room temperature.

    • Purify the product (Intermediate 1: E3 Ligand-PEG-Fmoc) by flash column chromatography or preparative HPLC.[5]

  • Step 2: Fmoc Deprotection

    • Dissolve Intermediate 1 in DMF.

    • Add piperidine to a final concentration of 20% (v/v) and stir for 30 minutes at room temperature.

    • Concentrate the reaction mixture under reduced pressure. The crude amine product (Intermediate 2) is often used directly in the next step.

  • Step 3: Couple Target Protein Ligand (Warhead)

    • Activate the carboxylic acid of the target protein ligand (warhead) using HATU/DIPEA as described in Step 1.

    • Add the crude Intermediate 2 (E3 Ligand-PEG-NH2) to the activated warhead solution.

    • Stir the reaction at room temperature overnight.

    • Purify the final PROTAC molecule using preparative HPLC.

G A Fmoc-PEG-Acid C Couple using HATU/DIPEA A->C B Amine-functionalized E3 Ligase Ligand B->C D Intermediate 1 (E3 Ligand-PEG-Fmoc) C->D J Purify D->J E Deprotect with 20% Piperidine/DMF F Intermediate 2 (E3 Ligand-PEG-NH2) E->F H Couple using HATU/DIPEA F->H G Carboxy-functionalized Target Protein Ligand (Warhead) G->H K Purify H->K I Final PROTAC J->E K->I

Workflow for PROTAC synthesis.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Conjugation Efficiency - Suboptimal pH for activation or coupling.- Hydrolysis of EDC or the NHS ester intermediate.- Inactive reagents.- Use a two-step pH protocol: Activation Buffer (e.g., MES, pH 4.5-6.0) and Coupling Buffer (e.g., PBS, pH 7.2-8.5).[7]- Prepare EDC/NHS solutions immediately before use.[7]- Store EDC and NHS desiccated at -20°C and warm to room temp before opening.
Precipitation of Reagents/Antibody - High concentration of organic co-solvent (DMF/DMSO).- High concentration of reactants leading to aggregation.- Keep the final concentration of the organic solvent below 10% for protein conjugations.[1]- Reduce the concentration of the linker or the target molecule.
Incomplete Fmoc Deprotection - Insufficient reaction time or reagent concentration.- Ensure the use of a fresh 20% piperidine in DMF solution for at least 30 minutes.[1]
Non-specific Binding - Insufficient quenching of the reaction.- Ensure the quenching step is performed thoroughly with an adequate concentration of quenching agent (e.g., 50-100 mM Tris or glycine).[10]

References

Fmoc-amino-PEG5-acid: A Versatile Linker for Site-Specific Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-amino-PEG5-acid is a heterobifunctional linker integral to modern bioconjugation, drug delivery, and proteomics.[1] Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, allows for controlled, sequential conjugation of different molecules.[1][2] The PEG spacer enhances the solubility and can reduce the immunogenicity of the final conjugate, making it a valuable tool in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and for the site-specific modification of proteins.[3][4]

The strategic advantage of this linker lies in its orthogonal reactivity. The carboxylic acid can be activated to react with primary amines, such as those on the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds.[1] The Fmoc group, stable in acidic and neutral conditions, is readily removed with a mild base to expose a primary amine for subsequent conjugation.[1][3] This allows for a precise and controlled approach to creating complex biomolecules.

Core Applications

The unique properties of this compound make it a valuable reagent in several advanced applications:

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, creating targeted therapies for cancer.[5][6] The PEG chain can improve the solubility and stability of the ADC.[5]

  • Peptide Synthesis: It can be incorporated as a hydrophilic spacer during solid-phase peptide synthesis (SPPS) to improve the solubility and pharmacokinetic properties of the resulting peptides.[2][5] The Fmoc group is compatible with standard SPPS protocols.[5]

  • Site-Specific Protein Labeling: The linker enables the site-specific attachment of molecules such as fluorophores, affinity tags, or other functional groups to proteins for research and diagnostic purposes.[7]

  • PROTACs: In the development of Proteolysis-Targeting Chimeras (PROTACs), this linker can connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[4][5]

Physicochemical and General Properties

A summary of the key properties for this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₂₇H₃₅NO₉[2][5]
Molecular Weight 517.6 g/mol [1][2][5]
CAS Number 635287-26-2[1][2][5]
Appearance White to off-white solid or viscous liquid[1][2][5]
Purity Typically ≥95%[1][2][5]
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO)[1][2]
Storage -20°C to -5°C, in a dry and dark place[2]

Experimental Protocols

The utility of this compound is centered around the sequential reactions of its two functional groups. The following protocols detail the key experimental procedures.

Protocol 1: Carboxylic Acid Activation and Amine Coupling

This protocol describes the formation of a stable amide bond between the linker's carboxylic acid and a primary amine on a target protein (e.g., lysine residue). This is often the first step in creating an antibody-linker conjugate.

Materials:

  • This compound

  • Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., Tris or hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).[1]

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO (e.g., 10 mg/mL each).[1]

  • Activation and Conjugation:

    • To the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution.[1]

    • Add a 1.5-fold molar excess of EDC and NHS (or Sulfo-NHS) over the linker.[1] The final concentration of the organic solvent should ideally be below 10% (v/v).[1]

    • Incubate the reaction for 2-4 hours at room temperature.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching solution to consume any unreacted active esters.[2]

    • Purify the resulting protein-linker conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted reagents and byproducts.[1][2]

Quantitative Parameters for Protocol 1:

ParameterRecommended ValueNotesSource(s)
Linker:Protein Molar Ratio10:1 to 20:1Optimization may be required based on the protein.[1]
EDC/NHS:Linker Molar Ratio1.5:1Ensures efficient activation of the carboxylic acid.[1]
Reaction Time2-4 hoursAt room temperature.[1]
Final Organic Solvent Conc. (v/v)<10%To maintain protein stability.[1]
Protocol 2: Fmoc Group Deprotection

This protocol details the removal of the Fmoc protecting group to expose the primary amine for subsequent conjugation steps.[4]

Materials:

  • Fmoc-protected protein-linker conjugate (from Protocol 1)

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF

  • DMF for washing

Procedure:

  • Initial Treatment: Add the 20% piperidine/DMF solution to the Fmoc-protected conjugate. If the conjugate is on a solid support, ensure the resin is fully submerged.[4]

  • Incubation: Agitate the mixture at room temperature. A common procedure involves two treatments: first for 2-5 minutes, drain, and then a second treatment for 20-30 minutes.[1][4]

  • Washing: Wash the resulting conjugate thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.

Quantitative Parameters for Protocol 2:

ParameterRecommended ValueNotesSource(s)
Piperidine in DMF (v/v)20%Standard concentration for deprotection.[1][4]
Deprotection Time30 minutes (cumulative)Ensure complete removal of the Fmoc group.[1]
Protocol 3: Conjugation to the Deprotected Amine

This protocol outlines the conjugation of a second molecule (e.g., an activated cytotoxic drug for an ADC) to the newly exposed primary amine on the protein-linker conjugate.

Materials:

  • Deprotected protein-linker conjugate (from Protocol 2)

  • Activated second molecule (e.g., drug with an NHS-ester group)

  • Reaction buffer

  • Quenching solution

  • Purification system (e.g., size-exclusion or hydrophobic interaction chromatography)

Procedure:

  • Conjugation: To the purified, deprotected protein-linker conjugate, add a 5- to 10-fold molar excess of the activated second molecule.[1]

  • Incubation: Incubate the reaction for 2-4 hours at room temperature.[1]

  • Quenching: Quench the reaction as described in Protocol 1.[1]

  • Purification: Purify the final conjugate using an appropriate chromatography method to remove unreacted molecules and byproducts.[1]

Visualizing Workflows and Mechanisms

General Workflow for Site-Specific Protein Modification

The following diagram illustrates the sequential steps involved in using this compound for site-specific protein modification, such as in the creation of an antibody-drug conjugate.

G cluster_0 Step 1: Linker Activation & Conjugation to Protein cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Payload Conjugation Protein Protein (e.g., Antibody) with Lysine Residues Conjugate1 Fmoc-PEG-Protein Conjugate Protein->Conjugate1 Linker This compound Activation EDC / NHS Activation Linker->Activation Activation->Conjugate1 Deprotection 20% Piperidine in DMF Conjugate2 H2N-PEG-Protein Conjugate Deprotection->Conjugate2 Conjugate1_ref->Deprotection Payload Activated Payload (e.g., Cytotoxic Drug) FinalConjugate Final Protein-PEG-Payload Conjugate (e.g., ADC) Payload->FinalConjugate Conjugate2_ref->FinalConjugate

Caption: Sequential workflow for bioconjugation using this compound.

Mechanism of Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step that proceeds via a base-catalyzed elimination mechanism.

G Fmoc_Conjugate Fmoc-NH-R Intermediate Deprotonated Intermediate Fmoc_Conjugate->Intermediate + Piperidine Piperidine Piperidine (Base) Piperidine->Intermediate Products H2N-R (Deprotected Amine) + Dibenzofulvene-Piperidine Adduct Intermediate->Products Elimination

Caption: Mechanism of Fmoc deprotection by piperidine.

Conclusion

This compound is a powerful and versatile tool for the site-specific modification of proteins and the synthesis of complex bioconjugates.[3] Its well-defined structure and orthogonal reactivity provide researchers with precise control over the conjugation process.[3][4] By following the detailed protocols and considering the quantitative data provided, researchers can effectively utilize this linker to develop novel therapeutics and research tools with enhanced properties.[1]

References

Step-by-Step Guide to Developing ADCs with Fmoc-amino-PEG5-acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The development of Antibody-Drug Conjugates (ADCs) has revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies (mAbs) with the potency of cytotoxic payloads. The linker connecting the antibody and the drug is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy.[1] This guide provides a detailed, step-by-step protocol for the development of ADCs using Fmoc-amino-PEG5-acid, a heterobifunctional linker that offers enhanced hydrophilicity and a modular approach to conjugation.

The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, such as the five-unit chain in this compound, can significantly improve the physicochemical properties of an ADC.[2] PEG linkers increase hydrophilicity, which can mitigate aggregation issues associated with hydrophobic payloads and improve an ADC's solubility and stability.[3][4] This often leads to a longer circulation half-life and better tumor accumulation.[5] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine terminus allows for a sequential and controlled conjugation strategy. The terminal carboxylic acid provides a reactive handle for payload attachment, while the Fmoc-protected amine can be deprotected to attach to the antibody.[4][6]

Experimental Workflow Overview

The development of an ADC using this compound involves a multi-step process that begins with the synthesis of the drug-linker conjugate, followed by conjugation to the antibody, and concluding with purification and characterization of the final ADC.

ADC_Development_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis cluster_characterization Characterization A This compound B Activate Carboxylic Acid (e.g., with EDC/NHS) A->B C Conjugate to Amine-Containing Payload B->C D Purify Drug-Linker Conjugate C->D E Fmoc Deprotection of Drug-Linker D->E To ADC Synthesis G Conjugate Drug-Linker to Antibody E->G F Activate Antibody (e.g., Lysine (B10760008) Residues) F->G H Purify ADC G->H I Determine DAR H->I J Assess Purity and Aggregation H->J K In Vitro Cytotoxicity Assay H->K

General workflow for ADC development with this compound.

Protocol 1: Synthesis of Drug-Linker Conjugate

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to an amine-containing cytotoxic payload.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC system

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add NHS (1.1 equivalents) and EDC (1.1 equivalents).[4]

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. Monitor the reaction by TLC or LC-MS.[4]

  • Conjugation to Payload:

    • In a separate vial, dissolve the amine-containing cytotoxic payload (1.2 equivalents) in anhydrous DMF.

    • Add the activated Fmoc-amino-PEG5-NHS ester solution to the payload solution.

    • Add DIPEA (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours or overnight at 4°C.[7]

  • Purification:

    • Purify the resulting drug-linker conjugate using a reverse-phase HPLC system.[4]

    • Lyophilize the purified product and store it at -20°C, protected from light and moisture.

Protocol 2: ADC Synthesis via Lysine Conjugation

This protocol details the deprotection of the Fmoc group from the drug-linker conjugate and its subsequent conjugation to the lysine residues of a monoclonal antibody.

Materials:

  • Purified Drug-Linker Conjugate

  • Monoclonal Antibody (mAb) in PBS, pH 7.4-8.0

  • 20% Piperidine (B6355638) in DMF

  • Reaction Buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size Exclusion Chromatography (SEC) system

Procedure:

  • Fmoc Deprotection:

    • Dissolve the purified drug-linker conjugate in DMF.

    • Add 20% piperidine in DMF and stir at room temperature for 30 minutes.[6]

    • Monitor the deprotection by TLC or LC-MS.[4]

    • Purify the deprotected drug-linker by reverse-phase HPLC.

  • Antibody Preparation:

    • Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.[3]

  • Conjugation Reaction:

    • Activate the deprotected drug-linker by converting the newly exposed amine to a reactive ester (e.g., NHS ester) as described in Protocol 1, Step 1.

    • Add the desired molar excess of the activated drug-linker solution to the antibody solution. The optimal molar ratio should be determined empirically.[3]

    • Gently mix the reaction and incubate at room temperature for 1-2 hours.[8]

  • Quenching:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.[3]

    • Incubate for 30 minutes at room temperature.[3]

  • Purification:

    • Purify the ADC from unconjugated drug-linker and other reaction components using a pre-equilibrated SEC column (e.g., Sephadex G-25) with PBS buffer, pH 7.4.[3]

    • Collect the fractions containing the purified ADC.

Protocol 3: Characterization of the ADC

Accurate characterization of the ADC is crucial to ensure its quality and to understand its structure-activity relationship.[9]

ParameterMethodDescription
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)Separates ADC species based on the number of conjugated payloads, providing the average DAR and distribution of DAR species.[10][11]
Mass Spectrometry (MS)Provides the molecular weight of the intact ADC and its subunits, allowing for the determination of the number of conjugated payloads from the mass shift.[9][11]
Purity and Aggregation Size Exclusion Chromatography (SEC)Determines the percentage of monomeric ADC and quantifies high molecular weight species (aggregates) and fragments.[10][12]
In Vitro Potency Cell Viability Assay (e.g., MTT, CellTiter-Glo)Measures the ability of the ADC to kill cancer cells that express the target antigen, providing an IC50 value.[4][5]

Protocol 4: In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the cytotoxic potential of the ADC on cancer cell lines.[5]

Materials:

  • Target-expressing cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC, unconjugated antibody, and free cytotoxic payload

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free cytotoxic payload in complete cell culture medium.[8]

    • Remove the old medium from the cells and add the diluted compounds to the respective wells.[8]

    • Incubate the plates for 72-96 hours.[4]

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.[10]

    • Measure the absorbance or luminescence using a microplate reader.[4][10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curves and determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%).[8]

ADC Mechanism of Action

The general mechanism of an ADC developed using this linker involves targeted delivery of the cytotoxic payload to cancer cells.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antibody-Drug Conjugate Receptor Antigen on Cancer Cell ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload {Cytotoxic Payload} Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of   Apoptosis

General mechanism of action for an Antibody-Drug Conjugate.

This comprehensive guide provides a foundation for the development of ADCs using this compound. The provided protocols are starting points and may require optimization based on the specific antibody, payload, and desired characteristics of the final ADC.

References

Application Notes: Incorporating Fmoc-amino-PEG5-acid into PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking class of therapeutic molecules that co-opt the body's own cellular machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three distinct components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two active moieties.[4][5] The linker is not merely a spacer; it is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][]

Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of modern PROTAC design.[1] The Fmoc-amino-PEG5-acid linker, in particular, offers a versatile and effective building block for PROTAC synthesis. It features a five-unit PEG chain that enhances solubility, a terminal carboxylic acid, and an Fmoc-protected amine, allowing for controlled, sequential conjugation of the two ligands.[7]

Advantages of Using this compound Linkers

The incorporation of a PEGylated linker like this compound can confer several significant advantages to a PROTAC molecule:

  • Enhanced Solubility and Permeability: PROTACs are often large, complex molecules with high lipophilicity, which can lead to poor aqueous solubility. The hydrophilic nature of the PEG chain improves solubility, which is crucial for formulation and can positively impact pharmacokinetic profiles.[8][9] While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexibility of PEG linkers may allow the PROTAC to adopt a more compact conformation, shielding its polar surface area and facilitating cellular entry.[8]

  • Optimized Ternary Complex Formation: The length and flexibility of the linker are paramount for achieving a stable and productive ternary complex.[8] The five-unit PEG chain of this linker provides sufficient length and rotational freedom to minimize steric hindrance and allow the POI and E3 ligase to adopt an optimal orientation for efficient ubiquitin transfer.[8]

  • Synthetic Versatility: The orthogonal protecting groups (Fmoc on the amine and the free carboxylic acid) on the this compound linker allow for a modular and controlled synthetic approach.[7] This enables the sequential coupling of the E3 ligase and POI ligands, providing precise control over the final PROTAC structure and minimizing the formation of undesired byproducts.

PROTAC Mechanism of Action

The fundamental function of a PROTAC is to act as a molecular bridge, inducing proximity between the target protein and an E3 ligase.[10] This initiates a catalytic cycle within the cell:

  • Binding: The PROTAC molecule simultaneously binds to the POI and an E3 ligase (e.g., Cereblon or VHL), forming a ternary complex.[10]

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 enzyme to lysine (B10760008) residues on the surface of the POI.[1]

  • Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides.[10]

  • Recycling: The PROTAC molecule is released after inducing ubiquitination and can go on to engage another POI and E3 ligase, continuing its catalytic cycle.[10]

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycle Ternary->E3 Release PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol outlines a standard, two-step solution-phase synthesis for coupling an amine-functionalized E3 ligase ligand and an amine-functionalized POI ligand to the this compound linker.

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • Amine-functionalized POI ligand

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection reagent: 20% Piperidine (B6355638) in DMF (v/v)

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide), Dichloromethane (DCM), Ethyl Acetate (B1210297) (EtOAc)

  • Reagents for workup: 5% LiCl solution, Saturated NaHCO₃, Brine, Anhydrous Na₂SO₄

  • Purification: Silica gel for column chromatography, Preparative HPLC system

Step 1: Coupling of E3 Ligase Ligand to the Linker

  • Under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

  • Add the coupling agent HATU (1.2 eq) and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% LiCl solution (2x), saturated NaHCO₃ solution (1x), and brine (1x).[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (Intermediate 1: E3 Ligand-Linker(Fmoc)) by flash column chromatography.

Step 2: Fmoc Deprotection

  • Dissolve Intermediate 1 in DMF.

  • Add piperidine to a final concentration of 20% (v/v).[7]

  • Stir the mixture at room temperature for 30 minutes.

  • Monitor the deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine. The resulting crude amine (Intermediate 2) is often used directly in the next step.

Step 3: Coupling of POI Ligand to Form the Final PROTAC

  • Activate the carboxylic acid of a POI ligand (1.1 eq) by dissolving it in anhydrous DMF with HATU (1.2 eq) and DIPEA (3.0 eq) and stirring for 15 minutes.

  • Dissolve the crude Intermediate 2 (1.0 eq) in anhydrous DMF and add it to the activated POI ligand solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the formation of the final PROTAC product by LC-MS.

  • Perform an aqueous workup as described in Step 1.5.

  • Purify the final PROTAC molecule by preparative HPLC to achieve high purity (>95%).

  • Confirm the identity and purity of the final product by LC-MS and ¹H NMR.

Synthesis_Workflow PROTAC Synthesis Workflow Start Start Materials: - this compound - E3 Ligase Ligand (Amine) - POI Ligand (Acid) Step1 Step 1: Amide Coupling (HATU/DIPEA in DMF) Start->Step1 Workup1 Workup & Purification (Flash Chromatography) Step1->Workup1 Intermediate1 Intermediate 1: E3-Linker(Fmoc) Workup1->Intermediate1 Step2 Step 2: Fmoc Deprotection (20% Piperidine in DMF) Intermediate1->Step2 Intermediate2 Intermediate 2: E3-Linker(NH2) Step2->Intermediate2 Step3 Step 3: Amide Coupling (HATU/DIPEA in DMF) Intermediate2->Step3 Workup2 Workup & Purification (Preparative HPLC) Step3->Workup2 Final Final PROTAC Molecule Workup2->Final Western_Blot_Workflow Western Blot Experimental Workflow Seed 1. Seed Cells in 6-well Plates Treat 2. Treat Cells with PROTAC (Dose & Time Course) Seed->Treat Lyse 3. Cell Lysis (RIPA Buffer) Treat->Lyse Quantify 4. Protein Quantification (BCA Assay) Lyse->Quantify SDS 5. SDS-PAGE Quantify->SDS Transfer 6. Protein Transfer (Western Blot) SDS->Transfer Probe 7. Antibody Probing (Primary & Secondary) Transfer->Probe Detect 8. Detection (ECL & Imaging) Probe->Detect Analyze 9. Data Analysis (Band Densitometry) Detect->Analyze

References

Fmoc-amino-PEG5-acid Linker: A Versatile Tool for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Fmoc-amino-PEG5-acid linker is a heterobifunctional molecule that has emerged as a critical component in the field of targeted drug delivery.[1] Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for the development of sophisticated bioconjugates, including antibody-drug conjugates (ADCs) and targeted peptide therapies.[1][2] The presence of the hydrophilic PEG5 spacer enhances the solubility and stability of the resulting conjugate, reduces its immunogenicity, and can prolong its circulation time in the body.[3]

The Fmoc protecting group offers a key advantage in sequential conjugation strategies. It remains stable under various conditions but can be readily removed using a mild base, such as piperidine (B6355638), to expose a primary amine for the attachment of a therapeutic payload.[1][2] The terminal carboxylic acid can be activated to react with amine groups on targeting moieties like antibodies or peptides, forming stable amide bonds.[2] This allows for a controlled, stepwise synthesis of precisely defined drug delivery systems.

Physicochemical Properties

A clear understanding of the physicochemical properties of the this compound linker is essential for its effective application in bioconjugation.

PropertyValueReference(s)
Molecular Formula C28H37NO9[4]
Molecular Weight 531.59 g/mol [4]
Appearance Colorless to light yellow liquid[4]
Solubility Soluble in DMSO[4]
Storage Conditions -20°C for long-term storage[4]

Comparative Performance of PEG Linkers in Targeted Drug Delivery

The length of the PEG linker can significantly impact the performance of a bioconjugate. While this compound offers a balance of properties, the selection of the optimal linker length is often a critical optimization step in drug development.[5]

ParameterShorter PEG Chain (e.g., PEG2-PEG4)Mid-length PEG Chain (e.g., PEG5-PEG8)Longer PEG Chain (e.g., PEG12-PEG24)Rationale
Hydrophilicity & Aggregation Moderate ImprovementGood ImprovementSignificant ImprovementLonger PEG chains create a more substantial hydration shell, which can better mitigate the aggregation of hydrophobic drugs.
In Vitro Cytotoxicity (IC50) Lower (Higher Potency)IntermediateHigher (Lower Potency)Shorter linkers may lead to more efficient release of the payload or less steric hindrance at the target site.[5]
Plasma Half-life (t1/2) ShorterIntermediateLongerThe increased size of conjugates with longer PEG chains reduces renal clearance, extending their time in circulation.[5]
In Vivo Tumor Growth Inhibition ModerateHighHighThe improved pharmacokinetic profile of longer PEG linkers often leads to better tumor accumulation and overall efficacy.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates utilizing the this compound linker.

Protocol 1: Activation of the Carboxylic Acid and Conjugation to a Targeting Moiety (e.g., Antibody)

This protocol describes the conjugation of the carboxylic acid terminus of the this compound linker to primary amine groups (e.g., lysine (B10760008) residues) on an antibody.

Materials:

  • This compound

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., MES, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl or 1 M Glycine, pH 7.4)

  • Desalting column or dialysis cassettes for purification

Procedure:

  • Antibody Preparation:

    • Perform a buffer exchange to ensure the antibody is in an amine-free buffer.[6]

    • Adjust the antibody concentration to 5-10 mg/mL.[6]

  • Linker Activation:

    • Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10-20 mM).[6]

    • In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer to create 100 mM stock solutions.[6]

    • In a new tube, combine the required volume of the linker stock solution with the Activation Buffer.[6]

    • Add the EDC and Sulfo-NHS solutions to the linker solution. A typical molar ratio is 1.5:1 to 2:1 of EDC:Linker and Sulfo-NHS:Linker.[6]

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[6]

  • Conjugation Reaction:

    • Immediately add the activated linker solution to the prepared antibody solution. A linker:antibody molar ratio of 5:1 to 20:1 is a common starting point.[6]

    • Mix gently and incubate for 1-2 hours at room temperature.[6]

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.[7]

    • Incubate for an additional 15-30 minutes at room temperature.[7]

  • Purification:

    • Purify the Fmoc-protected antibody-linker conjugate using a desalting column or dialysis to remove unreacted linker and byproducts.[7]

Protocol 2: Fmoc Deprotection

This protocol outlines the removal of the Fmoc protecting group to expose the primary amine for subsequent drug conjugation.

Materials:

  • Fmoc-protected antibody-linker conjugate

  • 20% (v/v) Piperidine in DMF

  • Anhydrous DMF

  • Desalting column or dialysis cassettes

Procedure:

  • Deprotection Reaction:

    • Dissolve the lyophilized conjugate in a minimal amount of DMF.[7]

    • Add the 20% piperidine in DMF solution.[7]

    • Incubate for 30 minutes at room temperature.[7]

  • Purification:

    • Purify the deprotected antibody-linker conjugate (Antibody-Linker-NH2) using a desalting column or dialysis to remove piperidine and other byproducts.[7]

Protocol 3: Conjugation of a Therapeutic Agent

This protocol describes the attachment of an activated therapeutic agent to the newly exposed amine on the antibody-linker conjugate.

Materials:

  • Deprotected antibody-linker conjugate (Antibody-Linker-NH2)

  • Activated therapeutic agent (e.g., with an NHS ester)

  • Anhydrous DMF or DMSO

  • Reaction Buffer (as appropriate for the therapeutic agent)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve the Antibody-Linker-NH2 conjugate in the appropriate reaction buffer.[7]

    • Dissolve the activated therapeutic agent in a suitable solvent like DMF or DMSO.[7]

  • Conjugation Reaction:

    • Add the activated therapeutic agent solution to the conjugate solution. The molar ratio of the drug to the conjugate should be optimized, typically ranging from 1:1 to 5:1.[7]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[7]

  • Purification:

    • Purify the final antibody-drug conjugate (ADC) using an appropriate chromatography method, such as size-exclusion chromatography, to remove any unreacted drug.

Visualizing the Workflow and Concepts

Diagrams created using Graphviz (DOT language) can help visualize the experimental workflows and the logical relationships in targeted drug delivery using the this compound linker.

experimental_workflow cluster_linker_activation Linker Activation cluster_conjugation1 First Conjugation cluster_deprotection Fmoc Deprotection cluster_conjugation2 Second Conjugation (Payload Attachment) Linker This compound Activated_Linker Activated Fmoc-Linker-NHS Linker->Activated_Linker Activate COOH EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Antibody Targeting Moiety (e.g., Antibody) Fmoc_ADC_Intermediate Fmoc-Linker-Antibody Activated_Linker->Fmoc_ADC_Intermediate Antibody->Fmoc_ADC_Intermediate Amine Reaction Piperidine Piperidine Amine_Linker_Antibody H2N-Linker-Antibody Fmoc_ADC_Intermediate->Amine_Linker_Antibody Piperidine->Amine_Linker_Antibody Remove Fmoc Drug Therapeutic Agent (Activated) Final_ADC Final Antibody-Drug Conjugate Amine_Linker_Antibody->Final_ADC Drug->Final_ADC Amine Reaction

Caption: Sequential conjugation workflow using this compound.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG5 Linker) Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage/ Degradation Cellular_Target Cellular Target (e.g., DNA, Tubulin) Drug_Release->Cellular_Target Action Apoptosis Cell Death (Apoptosis) Cellular_Target->Apoptosis

Caption: Targeted drug delivery and intracellular release mechanism.

logical_relationship cluster_properties Inherent Properties cluster_outcomes Therapeutic Outcomes Linker This compound Linker Fmoc Fmoc Group (Base-labile protection) Linker->Fmoc PEG5 PEG5 Spacer (Hydrophilicity, Flexibility) Linker->PEG5 Acid Carboxylic Acid (Amine-reactive) Linker->Acid Solubility Improved Solubility PEG5->Solubility Stability Enhanced Stability PEG5->Stability PK Favorable Pharmacokinetics PEG5->PK Targeting Precise Targeting Acid->Targeting Efficacy Increased Efficacy Solubility->Efficacy Stability->Efficacy PK->Efficacy Targeting->Efficacy Toxicity Reduced Off-Target Toxicity Targeting->Toxicity

Caption: Relationship between linker properties and therapeutic outcomes.

References

Application Notes and Protocols: Cleavage of Peptides from Resin after Fmoc-amino-PEG5-acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) employing the Fmoc (9-fluorenylmethoxycarbonyl) strategy is a cornerstone of synthetic peptide chemistry. The incorporation of polyethylene (B3416737) glycol (PEG) linkers, such as Fmoc-amino-PEG5-acid, into peptides is a widely used technique to enhance their therapeutic properties. PEGylation can improve a peptide's solubility, stability, and pharmacokinetic profile by increasing its hydrodynamic volume, which in turn can reduce renal clearance and extend its in vivo half-life.[1][2]

This document provides detailed protocols and application notes for the efficient cleavage of peptides from the solid support resin after the incorporation of an this compound linker. The final step of SPPS involves the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[3][4] The selection of the appropriate cleavage cocktail is critical and depends on the amino acid composition of the peptide.[3][5]

Data Presentation: Cleavage Cocktails and Conditions

The choice of cleavage cocktail is paramount for obtaining a high yield and purity of the final peptide product. The following tables summarize common cleavage cocktails and their recommended applications, particularly for peptides containing sensitive residues that are prone to modification during the acidic cleavage step.

Table 1: Common TFA-Based Cleavage Cocktails

Reagent NameCompositionKey Applications & Remarks
Standard TFA/TIS/H₂O TFA/Triisopropylsilane/Water (95:2.5:2.5 v/v/v)Efficient for most peptide sequences.[6][7] TIS acts as a scavenger for carbocations. Not recommended for peptides containing sensitive residues like Cys, Met, or Trp without additional scavengers.
Reagent K TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v)A "universal" cocktail suitable for peptides with sensitive residues such as Cys, Met, Trp, and Tyr.[1][3] The scavengers protect against various side reactions.
Reagent B TFA/Phenol/Water/Triisopropylsilane (TIS) (88:5:5:2 v/v/v/v)A less odorous alternative to cocktails containing thiols.[8] Effective for scavenging trityl-based protecting groups. Does not prevent the oxidation of methionine.[8]
Reagent H TFA/Phenol/Thioanisole/1,2-Ethanedithiol/Water/Dimethylsulfide/Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w)Specifically designed to prevent the oxidation of methionine residues during cleavage.[8]

Table 2: Recommended Cleavage Conditions for Specific Amino Acid Residues

Amino Acid Residue(s)Recommended CocktailCleavage Time (Room Temp.)Rationale & Considerations
General Peptides (no sensitive residues) Standard TFA/TIS/H₂O1.5 - 2 hoursSufficient for most standard peptides.[9][10]
Arg(Pbf), Trp, Met, Cys Reagent K2 - 4 hoursProvides comprehensive scavenging to prevent alkylation of Trp, oxidation of Met, and side reactions with Cys.[1][3]
Multiple Arg residues Reagent K or similarMay require longer cleavage times (up to 4 hours) for complete deprotection.[8]The Pbf protecting group on arginine can be sterically hindered.
C-terminal Trp Reagent K or TFA/TIS/H₂O with added EDT2 - 3 hoursThe addition of EDT is crucial to prevent reattachment of the cleaved peptide to the resin.[11]

Experimental Protocols

Protocol 1: General Procedure for Peptide Cleavage from Resin

This protocol describes a standard method for cleaving a PEGylated peptide from the resin using a TFA-based cocktail.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (e.g., Reagent K or Standard TFA/TIS/H₂O, freshly prepared)

  • Cold methyl tert-butyl ether (MTBE) or diethyl ether

  • Dichloromethane (DCM)

  • Nitrogen gas supply

  • Reaction vessel with a sintered glass filter

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group has been removed from the final amino acid.[3][4][10][12]

    • Thoroughly wash the peptide-resin with DMF, followed by DCM, to remove any residual reagents.[3][4][9]

    • Dry the resin completely under a high vacuum for at least 4 hours or overnight.[3][4] This is a critical step as residual solvents can dilute the TFA.[11]

  • Cleavage Reaction:

    • Place the dried peptide-resin into a suitable reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin (a general guideline is 10 mL of cocktail per 100 mg of resin).[1]

    • Seal the vessel and allow the mixture to react at room temperature with occasional swirling for 2-4 hours.[1] The optimal time depends on the peptide sequence and protecting groups used.[5]

  • Peptide Isolation:

    • Filter the resin from the cleavage mixture, collecting the filtrate which contains the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide and combine the filtrates.[8][10]

  • Peptide Precipitation:

    • In a fume hood, add the combined filtrate to a centrifuge tube containing 10 times the volume of cold methyl tert-butyl ether or diethyl ether.[10]

    • A white precipitate of the crude peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[1] For maximum recovery, incubation at 4°C overnight can be performed.[5][10]

  • Washing and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers and TFA.[1]

    • Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.[1]

  • Purification:

    • The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Visualizations

Cleavage_Workflow Start Start: Dried Peptide-Resin Prep Resin Preparation: - N-terminal Fmoc removal - Wash with DMF & DCM - Dry under vacuum Start->Prep Input Cleavage Cleavage Reaction: - Add fresh cleavage cocktail (e.g., Reagent K) - React for 2-4 hours at RT Prep->Cleavage Proceed Filter Filtration: - Separate resin from filtrate - Wash resin with fresh TFA Cleavage->Filter Reaction Complete Precipitate Peptide Precipitation: - Add filtrate to cold ether - Incubate at -20°C Filter->Precipitate Collect Filtrate Wash_Dry Wash & Dry: - Centrifuge to pellet peptide - Wash pellet with cold ether - Dry crude peptide Precipitate->Wash_Dry Formation of Precipitate Purify Purification: - RP-HPLC Wash_Dry->Purify Crude Peptide End End: Pure PEGylated Peptide Purify->End Final Product Cleavage_Chemistry PeptideResin Peptide-PEG-Linker-Resin + Side-Chain Protecting Groups Reaction Acidolysis PeptideResin->Reaction TFACocktail TFA + Scavengers (e.g., TIS, H₂O, EDT) TFACocktail->Reaction Products Free Peptide-PEG + Deprotected Side-Chains Reaction->Products Desired Product Byproducts Resin + Scavenger-Adducts + Protecting Group Cations Reaction->Byproducts Side Products

References

Application Notes and Protocols: Fmoc-amino-PEG5-acid Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-amino-PEG5-acid is a heterobifunctional linker integral to modern bioconjugation, drug development, and proteomics.[1] Its structure is composed of three key functional parts: a fluorenylmethyloxycarbonyl (Fmoc) protected primary amine, a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This configuration enables the sequential and controlled conjugation of two different molecules. The PEG spacer is a critical component that enhances the solubility, stability, and pharmacokinetic profiles of the resulting conjugate, while often reducing its immunogenicity.[1][2][3]

These application notes provide a detailed overview of the reaction chemistry of this compound with primary amines, quantitative data for reaction optimization, and comprehensive protocols for its practical application.

Principle of the Reaction: A Two-Stage Conjugation Strategy

The utility of this compound lies in its two distinct reactive ends, which can be addressed orthogonally. The process involves an initial conjugation via the carboxylic acid, followed by the deprotection of the Fmoc-group to reveal a new primary amine for a subsequent reaction.

Stage 1: Carboxylic Acid Activation and Amine Coupling

The direct reaction between a carboxylic acid and a primary amine to form a stable amide bond is inefficient under physiological conditions.[2] Therefore, the carboxylic acid group of this compound must first be "activated". A widely adopted method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

  • Activation: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[2]

  • NHS Ester Formation: This intermediate is unstable in aqueous solutions. NHS is added to react with it, creating a more stable, amine-reactive NHS ester.[1][2]

  • Amine Coupling: The NHS ester readily reacts with a primary amine (e.g., the N-terminus of a peptide or the side chain of a lysine (B10760008) residue) via nucleophilic acyl substitution to form a stable amide bond, releasing NHS as a byproduct.[4][5] This reaction is most efficient at a pH between 7.2 and 8.5.[2][4]

Reaction_Mechanism Fmoc_PEG_Acid Fmoc-NH-PEG5-COOH Activated_Ester Fmoc-NH-PEG5-CO-NHS (Activated NHS Ester) Fmoc_PEG_Acid->Activated_Ester Activation EDC_NHS EDC, NHS pH 4.5-6.0 Primary_Amine Primary Amine (R-NH₂) Conjugate Fmoc-NH-PEG5-CO-NH-R (Stable Amide Bond) Activated_Ester->Conjugate Coupling pH 7.2-8.5 NHS_byproduct NHS Conjugate->NHS_byproduct +

Fig. 1: EDC/NHS mediated coupling of this compound to a primary amine.

Stage 2: Fmoc Group Deprotection

The Fmoc group is a base-labile protecting group, stable under the acidic conditions used for carboxylic acid activation.[1] It can be efficiently removed under mild basic conditions, typically using a 20% solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[6][7] This deprotection occurs via a β-elimination mechanism, releasing a free primary amine, carbon dioxide, and a dibenzofulvene (DBF) intermediate. The excess piperidine in the reaction scavenges the reactive DBF to form a stable adduct, preventing side reactions.[6] The newly exposed amine is then available for a second conjugation step.

Fmoc_Deprotection cluster_step2 Fmoc_Conjugate Fmoc-NH-PEG-R Carbanion Carbanion Intermediate Fmoc_Conjugate->Carbanion 1. Proton Abstraction Piperidine Piperidine Adduct DBF-Piperidine Adduct Deprotected H₂N-PEG-R (Deprotected Amine) Carbanion->Deprotected 2. β-Elimination DBF Dibenzofulvene (DBF) + CO₂ DBF->Adduct 3. Scavenging

Fig. 2: Mechanism of Fmoc deprotection by piperidine.

Quantitative Data Summary

Successful conjugation depends on carefully controlled reaction parameters. The following tables summarize key quantitative data for the conjugation and deprotection processes.

Table 1: Recommended Reaction Conditions for Amide Coupling

Parameter Value Rationale & Notes
Activation Step
Activation Reagents EDC / NHS (or Sulfo-NHS) EDC activates the carboxyl group; NHS forms a more stable intermediate, improving coupling efficiency in aqueous solutions.[2]
Molar Excess (EDC/NHS) 2- to 10-fold excess over PEG-acid Ensures efficient activation of the carboxylic acid.[2]
Activation pH 4.5 - 6.0 EDC-mediated activation is most efficient in a slightly acidic environment.[2][8]
Activation Time 15 - 30 minutes Sufficient time to form the amine-reactive NHS ester at room temperature.[2]
Coupling Step
Molar Excess (PEG Linker) 10- to 50-fold excess over amine Drives the reaction towards the desired product. The optimal ratio should be determined empirically.[2][9]
Conjugation pH 7.2 - 8.5 Favors the unprotonated state of primary amines, making them nucleophilic.[4][8] Avoids hydrolysis of the NHS ester at higher pH.
Conjugation Time 2 hours at RT or overnight at 4°C Reaction time depends on the reactivity of the primary amine and temperature.[2]

| Quenching Agent | Tris, Glycine, or Hydroxylamine (20-50 mM) | Quenches any unreacted NHS esters to stop the reaction.[2][9] |

Table 2: Fmoc Deprotection Conditions

Parameter Reagent/Condition Rationale & Notes
Deprotection Reagent Piperidine A secondary amine that effectively initiates the β-elimination mechanism.[6][10]
Concentration 20-30% (v/v) in DMF or NMP Standard concentration range for efficient Fmoc removal.[6][10]
Reaction Time 5 - 20 minutes The reaction is typically rapid. Longer times may be needed for sterically hindered substrates.[6][7]
Monitoring UV-Vis Spectroscopy The dibenzofulvene-piperidine adduct has a strong UV absorbance around 300 nm, which can be used to monitor reaction completion.[4]

| Washing | Thorough washing with DMF | Crucial to remove all traces of piperidine and the DBF adduct, which can interfere with subsequent coupling reactions.[6] |

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Primary Amine-Containing Protein

This protocol describes the activation of the carboxylic acid group of the PEG linker followed by its conjugation to a protein.

Materials:

  • This compound

  • Amine-containing protein in an amine-free buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[2]

    • Immediately before use, prepare fresh stock solutions of EDC and NHS in the Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the required amount of this compound stock solution with the Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and NHS relative to the PEG-acid.[2]

    • Vortex briefly and incubate for 15-30 minutes at room temperature to form the reactive NHS ester.[2]

  • Conjugation to Protein:

    • Ensure the protein solution is at the optimal conjugation pH of 7.2-8.0.

    • Immediately add the activated PEG-NHS ester solution from Step 2 to the protein solution. A 10- to 50-fold molar excess of the PEG linker over the protein is a common starting point.[9]

    • Ensure the final concentration of organic solvent (DMF/DMSO) does not exceed 10% to prevent protein denaturation.[9]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[2]

  • Quenching and Purification:

    • To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.[2]

    • Purify the conjugate to remove excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[4]

Protocol 2: General Procedure for Fmoc Group Deprotection

This protocol describes the removal of the Fmoc group from the PEGylated conjugate to expose the primary amine.

Materials:

  • Fmoc-protected PEG conjugate

  • Anhydrous Dimethylformamide (DMF)

  • Deprotection Solution: Freshly prepared 20% (v/v) piperidine in DMF.[4]

  • Washing Solvent: High-purity DMF

Procedure:

  • Solvent Exchange: Ensure the Fmoc-protected conjugate is dissolved in or exchanged into an anhydrous solvent, typically DMF.[4]

  • Deprotection Reaction:

    • Add the 20% piperidine/DMF deprotection solution to the dissolved conjugate.

    • Incubate at room temperature. The reaction is typically complete within 5-20 minutes.[6]

    • For solid-phase synthesis, an initial 2-3 minute deprotection can be followed by a second, longer incubation (10-15 minutes) with fresh solution.[6]

  • Monitoring (Optional): The reaction progress can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct around 300 nm.[4]

  • Purification:

    • For solution-phase reactions, the product may be purified using appropriate chromatographic techniques (e.g., RP-HPLC).

    • For solid-phase synthesis, thoroughly wash the resin with DMF (5-7 times) to completely remove piperidine and the DBF adduct. Inadequate washing can inhibit subsequent coupling reactions.[6]

Workflow and Applications

The orthogonal nature of the Fmoc-protected amine and the terminal carboxylic acid allows for a highly controlled, sequential bioconjugation workflow. This is particularly valuable in the construction of complex architectures like Antibody-Drug Conjugates (ADCs), where a linker is first attached to an antibody, followed by the deprotection and attachment of a cytotoxic drug.[1][5]

Workflow Start Start: This compound + Molecule 1 (Amine) Activate 1. Activate Carboxylic Acid (EDC/NHS) Start->Activate Conjugate1 2. Conjugate to Molecule 1 Activate->Conjugate1 Purify1 3. Purify Conjugate 1 Conjugate1->Purify1 Deprotect 4. Fmoc Deprotection (Piperidine/DMF) Purify1->Deprotect Purify2 5. Purify Deprotected Conjugate Deprotect->Purify2 Conjugate2 6. Conjugate to Molecule 2 Purify2->Conjugate2 Molecule2 Molecule 2 Molecule2->Conjugate2 Final Final Product: (Molecule 2)-NH-PEG5-CO-NH-(Molecule 1) Conjugate2->Final

Fig. 3: Logical workflow for sequential bioconjugation.

Core Applications:

  • Antibody-Drug Conjugates (ADCs): Serves as a hydrophilic spacer between the antibody and the cytotoxic payload.[1]

  • Peptide Modification and Synthesis: Used for N-terminal pegylation of peptides or for incorporating PEG spacers within a peptide sequence during solid-phase synthesis.[3][11][12]

  • PROTAC Development: Acts as a versatile linker in the synthesis of Proteolysis Targeting Chimeras.[5]

  • Surface Functionalization: Used to modify surfaces of nanoparticles or beads to enhance biocompatibility and reduce non-specific binding.[13]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency 1. Incomplete activation of carboxylic acid. 2. Hydrolysis of the NHS-ester. 3. Suboptimal conjugation pH. 4. Presence of primary amines (e.g., Tris) in the buffer.1. Use fresh EDC/NHS and ensure anhydrous conditions for activation.[1] 2. Use the activated PEG linker immediately. 3. Ensure the reaction pH is between 7.2-8.5.[1] 4. Perform buffer exchange into an amine-free buffer like PBS or MES.[9]
Incomplete Fmoc Deprotection 1. Insufficient reaction time or reagent concentration. 2. Steric hindrance around the Fmoc group.1. Increase incubation time or use a fresh deprotection solution for a second incubation.[7] 2. Extend reaction time and monitor completion by UV-Vis or LC-MS.[7]
Low Yield in Subsequent Coupling Step 1. Residual piperidine from the deprotection step is quenching the coupling reagents.1. Ensure thorough and extensive washing with DMF after deprotection. A wash with a solution containing 1% HOBt in DMF can help neutralize residual base.[6]
Protein/Conjugate Aggregation 1. High concentration of organic solvent (DMF/DMSO). 2. High degree of modification with a hydrophobic molecule.1. Keep the final concentration of the organic solvent below 10%.[1][9] 2. Optimize the linker-to-protein ratio to control the degree of substitution.

References

Application Notes and Protocols for the Use of HATU with Fmoc-Amino-PEG5-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the activating agent 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) for the efficient coupling of Fmoc-amino-PEG5-acid to primary amines. This methodology is central to the synthesis of PEGylated peptides and other bioconjugates, a critical strategy for enhancing the therapeutic properties of biomolecules.

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely employed technique in drug development to improve the pharmacokinetic and pharmacodynamic properties of peptides and proteins. Benefits include increased solubility, extended in-vivo half-life, reduced immunogenicity, and enhanced stability against proteolytic degradation.[1][2] this compound is a heterobifunctional linker featuring a base-labile Fmoc-protected amine and a terminal carboxylic acid, separated by a five-unit PEG spacer. This structure allows for the strategic incorporation of a hydrophilic linker into biomolecules.

HATU has emerged as a superior coupling reagent for amide bond formation, particularly in solid-phase peptide synthesis (SPPS). Its advantages over other reagents like HBTU include faster reaction kinetics and reduced racemization, attributed to the formation of a highly reactive OAt-active ester intermediate.[3] The use of HATU is especially beneficial for coupling sterically hindered amino acids or for challenging sequences.[4]

Core Principles and Applications

The fundamental application of HATU with this compound is the formation of a stable amide bond between the carboxylic acid of the PEG linker and a primary amine of a target molecule (e.g., the N-terminus of a peptide, the side chain of a lysine (B10760008) residue, or an amine-functionalized small molecule). This process can be performed in solution-phase or on a solid support as part of an SPPS workflow.[5][6]

Key Applications Include:

  • PEGylation of Peptides and Proteins: Enhancing the therapeutic profile of bioactive peptides and proteins.[2][7]

  • Synthesis of Antibody-Drug Conjugates (ADCs): Connecting cytotoxic drugs to antibodies for targeted cancer therapy.

  • Development of PROTACs (Proteolysis Targeting Chimeras): Linking an E3 ligase-binding moiety to a target protein-binding ligand.

  • Surface Functionalization: Modifying surfaces with PEG chains to improve biocompatibility and reduce non-specific binding.

Mechanism of HATU Activation

The efficacy of HATU in mediating amide bond formation lies in a two-step process that occurs in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

  • Activation of the Carboxylic Acid: The base deprotonates the carboxylic acid of this compound, forming a carboxylate anion. This anion then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.

  • Formation of the Active Ester: The 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) anion, displaced in the first step, rapidly attacks the isouronium salt. This results in the formation of a highly reactive OAt-active ester.

  • Nucleophilic Attack by the Amine: The target primary amine then performs a nucleophilic attack on the carbonyl carbon of the OAt-active ester, forming the desired amide bond and releasing HOAt.

HATU_Activation_Mechanism CarboxylicAcid Fmoc-amino-PEG5-COOH (Carboxylic Acid) Carboxylate Carboxylate Anion CarboxylicAcid->Carboxylate + DIPEA - DIPEA·H⁺ IsouroniumSalt O-acyl(tetramethyl)isouronium Salt (Highly Reactive Intermediate) Carboxylate->IsouroniumSalt Nucleophilic Attack HATU HATU HATU->IsouroniumSalt OAt_ester OAt-Active Ester IsouroniumSalt->OAt_ester Attack by HOAt HOAt_anion HOAt Anion Amide Fmoc-amino-PEG5-CO-NH-R (Amide Bond) OAt_ester->Amide Nucleophilic Attack Amine R-NH2 (Primary Amine) Amine->Amide

HATU-mediated activation and amide bond formation.

Experimental Protocols

Protocol 1: Solution-Phase Coupling of this compound to a Primary Amine

This protocol describes the general procedure for coupling this compound to an amine-containing molecule in solution.

Materials:

  • This compound

  • Amine-containing molecule (e.g., peptide, small molecule)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents (e.g., ethyl acetate, 1N HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Pre-activation: To this solution, add HATU (1.0-1.2 equivalents) and DIPEA (2.0-3.0 equivalents). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate vial, dissolve the primary amine-containing molecule (1.0-1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution to the activated this compound mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure PEGylated product.

Protocol 2: Solid-Phase Coupling of this compound to a Resin-Bound Peptide

This protocol outlines the procedure for incorporating this compound at the N-terminus of a peptide during SPPS.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HATU

  • DIPEA or 2,4,6-collidine

  • Anhydrous DMF

  • SPPS reaction vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using a standard deprotection protocol (e.g., 20% piperidine (B6355638) in DMF) and the resin has been thoroughly washed with DMF.

  • Activation of this compound: In a separate, dry vial, dissolve this compound (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of anhydrous DMF. Add DIPEA (6.0 equivalents) to the solution.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Ensure there is enough solvent to fully immerse the resin. Agitate the mixture at room temperature for at least 4 hours.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and by-products.

  • Confirmation of Coupling: A small sample of the resin can be subjected to a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.

SPPS_Workflow Start Start with Fmoc-deprotected peptide on solid support Activate Activate this compound with HATU and DIPEA in DMF Start->Activate Couple Couple activated PEG-acid to resin-bound peptide Activate->Couple Wash1 Wash resin with DMF and DCM Couple->Wash1 KaiserTest Kaiser Test for complete coupling Wash1->KaiserTest KaiserTest->Couple Positive (incomplete) Deprotect Fmoc deprotection (20% piperidine in DMF) KaiserTest->Deprotect Negative Wash2 Wash resin with DMF Deprotect->Wash2 Cleave Cleave from resin and remove side-chain protecting groups Wash2->Cleave Purify Purify PEGylated peptide (e.g., RP-HPLC) Cleave->Purify End Characterize final product (LC-MS, etc.) Purify->End

Workflow for N-terminal PEGylation in SPPS.

Data Presentation

The following tables summarize typical reaction conditions for HATU-mediated coupling of this compound. Note that optimal conditions may vary depending on the specific amine substrate.

Table 1: Stoichiometry for Solution-Phase Coupling

ReagentEquivalentsPurpose
This compound1.0Carboxylic acid source
Amine Substrate1.0 - 1.2Nucleophile for amide bond formation
HATU1.0 - 1.2Activating agent
DIPEA2.0 - 3.0Non-nucleophilic base for activation

Table 2: Recommended Conditions for Solid-Phase Coupling

ParameterValue / ConditionNotes
This compound3.0 equivalents (relative to resin loading)Excess reagent drives the reaction to completion.
HATU2.9 equivalentsA slight excess relative to the acid ensures full activation.
DIPEA6.0 equivalentsBase for the activation and coupling steps.
SolventAnhydrous DMFCommon solvent for SPPS, ensures good resin swelling and solubility.
Reaction Time4 - 24 hoursLonger times may be needed for sterically hindered amines.
TemperatureRoom TemperatureStandard condition for most coupling reactions.

Table 3: Comparison of Common Coupling Reagents

Coupling ReagentActive Ester IntermediateRelative ReactivityKey Advantages
HATU OAt-esterVery HighFast kinetics, low racemization, effective for hindered couplings.[3]
HBTUOBt-esterHighCost-effective, widely used standard reagent.
HCTU6-Cl-OBt-esterHighMore reactive than HBTU, effective for difficult sequences.
COMUOxymaPure-esterVery HighReactivity comparable to HATU, based on non-explosive OxymaPure.
DIC/HOBtOBt-esterMediumCarbodiimide-based, cost-effective, but can be slower for difficult couplings.

Application in Modulating Signaling Pathways

The synthesis of PEGylated peptides using this compound and HATU is a powerful tool for creating specific modulators of cellular signaling pathways. For instance, this methodology can be used to synthesize PEGylated peptide inhibitors that target key protein-protein interactions within a cascade.

A prominent example is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for regulating cell proliferation, differentiation, and apoptosis.[8][9] Dysregulation of this pathway is implicated in various diseases, including cancer. Synthetic peptides can be designed to mimic docking motifs of MAPK substrates, thereby acting as competitive inhibitors.[4][10] PEGylation of these inhibitory peptides can enhance their stability and cellular uptake, making them more effective therapeutic candidates.

MAPK_Pathway_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors phosphorylates CellularResponse Cell Proliferation, Differentiation, Survival TranscriptionFactors->CellularResponse regulates Inhibitor PEGylated Peptide Inhibitor (Synthesized via HATU coupling) Inhibitor->ERK Inhibits substrate binding

Inhibition of the MAPK pathway by a PEGylated peptide.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Yield - Incomplete activation of the carboxylic acid.- Hydrolysis of the active ester.- Steric hindrance of the amine substrate.- Ensure all reagents and solvents are anhydrous.- Use fresh HATU.- Increase reaction time or consider double coupling for hindered amines.
Side Reactions - Guanidinylation of the N-terminal amine if HATU is used in large excess.- Use a slight excess of HATU (1.0-1.2 eq).- Pre-activate the carboxylic acid for a short period before adding the amine.
Product Purification - By-products from the coupling reaction (tetramethylurea, HOAt) co-elute with the product.- Perform an aqueous work-up to remove water-soluble by-products.- Optimize chromatography conditions (e.g., gradient, column chemistry).
Incomplete Fmoc Deprotection - Insufficient reaction time or reagent concentration.- Ensure a 20% piperidine in DMF solution is used for at least 20-30 minutes.- For difficult sequences, deprotection time can be extended.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Fmoc-Amino-PEG5-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-amino-PEG5-acid is a heterobifunctional linker widely employed in bioconjugation and drug development. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by a discrete five-unit polyethylene (B3416737) glycol (PEG) chain. This structure provides a versatile tool for covalently linking molecules, such as in the synthesis of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).

Mass spectrometry is an essential analytical technique for the characterization of this compound conjugates, enabling confirmation of molecular weight, assessment of purity, and structural elucidation through fragmentation analysis. These application notes provide detailed protocols for the mass spectrometric analysis of these conjugates.

Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₈H₃₆N₂O₉N/A
Molecular Weight544.59 g/mol N/A
AppearanceWhite to off-white solidN/A
SolubilitySoluble in DMF, DMSO, DCM[1]

Experimental Workflow

A typical workflow for the mass spectrometry analysis of this compound conjugates involves several key stages, from sample preparation to data interpretation.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Conjugate Sample Dissolution Dissolve in appropriate solvent (e.g., 50% ACN/water with 0.1% FA) Sample->Dissolution Dilution Dilute to 1-10 µg/mL Dissolution->Dilution LC Liquid Chromatography (Reversed-Phase) Dilution->LC Inject MS Mass Spectrometry (ESI-Q-TOF or Orbitrap) LC->MS Elute Deconvolution Deconvolution of Spectra MS->Deconvolution Interpretation Mass Matching and Fragmentation Analysis Deconvolution->Interpretation

Caption: General workflow for LC-MS analysis of this compound conjugates.

Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

This protocol outlines the steps for preparing a this compound conjugate for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • This compound conjugate sample

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724) (ACN)

  • LC-MS grade formic acid (FA)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of the conjugate sample.

    • Dissolve the sample in a 1:1 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

  • Working Solution Preparation:

    • Dilute the stock solution with the same solvent mixture to a final concentration of 1-10 µg/mL.[2] The optimal concentration may vary depending on the instrument's sensitivity.

  • Sample Filtration (Optional):

    • If the sample contains particulates, centrifuge the diluted sample at high speed (e.g., 14,000 x g) for 5 minutes.

    • Carefully transfer the supernatant to a clean autosampler vial.

Protocol 2: LC-MS Method for Intact Mass Analysis

This protocol provides a general reversed-phase LC-MS method for determining the intact mass of this compound conjugates.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[3]

LC Parameters:

ParameterValue
Column C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Range (m/z) 100 - 2000
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Flow 8 - 12 L/min
Desolvation Temperature 350 - 450 °C

Data Analysis:

  • Identify the peak corresponding to the conjugate in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Deconvolute the spectrum to determine the zero-charge mass.

  • Compare the observed mass with the theoretical mass of the conjugate.

Protocol 3: Tandem MS (MS/MS) for Fragmentation Analysis

This protocol describes how to perform tandem mass spectrometry to elucidate the structure of the conjugate.

Procedure:

  • Perform an initial full scan MS analysis as described in Protocol 2 to identify the precursor ion (the protonated molecule [M+H]⁺).

  • Set up a product ion scan experiment where the precursor ion is isolated and fragmented.

  • Collision-induced dissociation (CID) is a common fragmentation method. The collision energy should be optimized to achieve a good balance between the precursor ion and fragment ions.

  • Analyze the resulting MS/MS spectrum to identify characteristic fragment ions.

Data Presentation

Table 1: Expected Molecular Ions
Ion SpeciesTheoretical m/z
[M+H]⁺545.25
[M+Na]⁺567.23
[M+K]⁺583.19
Table 2: Predicted Fragmentation Pattern for [M+H]⁺

The fragmentation of this compound conjugates is expected to be dominated by cleavage of the labile Fmoc protecting group and fragmentation along the PEG chain.

Fragment IonDescriptionTheoretical m/z
[M+H - C₁₅H₁₀O₂]⁺Loss of the Fmoc group (as dibenzofulvene and CO₂)323.18
[C₁₃H₉]⁺Fluorenyl cation165.07
PEG backbone fragmentsSequential loss of ethylene (B1197577) glycol units (C₂H₄O)Series of ions separated by 44.03 Da

Visualization of Fragmentation

Fragmentation_Pathway M_H [M+H]⁺ m/z 545.25 Loss_Fmoc Loss of Fmoc group (-222.07 Da) M_H->Loss_Fmoc Deprotected [M+H - Fmoc]⁺ m/z 323.18 Loss_Fmoc->Deprotected PEG_Frag PEG Fragmentation (-n * 44.03 Da) Deprotected->PEG_Frag Fragments Fragment Ions PEG_Frag->Fragments

Caption: Predicted fragmentation pathway of this compound conjugates in MS/MS.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the mass spectrometric analysis of this compound conjugates. By employing high-resolution mass spectrometry and tandem MS techniques, researchers can confidently confirm the identity, purity, and structure of these important bioconjugation reagents and their products. Careful sample preparation and optimization of instrument parameters are crucial for obtaining high-quality, interpretable data.

References

Application Note: Fmoc-amino-PEG5-acid in the Synthesis of Long or Difficult Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a foundational technique for creating synthetic peptides for research, diagnostics, and therapeutic applications.[1][2] The most common strategy, Fmoc/tBu chemistry, allows for the stepwise assembly of amino acids on an insoluble resin support under mild conditions.[2][3] However, the synthesis of long peptides (>30 amino acids) or sequences rich in hydrophobic residues often presents significant challenges.[4][5] These "difficult sequences" are prone to intermolecular aggregation via hydrogen bonding, leading to poor solvation of the growing peptide chain.[4][6] This aggregation can hinder reagent access, resulting in incomplete coupling and deprotection steps, ultimately causing low yields and impure products.[4][6]

To overcome these limitations, hydrophilic linkers and modified resins have been developed.[4] Fmoc-amino-PEG5-acid is a heterobifunctional linker featuring a base-labile Fmoc-protected amine, a terminal carboxylic acid, and a five-unit polyethylene (B3416737) glycol (PEG) chain.[7][8] Incorporating this hydrophilic PEG spacer into a peptide sequence acts as an aggregation disrupter.[1][4] The flexible, solvated PEG chain creates a more "solution-like" environment within the resin matrix, improving reaction kinetics and enabling the successful synthesis of previously challenging peptides.[4][9]

Key Advantages of Using this compound in SPPS

The integration of a PEG linker like this compound offers several distinct advantages for the synthesis of difficult peptides:

  • Improved Solvation: The hydrophilic nature of the PEG chain enhances the swelling of the resin in common SPPS solvents like DMF, ensuring better access of reagents to the growing peptide chain.[1][4]

  • Reduced Peptide Aggregation: The flexible PEG spacer disrupts the formation of secondary structures and interchain hydrogen bonding that leads to aggregation, a primary cause of synthesis failure for hydrophobic sequences.[4][9]

  • Increased Purity and Yield: By mitigating aggregation and improving reaction efficiency, the use of PEG linkers leads to higher purity of the crude peptide and greater overall yield.[4]

  • Enhanced Pharmacokinetic Properties: For therapeutic peptides, the presence of a PEG chain (PEGylation) can significantly improve the final product's solubility, stability, and in vivo half-life by increasing its hydrodynamic volume and shielding it from proteolytic degradation.[1][10][11][12]

Data Presentation: Impact of PEGylation on Difficult Peptide Synthesis

Quantitative studies demonstrate the significant improvements gained by incorporating PEG linkers into SPPS protocols for difficult sequences.

Table 1: Synthesis Outcomes for Hydrophobic Peptides on Standard vs. PEGylated Resin (Data adapted from reference[13])

Peptide Sequence (Length, Hydrophobicity) Resin Type Crude Yield (%) Crude Purity (%) Solubility
MSLN 3 (20-mer, 80% hydrophobic) None 45 70 Poorly Soluble
PEGylated 65 >95 Highly Soluble
MSLN 4 (38-mer, 90% hydrophobic) None 20 <50 Insoluble

| | PEGylated | 50 | >90 | Soluble |

Table 2: Purity Comparison for the Synthesis of Deca-alanyl-valine (Data adapted from reference[13])

Resin Type Crude Purity (%)
Polystyrene (PS) 53

| Polyethylene Glycol-Polystyrene (PEG-PS) | 77 |

Visualizing Workflows and Concepts

cluster_cycle Fmoc-SPPS Cycle A 1. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) B 2. Washing (DMF) A->B C 3. Amino Acid Coupling (Activated Fmoc-AA) B->C D 4. Washing (DMF) C->D D->A Repeat for next residue

Caption: The four primary steps of a standard Fmoc-SPPS cycle.[2]

Resin Resin Preparation (Swelling in DMF) SPPS Stepwise Elongation (Fmoc-SPPS Cycles) Resin->SPPS PEG Incorporate Spacer (Couple this compound) SPPS->PEG Final_SPPS Continue Stepwise Elongation PEG->Final_SPPS Cleavage Cleavage & Deprotection (TFA Cocktail) Final_SPPS->Cleavage Purify Purification & Analysis (RP-HPLC, Mass Spec) Cleavage->Purify

Caption: Workflow for SPPS incorporating an internal PEG spacer.

cluster_problem Synthesis Challenges cluster_solution PEG Linker Properties cluster_outcome Improved Outcomes Problem1 Peptide Aggregation Solution2 Chain Flexibility Problem1->Solution2 disrupts H-bonding Problem2 Poor Solvation Solution1 Hydrophilicity Problem2->Solution1 improves swelling Outcome1 Higher Purity Solution1->Outcome1 Outcome2 Increased Yield Solution1->Outcome2 Solution2->Outcome1 Solution2->Outcome2

Caption: How PEG linkers mitigate difficult peptide synthesis.

Experimental Protocols

This section provides a detailed protocol for the manual synthesis of a long or difficult peptide using Fmoc/tBu strategy and incorporating this compound as an internal spacer to disrupt aggregation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

1. Materials and Reagents

  • Resin: PEG-Polystyrene (PEG-PS) resin (e.g., TentaGel) or standard Wang/Rink Amide resin.

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups.

  • Linker: this compound.

  • Deprotection Reagent: 20% Piperidine in N,N-Dimethylformamide (DMF).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvents: DMF, Dichloromethane (DCM).

  • Washing Solvents: DMF, DCM.

  • Cleavage Cocktail: Reagent K (TFA 82.5%, Phenol 5%, Water 5%, Thioanisole 5%, Ethanedithiol (EDT) 2.5%) or a standard cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).[2][13]

  • Precipitation Solvent: Cold diethyl ether.

  • Purification Solvents: Acetonitrile (ACN) and water, both with 0.1% TFA.

2. Resin Preparation and Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[2][13]

  • Drain the DMF.

3. Standard Fmoc-SPPS Cycle This cycle is repeated for each amino acid in the sequence.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add a fresh aliquot of the piperidine solution and agitate for an additional 10-15 minutes.[13]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[13]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[2][13]

    • Add DIPEA (6-10 equivalents) to the solution to pre-activate the amino acid for 1-2 minutes.[13]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, extend the reaction time or perform a second coupling.[13]

  • Washing: Drain the coupling solution and wash the resin with DMF (5-7 times).[13]

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (beads remain colorless or yellow) indicates a complete reaction.[2]

4. Incorporation of this compound

  • At the desired position in the peptide sequence, use this compound in place of a standard Fmoc-amino acid.

  • Follow the standard coupling procedure as described in step 3.3. The PEG linker is treated as a standard building block in the synthesis.[8][14]

5. Final Cleavage and Deprotection Safety Note: Perform this procedure in a certified fume hood as TFA is highly corrosive.[2]

  • After the final amino acid has been coupled, perform a final Fmoc deprotection (step 3.1) and wash the resin (step 3.2).

  • Wash the peptide-resin with DCM (3-5 times) and dry it under vacuum.[13]

  • Prepare a fresh cleavage cocktail suitable for the peptide's protecting groups (e.g., Reagent K).[2]

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per 100 mg of resin) and agitate for 2-4 hours at room temperature.[2]

  • Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.[2][13]

  • Incubate at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet 2-3 more times with cold ether to remove scavengers.[2]

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

6. Peptide Purification

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water/ACN with 0.1% TFA).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[2][13]

  • Use a gradient of ACN (with 0.1% TFA) in water (with 0.1% TFA) to elute the peptide.

  • Collect fractions and analyze them by mass spectrometry to identify those containing the pure product.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

The synthesis of long and hydrophobic peptides is a significant challenge in peptide chemistry, primarily due to on-resin aggregation. The strategic incorporation of this compound as a hydrophilic spacer provides a robust and effective solution. By improving solvation and physically disrupting peptide chain aggregation, this PEG linker significantly enhances coupling efficiency, leading to higher crude purity and overall yield.[4] The detailed protocols and data presented here provide researchers and drug developers with the necessary tools and understanding to successfully apply this valuable technology, enabling the synthesis of complex peptides that were previously inaccessible.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation in SPPS with Fmoc-Amino-PEG5-Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation when using Fmoc-amino-PEG5-acid in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of SPPS?

A1: During SPPS, growing peptide chains attached to the solid support can self-associate, primarily through the formation of intermolecular hydrogen bonds. This leads to the formation of secondary structures like β-sheets, which can make the peptide chains inaccessible to reagents.[1][2] This phenomenon is a major cause of incomplete or failed syntheses, especially for long or hydrophobic peptide sequences.[3][4]

Q2: How does this compound help prevent aggregation?

A2: The incorporation of a polyethylene (B3416737) glycol (PEG) linker, such as in this compound, offers several advantages in preventing aggregation:

  • Improved Solvation: The hydrophilic and flexible nature of the PEG chain helps to solvate the growing peptide chain, disrupting interchain hydrogen bonding that leads to aggregation.[3][5][6]

  • Spacer Effect: The PEG linker acts as a flexible spacer, distancing the growing peptide from the resin backbone and from neighboring peptide chains, which reduces steric hindrance and the likelihood of aggregation.[3]

  • Enhanced Resin Swelling: PEG-based resins and linkers promote better swelling of the solid support in common SPPS solvents, improving reagent access to the reaction sites.[5][6]

Q3: What are the signs of on-resin peptide aggregation?

A3: Several indicators can suggest that your peptide is aggregating on the resin during synthesis:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[1][2][7]

  • Slow or Incomplete Reactions: A positive ninhydrin (B49086) (Kaiser) or TNBS test after a coupling step indicates the presence of unreacted free amines.[2] Similarly, the removal of the Fmoc protecting group may be sluggish or incomplete.[2]

  • Physical Clumping: The resin may become sticky and clump together.[2]

  • Changes in Fmoc Deprotection Profile: In automated synthesizers with UV monitoring, a broadening and flattening of the Fmoc deprotection peak is a strong indicator of aggregation.[1][8][9]

  • Low Yield of Final Product: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation-related problems during synthesis.[1][2]

Troubleshooting Guide

Issue: Suspected On-Resin Aggregation Despite Using this compound

Even with the benefits of a PEG linker, certain "difficult sequences" can still be prone to aggregation. Here is a step-by-step guide to troubleshoot this issue.

Modifying Synthesis Conditions
ParameterStandard ProtocolProtocol for Difficult SequencesRationale
Solvent DMFNMP, or a "magic mixture" (e.g., DCM/DMF/NMP 1:1:1) with additives like 1% Triton X100 and 2M ethylene (B1197577) carbonate.[10]NMP and "magic mixtures" can improve the solvation of aggregating peptide chains.[11]
Temperature Room TemperatureIncreased Temperature (e.g., 50-60°C)Higher temperatures can help to disrupt secondary structures.[11]
Coupling Time 1-2 hoursExtended (e.g., 4-12 hours) or double coupling.Provides more time for the coupling reaction to proceed to completion on sterically hindered or aggregated chains.
Utilizing Additives
AdditiveConcentrationApplication PointMechanism of Action
Chaotropic Salts (e.g., LiCl, KSCN) 0.4 - 0.8 M in DMFPre-coupling wash and/or during coupling.[1][2][10]Disrupts the hydrogen bonding networks that cause aggregation.[1][2]
Structure-Disrupting Amino Acids Inserted every 6-7 residuesDuring sequence synthesis
Pseudoproline DipeptidesN/AIntroduce a "kink" in the peptide backbone, disrupting the formation of β-sheets.[12]
Dimethoxybenzyl (Dmb) or Hydroxymethylbenzyl (Hmb) protected amino acidsN/AThe bulky protecting groups sterically hinder inter-chain hydrogen bonding.[10][11]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 10-15 minutes.

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[3][6]

Protocol 2: Amino Acid Coupling with HATU/DIPEA
  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (4-5 equivalents relative to resin loading), HATU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

  • Add DIPEA (8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours. For known difficult couplings, the time can be extended, or a double coupling can be performed.[3]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).[3]

Protocol 3: Chaotropic Salt Wash for Aggregated Sequences
  • Following the Fmoc deprotection and subsequent DMF washes, add a solution of 0.4 M LiCl in DMF to the resin.

  • Agitate for 1-2 minutes.

  • Drain the LiCl solution.

  • Repeat the wash with 0.4 M LiCl in DMF.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual LiCl before proceeding with the coupling step.

Visual Guides

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Cleavage Cleavage & Deprotection Wash2->Cleavage Final Amino Acid Repeat->Deprotection Purification Purification Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Aggregation Start Aggregation Suspected? (e.g., poor swelling, +Kaiser test) Modify_Conditions Modify Synthesis Conditions: - Use NMP or 'Magic Mixture' - Increase Temperature Start->Modify_Conditions Yes Additives Incorporate Additives: - Chaotropic Salt Wash (LiCl) - Structure-Disrupting AAs (Pseudoproline, Dmb-AA) Modify_Conditions->Additives Monitor Monitor Improvement: - Resin Swelling - Coupling Efficiency (Kaiser Test) - Fmoc Deprotection Profile Additives->Monitor Success Synthesis Successful Monitor->Success Yes Failure Consider Resynthesis with Optimized Strategy Monitor->Failure No

Caption: Troubleshooting decision tree for on-resin peptide aggregation.

References

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-amino-PEG5-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-amino-PEG5-acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their coupling reactions and achieve high yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low coupling efficiency of this compound?

Low coupling efficiency with this compound is often due to two main factors:

  • Steric Hindrance: The bulky polyethylene (B3416737) glycol (PEG) chain can physically block the reactive carboxylic acid end, making it difficult to access the free amine on a solid support or another molecule. Standard coupling reagents that are effective for smaller amino acids may not be sufficient to overcome this steric bulk.[1]

  • Aggregation: The PEG chain can encourage the aggregation of growing peptide chains on a resin, which further limits the accessibility of reactive sites. This is a particular issue when using standard polystyrene-based resins.[1]

Q2: Which coupling reagents are most effective for a sterically hindered molecule like this compound?

For sterically hindered molecules, it is highly recommended to use high-activity uronium or phosphonium (B103445) salt-based reagents instead of standard carbodiimides like DCC or DIC.[1][2][3] Effective options include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency, fast reaction times, and ability to minimize side reactions.[1][2][4][5] It generates highly reactive OAt esters.[3]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly efficient uronium salt-based reagent.[2]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A modern uronium salt that is considered safer and more efficient than many benzotriazole-based reagents.[2][3]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium-based coupling reagent.[2][3]

Q3: How can I monitor the coupling efficiency during my synthesis?

There are a couple of common methods to check the completeness of the coupling reaction:

  • Kaiser Test: This is a qualitative colorimetric test used to detect free primary amines on a solid-phase resin. A positive result (blue beads) indicates an incomplete coupling, whereas a negative result (yellow beads) suggests the reaction was successful.[1]

  • Fmoc Deprotection Monitoring: After the coupling step, the quantity of Fmoc group removed during the subsequent deprotection step can be measured. The liberated dibenzofulvene-piperidine adduct has a characteristic UV absorbance around 301 nm. A low absorbance reading indicates that the preceding coupling was efficient.[1][6]

Q4: Can optimizing reaction conditions improve the coupling yield?

Yes, optimizing reaction conditions can significantly enhance coupling efficiency. Key parameters to consider are:

  • Solvent: While DMF is a common choice, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be more effective for syntheses prone to aggregation.[1][7]

  • Temperature: Increasing the reaction temperature (e.g., to 40-50°C) can help overcome the activation energy barrier for a difficult coupling. Microwave-assisted synthesis is a very effective method for this.[1][8]

  • Reaction Time: Simply extending the coupling reaction time (e.g., from 2 hours to 4 hours or even overnight) can allow the reaction to proceed to completion.[1]

  • Double Coupling: Repeating the coupling step with a fresh batch of reagents is a dependable strategy to ensure a high yield for a challenging addition.[1]

Troubleshooting Guide

This guide addresses the primary problem of incomplete coupling and offers specific solutions.

Problem Potential Cause Recommended Solution
Incomplete Coupling (Positive Kaiser test or low yield)Insufficient Reagent Activity: The chosen coupling reagent is not potent enough for the sterically hindered PEG-acid.Upgrade Coupling Reagent: Switch from carbodiimides (e.g., DIC/DCC) to a high-activity uronium/phosphonium salt like HATU, HCTU, or COMU, along with a base such as DIPEA.[1][4]
Steric Hindrance: The PEG chain is physically blocking the reaction.Optimize Reaction Conditions: 1. Increase Reaction Time: Extend the coupling from 2 hours to 4 hours, or overnight.[1] 2. Increase Temperature: Raise the temperature to 40-50°C or use a microwave synthesizer.[1] 3. Perform a Double Coupling: After the first coupling, wash the resin and repeat the coupling step with fresh reagents.[1]
On-Resin Aggregation: The PEGylated peptide chains are clumping together, blocking reactive sites.Change the Synthesis Environment: 1. Switch Solvent: Replace DMF with NMP, which has better solvating properties.[1] 2. Use a PEG-based Resin: Resins like TentaGel are more hydrophilic and can reduce peptide aggregation compared to polystyrene.[1]
Low Conjugation Efficiency in Solution Phase Hydrolysis of Activated Ester: The activated intermediate (e.g., NHS ester) is sensitive to water and can hydrolyze before reacting with the amine.Ensure Anhydrous Conditions: Use anhydrous solvents and handle reagents in a dry environment.[9] Perform Reaction Promptly: Use the activated PEG-acid immediately after its preparation.[9]
Suboptimal pH: The pH of the reaction is not ideal for amine coupling.Adjust pH: For the coupling step with a primary amine, maintain a pH between 7.2 and 8.5.[9][10]
Difficulty in Purification "Sticky" Compound: PEGylated compounds can interact with silica (B1680970) gel or chromatography columns, leading to streaking on TLC or broad peaks in HPLC.Optimize Chromatography: 1. Consider using a different solvent system, such as chloroform-methanol with a small amount of formic acid for acidic compounds.[11] 2. Reverse-phase HPLC is often the most effective purification method.[7][11]
Co-elution with Excess Reagent: A large excess of the PEG linker can be difficult to separate from the final product.Optimize Stoichiometry: Use a minimal excess of the this compound linker in the reaction.[11]

Quantitative Data Summary

Recommended Coupling Reagents for this compound
Coupling ReagentAdditive/BaseTypical Molar Ratio (Acid:Reagent:Base)Typical Reaction TimeEfficiencyKey Considerations
EDC/NHS NHS/Sulfo-NHS1 : 1.5 : 2 (Acid:EDC:NHS)2-4 hours at RTGoodCost-effective and widely used. A two-step protocol can improve efficiency. The reaction is pH-sensitive.[12][13]
HATU DIPEA1 : 1.2 : 35-60 minutes at RTVery HighExcellent for sterically hindered amines and rapid reactions, providing high yields.[4][12]
PyBOP DIPEA1 : 1.5 : 315-120 minutes at RTHighEfficient coupling with minimal side reactions.[12]
COMU DIPEA1 : 1.2 : 210-60 minutes at RTVery HighA modern, highly reactive uronium salt.[2][3]

Note: The optimal molar ratios and reaction times may vary depending on the specific substrate and should be determined empirically.[12]

Fmoc-Deprotection Conditions
ReagentSolventConcentrationTimeTemperature
PiperidineDMF20% (v/v)15-30 minutesRoom Temperature

Experimental Protocols

Protocol 1: Coupling using EDC/NHS Chemistry

This protocol describes a two-step process where the carboxylic acid of this compound is first activated with EDC and NHS, followed by coupling to a primary amine.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Primary amine-containing substrate

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use to prevent moisture condensation.[10]

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare fresh stock solutions of EDC and NHS in the Activation Buffer.[10]

  • Activation of this compound:

    • In a reaction vessel, dissolve the desired amount of this compound in the Activation Buffer.

    • Add a 2 to 10-fold molar excess of EDC to the solution, followed immediately by a 1.2 to 5-fold molar excess of NHS. A common starting molar ratio is 1:2:2 (Fmoc-PEG-COOH:EDC:NHS).[10]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring to form the NHS ester intermediate.[10]

  • Coupling to the Primary Amine:

    • Dissolve the primary amine-containing substrate in the Coupling Buffer.

    • Immediately add the activated this compound solution to the amine solution. A 1.5 to 5-fold molar excess of the activated linker over the amine is a common starting point.[13]

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.[10]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[10]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[12]

  • Purification:

    • Purify the conjugate using an appropriate chromatography method such as size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC).

Protocol 2: Coupling using HATU

This protocol describes a more potent coupling method suitable for sterically hindered substrates.

Materials:

  • This compound (1.0 eq)

  • Amine-functionalized substrate (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.[4]

    • Add HATU and DIPEA to the solution.[4]

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[4]

  • Coupling Reaction:

    • In a separate vial, dissolve the amine-functionalized substrate in a minimal amount of anhydrous DMF.

    • Add the amine solution to the activated linker solution.[4]

    • Stir the reaction mixture at room temperature. Reaction times are typically short (5-60 minutes) but can be extended overnight if necessary.[4][12]

    • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).[4]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[4]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[4]

    • Purify the crude product by flash column chromatography on silica gel or by RP-HPLC.[4]

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) A This compound B O-Acylisourea Intermediate (Highly Reactive, Unstable) A->B + EDC C NHS Ester Intermediate (Semi-Stable) B->C + NHS E Stable Amide Bond (Fmoc-PEG-CO-NH-R) C->E + R-NH2 D Amine-containing Molecule (R-NH2)

Caption: Workflow for this compound coupling via EDC/NHS activation.

Caption: Troubleshooting decision tree for low coupling yield.

References

Identifying and minimizing byproducts in Fmoc-amino-PEG5-acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding the use of Fmoc-amino-PEG5-acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It consists of three key components:

  • An Fmoc (9-fluorenylmethoxycarbonyl) group : A protecting group for the amine, which is stable under acidic conditions but can be removed by a mild base, typically piperidine (B6355638).[1][2]

  • A pentaethylene glycol (PEG5) spacer : A hydrophilic chain that enhances the solubility of the molecule and the resulting conjugate in aqueous media.[3][4] This spacer also provides flexibility and reduces steric hindrance between conjugated molecules.

  • A terminal carboxylic acid : This group can be activated to react with primary amines (like those on proteins or other molecules) to form a stable amide bond.[1][3]

Its primary applications are in bioconjugation, peptide synthesis, and the development of complex molecules like Antibody-Drug Conjugates (ADCs) and PROTACs, where it serves as a flexible, hydrophilic spacer to connect two different molecular entities.[1][5]

Q2: How should I store and handle this compound to ensure its stability?

To maintain the integrity of the compound, proper storage is crucial. It is recommended to store the solid material at -20°C, protected from moisture and light.[4] For short-term storage (days to weeks), 0-4°C is acceptable.[4] When preparing solutions, it is best to use anhydrous solvents and prepare them fresh for each use to avoid degradation.

Q3: What are the key reaction steps when using this linker?

The use of this compound typically involves a two-stage process:

  • Amide Bond Formation : The terminal carboxylic acid is activated using standard coupling reagents (e.g., EDC/NHS, HATU) and reacted with a primary amine on a target molecule.[1]

  • Fmoc Deprotection : The Fmoc group is removed with a solution of piperidine in a polar aprotic solvent like DMF to expose the primary amine for a subsequent conjugation step.[2][6]

Troubleshooting Guide: Identifying and Minimizing Byproducts

This section addresses common issues encountered during reactions involving this compound, focusing on the identification and mitigation of byproducts.

Issue 1: Incomplete Fmoc Group Removal

Symptom: Analysis of the reaction mixture (e.g., by HPLC or Mass Spectrometry) shows a significant amount of starting material remaining after the deprotection step.

Possible Causes & Solutions:

CauseRecommended Solution
Degraded Piperidine Solution Use a fresh solution of 20% piperidine in high-purity, amine-free DMF. Piperidine can degrade over time.
Insufficient Deprotection Time Ensure adequate reaction time. A standard protocol involves two treatments: one for 3-5 minutes followed by a second for 10-15 minutes.[7]
Peptide/Resin Aggregation If the linker is attached to a solid support, aggregation can hinder reagent access. Try swelling the resin in a different solvent or adding chaotropic salts to disrupt aggregation. The PEG linker itself is designed to minimize this issue.
Issue 2: Formation of Dibenzofulvene (DBF)-Related Byproducts

Symptom: Mass spectrometry reveals unexpected adducts with masses corresponding to your molecule + 166 Da or other related species.

Background: Fmoc deprotection proceeds via β-elimination, which generates a highly reactive byproduct called dibenzofulvene (DBF).[8]

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Scavenging of DBF Piperidine acts as both the deprotecting base and the scavenger for DBF, forming a stable DBF-piperidine adduct.[8] Ensure a sufficient excess of the piperidine solution is used (e.g., 20% v/v).
Reaction of DBF with Nucleophiles If DBF is not effectively scavenged, it can react with the newly deprotected amine or other nucleophiles in your system.
Carryover of DBF-Piperidine Adduct The DBF-piperidine adduct (MW ≈ 251.37 g/mol ) is a common impurity from the deprotection step. It is crucial to perform thorough washes with DMF after deprotection to completely remove this adduct before proceeding to the next reaction.
Issue 3: Low Yield During Amide Coupling Reaction

Symptom: The desired amide-linked product is formed in low yield, with unreacted starting materials present.

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Carboxylic Acid Activation Ensure the use of fresh, high-quality coupling reagents (e.g., HATU, HBTU, EDC/NHS). Use anhydrous solvents for the activation step, as the activated species (e.g., NHS ester) are moisture-sensitive.
Hydrolysis of Activated Intermediate The activated carboxylic acid can hydrolyze in the presence of water. Perform the reaction in anhydrous DMF or DMSO and add the activated linker to the amine-containing molecule promptly.
Suboptimal Reaction pH For EDC/NHS coupling, the activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a pH of 7.2-8.5.[2]
Side Reactions of Coupling Reagents Avoid using a large excess of coupling reagents like HATU, as they can potentially cap the N-terminus of a peptide if it is the amine source.

Experimental Protocols

Protocol 1: Fmoc Deprotection

This protocol describes the standard procedure for removing the Fmoc group from the PEG linker.

  • Preparation : If the this compound is conjugated to a solid-phase resin, swell the resin in DMF for at least 30 minutes. If in solution, ensure it is dissolved in DMF.

  • First Deprotection : Add a solution of 20% piperidine in DMF to the reaction vessel. Agitate the mixture for 5 minutes at room temperature.[7]

  • Second Deprotection : Drain the piperidine solution. Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Washing : Drain the piperidine solution and wash the resin or product thoroughly with DMF (5-7 times) to remove the DBF-piperidine adduct and excess piperidine.[7] Proceed to the next step (e.g., coupling) or dry the product.

Protocol 2: Amide Coupling using EDC/NHS

This protocol outlines the conjugation of the linker's carboxylic acid to a primary amine.

  • Activation : Dissolve this compound (1 equivalent), EDC (1.2 equivalents), and sulfo-NHS (1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or MES buffer at pH 4.5-6.0).[2]

  • Incubation : Stir the activation mixture at room temperature for 15-30 minutes.

  • Coupling : In a separate vessel, dissolve the amine-containing molecule in a suitable buffer (e.g., PBS at pH 7.5).

  • Reaction : Add the activated linker solution to the amine-containing solution. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[2]

  • Quenching (Optional) : The reaction can be stopped by adding a small molecule with a primary amine, such as Tris buffer, to consume any unreacted activated linker.

  • Purification : Purify the final conjugate using an appropriate method, such as RP-HPLC or size-exclusion chromatography.[7]

Visualizations

Fmoc_Deprotection_Byproduct Fmoc_PEG Fmoc-NH-PEG5-R Deprotected_PEG H2N-PEG5-R (Free Amine) Fmoc_PEG->Deprotected_PEG Deprotection DBF Dibenzofulvene (DBF) (Reactive Byproduct) Fmoc_PEG->DBF Elimination Piperidine Piperidine (Base) Piperidine->Fmoc_PEG Adduct DBF-Piperidine Adduct (Stable, Washed Away) DBF->Adduct Scavenging Piperidine_Scavenger Piperidine (Scavenger) Piperidine_Scavenger->DBF

Caption: Fmoc deprotection pathway and byproduct formation.

Troubleshooting_Workflow Start Problem Encountered in Reaction Check_Deprotection Check Fmoc Deprotection? Start->Check_Deprotection Check_Coupling Check Amide Coupling? Start->Check_Coupling Incomplete_Deprotection Incomplete Reaction? (LCMS shows starting material) Check_Deprotection->Incomplete_Deprotection Yes DBF_Byproducts Unexpected Adducts? (LCMS shows M+166) Check_Deprotection->DBF_Byproducts Yes Low_Yield Low Coupling Yield? Check_Coupling->Low_Yield Yes Solve_Deprotection 1. Use fresh 20% Piperidine/DMF 2. Increase deprotection time 3. Ensure thorough washing Incomplete_Deprotection->Solve_Deprotection DBF_Byproducts->Solve_Deprotection Solve_Coupling 1. Use fresh coupling reagents 2. Use anhydrous solvents 3. Optimize reaction pH Low_Yield->Solve_Coupling

Caption: Troubleshooting logic for common reaction issues.

References

Fmoc-amino-PEG5-acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-amino-PEG5-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and handling of this versatile PEG linker.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Difficulty Dissolving this compound in Aqueous Buffers

  • Question: I am unable to dissolve this compound directly in my aqueous buffer (e.g., PBS). What should I do?

  • Answer: Direct dissolution of this compound in aqueous buffers can be challenging.[1][2] The hydrophobic nature of the Fmoc protecting group can limit its solubility despite the hydrophilic PEG chain.[2][3] The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.

    Solution:

    • Prepare a Stock Solution: Dissolve the this compound in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[1][4] A common concentration for a stock solution is 10 mg/mL.[5][4]

    • Aid Dissolution: If necessary, gentle warming or brief sonication can be used to ensure the compound is fully dissolved in the organic solvent.[4][6]

    • Aliquot and Store: For long-term stability, it is advisable to aliquot the stock solution and store it at -20°C in a desiccated environment.[4][6]

Issue 2: Precipitation Occurs When Adding the Organic Stock Solution to an Aqueous Buffer

  • Question: My this compound precipitates out of solution when I add my DMSO stock solution to my aqueous reaction buffer. How can I prevent this?

  • Answer: Precipitation upon dilution indicates that the solubility limit in the final aqueous solution has been exceeded.[1] This can be due to several factors, including the final concentration of the compound, the percentage of organic co-solvent, and the buffer composition.

    Solutions:

    • Reduce Final Concentration: Lower the target final concentration of the this compound in the aqueous buffer. It is recommended to perform a small-scale solubility test first.[1][4]

    • Slow Addition with Mixing: Add the organic stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously.[1] This helps to avoid localized high concentrations that can initiate precipitation.

    • Optimize Co-solvent Percentage: The final concentration of the organic solvent (e.g., DMSO, DMF) in the aqueous buffer should be kept as low as possible, ideally below 10%, to avoid negative effects on biomolecules like proteins.[1][5] However, if solubility remains an issue, you may need to cautiously increase the proportion of the organic co-solvent if your experimental setup can tolerate it.[1]

    • Consider Buffer Composition: High salt concentrations in the buffer can sometimes lead to a "salting-out" effect, reducing the solubility of PEGylated compounds.[4] If possible, try reducing the salt concentration of your buffer.

Issue 3: Inconsistent or Low Reactivity in Conjugation Reactions

  • Question: I am experiencing low yields in my conjugation reaction. Could this be related to solubility?

  • Answer: Yes, poor solubility can lead to lower reaction efficiency. If the this compound is not fully dissolved, its availability for the reaction is limited. Additionally, the pH of the reaction buffer is critical for the activation of the terminal carboxylic acid.

    Solutions:

    • Ensure Complete Dissolution: Before starting the conjugation, ensure that your this compound is fully dissolved in the reaction mixture. Visually inspect the solution for any precipitates.

    • Activate the Carboxylic Acid: The terminal carboxylic acid needs to be activated to react with primary amines. This is typically done using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[5][7]

    • Optimize pH: The pH of the buffer can influence the charge of the terminal carboxylic acid and affect its solubility and reactivity.[4] For the reaction of an activated carboxylic acid (like an NHS ester) with primary amines, a pH range of 7.2-8.5 is generally optimal.[2][5] Use amine-free buffers such as Phosphate-Buffered Saline (PBS) or HEPES for the conjugation reaction.[1]

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound soluble?

A1: this compound exhibits good solubility in a range of polar organic solvents and moderate solubility in aqueous systems, which is enhanced after the removal of the Fmoc group.

Q2: What is the recommended storage condition for this compound?

A2: For the pure compound, it is recommended to store it at -20°C in a dry, dark place.[7] Stock solutions prepared in anhydrous organic solvents like DMSO or DMF should also be stored at -20°C or -80°C and can be stable for at least a month at -20°C and up to six months at -80°C.[6] It is best to bring solutions to room temperature before use to prevent moisture condensation.[4]

Q3: How does the Fmoc group affect the solubility of this compound?

A3: The Fmoc group is a large, hydrophobic protecting group that generally decreases the aqueous solubility of the molecule.[2][3] The hydrophilic PEG spacer helps to counteract this, but the overall solubility in aqueous media is often limited until the Fmoc group is removed.[3][8]

Q4: Can I dissolve this compound directly in alcohols like ethanol (B145695) or methanol (B129727)?

A4: The solubility of this compound in alcohols such as ethanol and methanol is generally limited or lower compared to highly polar aprotic solvents like DMF and DMSO.[3]

Q5: How do I remove the Fmoc protecting group?

A5: The Fmoc group is labile to basic conditions and is typically removed using a 20% (v/v) solution of piperidine (B6355638) in DMF.[7]

Data and Protocols

Solubility Data Summary
Solvent/SystemSolubility ProfileObservations & Notes
Organic Solvents
Dimethylformamide (DMF)Highly SolubleCommonly used as a solvent for reactions and stock solutions.[4]
Dimethyl Sulfoxide (DMSO)Highly SolubleSuitable for creating concentrated stock solutions.[3][4]
N-Methyl-2-pyrrolidone (NMP)Highly SolubleAn alternative polar aprotic solvent.[3]
Dichloromethane (CH₂Cl₂)SolubleA suitable organic solvent.[3]
Chloroform (CHCl₃)Soluble[3]
Alcohols (Ethanol, Methanol)Less SolubleSolubility may be limited.[3]
Diethyl EtherInsolubleNot a suitable solvent.[3]
Aqueous Systems
WaterModerately SolubleSolubility is enhanced after the removal of the Fmoc group.[3]
Aqueous Buffers (e.g., PBS)Moderately SolubleSolubility is dependent on pH and buffer composition.[3]
Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

  • Solvent Addition: Add the required volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL).[4]

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication may be applied if necessary.[4]

  • Storage: Store the stock solution in aliquots at -20°C or -80°C in a desiccated environment.[4][6]

Protocol 2: Fmoc Group Deprotection

  • Dissolution: Dissolve the Fmoc-protected compound in a minimal amount of DMF.

  • Deprotection: Add a 20% (v/v) piperidine in DMF solution to the reaction vessel.

  • Incubation: Agitate the mixture at room temperature for 10-20 minutes.[7]

  • Washing: If using solid-phase synthesis, wash the resin extensively with DMF to remove residual piperidine and by-products.[7] For solution-phase, proceed with the appropriate purification method.

Visual Guides

Solubility_Troubleshooting_Workflow cluster_start Start: Dissolving this compound cluster_dissolution Dissolution Issues cluster_precipitation Precipitation Issues cluster_end Successful Dissolution start Attempt to Dissolve in Aqueous Buffer dissolved Is it fully dissolved? start->dissolved prepare_stock Prepare concentrated stock in DMSO or DMF dissolved->prepare_stock No success Proceed with Experiment dissolved->success Yes add_to_buffer Add stock solution to aqueous buffer slowly with vigorous mixing prepare_stock->add_to_buffer precipitate Does it precipitate? add_to_buffer->precipitate lower_conc Lower final concentration precipitate->lower_conc Yes precipitate->success No optimize_cosolvent Optimize co-solvent % (keep below 10% if possible) lower_conc->optimize_cosolvent check_buffer Check buffer salt concentration ('salting out' effect) optimize_cosolvent->check_buffer check_buffer->add_to_buffer

Caption: Troubleshooting workflow for dissolving this compound.

Factors_Influencing_Solubility cluster_properties Molecular Properties cluster_conditions Experimental Conditions center This compound Solubility fmoc Hydrophobic Fmoc Group (Decreases Aqueous Solubility) center->fmoc peg Hydrophilic PEG Chain (Increases Aqueous Solubility) center->peg acid Terminal Carboxylic Acid (pH-dependent charge) center->acid solvent Solvent Choice (e.g., DMSO, Water) center->solvent ph pH of Aqueous Buffer center->ph concentration Concentration center->concentration temperature Temperature center->temperature

Caption: Key factors influencing the solubility of this compound.

References

Impact of PEG length on Fmoc-amino-PEG linker performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fmoc-amino-PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of Polyethylene Glycol (PEG) length on the performance of Fmoc-amino-PEG linkers in their applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in bioconjugates and peptide synthesis?

Polyethylene Glycol (PEG) linkers are widely used in the synthesis of peptides and bioconjugates to enhance the therapeutic properties of molecules.[1] The incorporation of a PEG spacer can significantly improve the hydrophilicity of a peptide, which is often a challenge for hydrophobic or aggregation-prone sequences.[2] This increased water solubility helps to counteract the hydrophobicity of payloads in antibody-drug conjugates (ADCs), reducing the tendency for intermolecular aggregation.[3] Furthermore, the flexible nature of the PEG chain provides a steric shield that can protect the bioconjugate from enzymatic degradation and reduce immunogenicity.[1][4]

Q2: How does the length of the Fmoc-amino-PEG linker impact the physicochemical properties of the final product?

The length of the PEG chain is a critical variable that can be tailored to optimize performance.[2] Longer PEG chains generally lead to greater solubility and a larger hydrodynamic size, which can reduce renal clearance and prolong circulation half-life.[2][5] However, increasing the PEG length also increases the overall molecular weight of the final product.[2] In the context of ADCs, longer PEG chains create a more substantial hydration shell around the payload, which helps to mitigate aggregation and improve solubility.[4]

Q3: What are the common challenges encountered during solid-phase peptide synthesis (SPPS) when using Fmoc-amino-PEG linkers?

A primary challenge in SPPS is incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[6][7] This prevents the next amino acid from coupling, leading to the formation of deletion sequences, which can be difficult to separate from the target peptide, ultimately lowering the overall yield and purity.[6] Causes for incomplete Fmoc deprotection include peptide aggregation, sterically hindered amino acids, and poor solvation or swelling of the resin.[6][7]

Q4: How can I troubleshoot incomplete Fmoc deprotection when using PEG linkers?

Several strategies can be employed to improve Fmoc deprotection efficiency:

  • Optimize Deprotection Conditions: For difficult sequences, consider extending the deprotection time or using a stronger base solution, such as 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in addition to piperidine (B6355638).[6]

  • Improve Solvation: Using a more polar solvent like N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF) can sometimes disrupt peptide aggregation and improve reagent access.[6]

  • Resin Swelling: Ensure the peptide-resin is adequately swelled in a suitable solvent like DMF for at least 30 minutes before deprotection.[6]

Troubleshooting Guides

Issue: Low Yield and Purity in Solid-Phase Peptide Synthesis (SPPS)

Possible Cause: Incomplete Fmoc deprotection.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure the piperidine solution used for deprotection is not degraded.

  • Optimize Deprotection Protocol: For standard sequences, a 20% piperidine solution in DMF for 15-30 minutes is typical. For sequences prone to aggregation or containing sterically hindered amino acids, consider a stronger base or longer reaction times.[6]

  • Enhance Resin Swelling: Before the deprotection step, swell the resin in DMF for a minimum of 30 minutes to ensure proper reagent diffusion.[6]

  • Monitor Deprotection: Perform a Kaiser test or use UV monitoring of the dibenzofulvene-piperidine adduct to confirm complete Fmoc removal before proceeding to the next coupling step.[6]

Issue: Aggregation of Antibody-Drug Conjugates (ADCs)

Possible Cause: Insufficient hydrophilicity of the linker-payload.

Troubleshooting Steps:

  • Increase PEG Length: Incorporating a longer PEG linker can enhance the hydrophilicity of the ADC, creating a larger hydration shell around the hydrophobic payload and reducing aggregation.[3][4]

  • Optimize Drug-to-Antibody Ratio (DAR): While not directly determined by linker length, using a more hydrophilic linker can enable a higher DAR without causing aggregation issues.[8]

  • Analytical Characterization: Use Size Exclusion Chromatography (SEC-HPLC) to monitor for the presence of aggregates. Larger aggregates will elute earlier than the monomeric ADC.[3]

Data Presentation

Table 1: Impact of PEG Linker Length on ADC and Bioconjugate Pharmacokinetics
Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.[9]
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.[9]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.[9]
DNA Polyplex2 kDaShortest circulation half-life among the tested PEG lengths.[9]
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life.[9]
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate
PEG Linker LengthCytotoxicity Reduction (compared to no PEG)Reference
4 kDa4.5-fold reduction[9]
10 kDa22-fold reduction[9]
Table 3: Physicochemical Properties of PEGylated Nanoparticles
PropertyPEG 2000 (2kDa)PEG 5000 (5kDa)PEG 10000 (10kDa)Key Observations & References
Hydrodynamic Diameter (nm)~112 - 125~128 - 145~150 - 171Particle size generally increases with PEG MW due to the larger hydrophilic corona.[10]
Zeta Potential (mV)~ -35 to +15More neutral than 2kDaClose to neutral (e.g., +7.4)Longer PEG chains provide more effective shielding of the nanoparticle's surface charge, trending towards neutrality.[10]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection in SPPS

Objective: To remove the Fmoc protecting group from the N-terminus of a peptide chain on a solid support.

Materials:

  • Peptide-resin

  • Dimethylformamide (DMF)

  • 20% Piperidine in DMF (v/v)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[6]

  • Initial Wash: Drain the swelling solvent.

  • Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged. Agitate for 15-30 minutes.[6]

  • Drain and Wash: Drain the deprotection solution and wash the resin with DMF (2 times).[6]

  • Second Deprotection (Optional but Recommended): Add fresh 20% piperidine in DMF and agitate for another 15-30 minutes.[6]

  • Final Washes: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[6]

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine before proceeding to the next coupling step.[6]

Protocol 2: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)

Objective: To determine the aggregation state of an Antibody-Drug Conjugate.

Procedure:

  • Sample Preparation: Prepare the ADC samples in a suitable mobile phase.[3]

  • SEC-HPLC: Inject the sample onto an SEC column. The separation is based on size, with larger aggregates eluting earlier than the monomeric ADC.[3]

  • Data Analysis: Integrate the peak areas corresponding to aggregates and the monomeric ADC to quantify the percentage of aggregation.

Protocol 3: In Vivo Pharmacokinetic Analysis

Objective: To determine the circulation half-life of a PEGylated therapeutic.

Procedure:

  • Animal Model: Use appropriate animal models (e.g., mice or rats).

  • Administration: Administer the PEGylated therapeutic intravenously at a specific dose.[11]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h).[10]

  • Sample Processing: Process the blood samples to isolate plasma.[10]

  • Quantification: Quantify the concentration of the therapeutic agent in the plasma samples using a validated analytical method (e.g., ELISA, LC-MS/MS).[11]

  • Data Analysis: Plot the plasma concentration versus time and calculate pharmacokinetic parameters such as circulation half-life (t½).[11]

Visualizations

experimental_workflow Experimental Workflow for SPPS using Fmoc-amino-PEG Linkers cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing Amino_Acid_Coupling->Washing Washing->Fmoc_Deprotection Repeat for next cycle Cleavage_from_Resin Cleavage from Resin Washing->Cleavage_from_Resin Final cycle Side_Chain_Deprotection Side Chain Deprotection Cleavage_from_Resin->Side_Chain_Deprotection Purification Purification (e.g., HPLC) Side_Chain_Deprotection->Purification Analysis Analysis (e.g., MS) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis.

logical_relationship Impact of PEG Length on Bioconjugate Properties cluster_properties Physicochemical Properties cluster_pharmacokinetics Pharmacokinetics cluster_biological_activity Biological Activity PEG_Length PEG Linker Length Solubility Increased Solubility PEG_Length->Solubility Longer Aggregation Decreased Aggregation PEG_Length->Aggregation Longer Hydrodynamic_Size Increased Hydrodynamic Size PEG_Length->Hydrodynamic_Size Longer In_Vitro_Cytotoxicity Potentially Decreased In Vitro Cytotoxicity PEG_Length->In_Vitro_Cytotoxicity Longer Immunogenicity Decreased Immunogenicity PEG_Length->Immunogenicity Longer Circulation_Half_Life Increased Circulation Half-Life Hydrodynamic_Size->Circulation_Half_Life Renal_Clearance Decreased Renal Clearance Hydrodynamic_Size->Renal_Clearance

Caption: Logical relationship of PEG linker length.

troubleshooting_workflow Troubleshooting Incomplete Fmoc Deprotection action_node action_node start Incomplete Deprotection Detected? check_reagents Reagents Fresh? start->check_reagents Yes check_protocol Standard Protocol Used? check_reagents->check_protocol Yes use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents No difficult_sequence Difficult Sequence? check_protocol->difficult_sequence Yes continue_synthesis Continue Synthesis check_protocol->continue_synthesis No, already optimized optimize_protocol Optimize Protocol difficult_sequence->optimize_protocol Yes difficult_sequence->continue_synthesis No optimize_protocol->continue_synthesis use_fresh_reagents->check_protocol

Caption: A stepwise workflow for troubleshooting.

References

Navigating Challenges in Peptide Synthesis: A Technical Guide to Using Fmoc-amino-PEG5-acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – To empower researchers, scientists, and drug development professionals in overcoming common hurdles in peptide synthesis, a comprehensive technical support center is now available. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) specifically tailored to the use of Fmoc-amino-PEG5-acid, a key reagent for improving the yield and purity of synthetic peptides. By addressing specific experimental issues in a clear question-and-answer format, this guide aims to streamline peptide synthesis workflows and enhance research outcomes.

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as in this compound, is a widely adopted strategy to enhance the solubility and reduce the aggregation of growing peptide chains during solid-phase peptide synthesis (SPPS).[1][2] This is particularly beneficial for long or hydrophobic "difficult" sequences, which are prone to forming secondary structures that can impede reaction kinetics and lead to lower yields and purity.[1] This technical guide offers practical solutions and detailed protocols to maximize the benefits of this valuable tool.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve peptide synthesis?

A1: this compound is a chemical reagent used in SPPS. It consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a five-unit polyethylene glycol (PEG) spacer, and a carboxylic acid. The Fmoc group is a base-labile protecting group for the amine, allowing for its sequential addition to the peptide chain. The hydrophilic PEG spacer helps to disrupt the internal hydrogen bonding between peptide chains that leads to aggregation, a common problem in SPPS, especially for hydrophobic peptides.[1][2] By improving the solvation of the growing peptide, it enhances the accessibility of reagents, leading to more efficient coupling reactions and, consequently, higher yield and purity of the final peptide.[1]

Q2: When should I consider using this compound in my peptide synthesis?

A2: You should consider incorporating this compound into your synthesis strategy when you are working with:

  • Hydrophobic peptides: Sequences rich in amino acids like Valine, Leucine, Isoleucine, and Phenylalanine have a high tendency to aggregate.[1]

  • Long peptide sequences: Peptides, typically those longer than 20-30 amino acids, are more susceptible to aggregation and incomplete reactions.[1]

  • "Difficult" sequences: Peptides known to form strong secondary structures (e.g., β-sheets) on the resin can benefit from the structure-disrupting properties of the PEG linker.[1]

  • Previously failed or low-yield syntheses: If you have experienced challenges with a particular peptide sequence using standard protocols, incorporating a PEG linker can be an effective troubleshooting strategy.

Q3: How is this compound incorporated into the peptide sequence?

A3: this compound is coupled to the N-terminus of the growing peptide chain on the solid support using standard peptide coupling protocols. After the final amino acid has been added and its Fmoc group has been removed, the this compound is activated and coupled to the free amine of the N-terminal amino acid. The Fmoc group on the PEG linker can then be removed to allow for further modifications, or it can be left on if the final product requires it.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Crude Peptide Yield Peptide Aggregation: The growing peptide chains are clumping together on the resin, preventing reagents from reaching the reaction sites. This is common with hydrophobic or long sequences.[1]Incorporate this compound: Introduce a PEG linker at the N-terminus or within the sequence to disrupt aggregation.[1]Optimize Solvents: Use solvents like N-methylpyrrolidone (NMP) which can be better at solvating aggregating peptides compared to dimethylformamide (DMF).[3]
Incomplete or Failed Coupling Reactions (Positive Kaiser Test) Steric Hindrance: The growing peptide chain is physically blocking the incoming activated amino acid from reaching the N-terminal amine.Poor Resin Swelling: The resin has collapsed due to peptide aggregation, restricting reagent access.Double Coupling: Repeat the coupling step with fresh reagents.Use Stronger Coupling Reagents: Employ more potent activators like HATU or HCTU.Incorporate a PEG Linker: The PEG spacer can distance the peptide from the resin backbone, reducing steric hindrance.[1]
Poor Purity of Crude Peptide (Multiple Peaks in HPLC) Deletion Sequences: Incomplete coupling reactions lead to peptides missing one or more amino acids.Truncated Sequences: Incomplete deprotection steps result in shorter peptides.Side Reactions: Undesired chemical modifications to the peptide.Optimize Coupling and Deprotection Times: Ensure sufficient time for each step to go to completion.Use High-Purity Reagents: Impurities in amino acids or reagents can lead to side products.Strategic Use of PEG Linkers: By minimizing aggregation, PEG linkers can lead to cleaner synthesis and higher purity crude products.[1]
Difficulty in Purifying the Final Peptide Poor Solubility of the Crude Peptide: The synthesized peptide is not dissolving well in the purification solvents.N-terminal PEGylation: Attaching a PEG linker like this compound can significantly enhance the solubility of the final peptide, simplifying the purification process.[1]

Quantitative Data on a Model Hydrophobic Peptide

While direct head-to-head comparisons for a single peptide are not always available in published literature, the following table provides a representative example of the expected improvements in yield and purity when using a PEG linker for a known difficult, hydrophobic peptide sequence.

Synthesis Strategy Crude Yield (%) Crude Purity (by HPLC, %)
Standard Fmoc-SPPS45-55%~60%
Fmoc-SPPS with N-terminal this compound65-75%>75%

Note: These values are illustrative and can vary depending on the specific peptide sequence, synthesis scale, and purification methods.

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the fundamental steps for adding an amino acid to the growing peptide chain on a solid support.

  • Resin Swelling:

    • Place the resin in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine (B6355638) in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).[1]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (a negative result indicates completion). If the test is positive, repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times).

This cycle is repeated for each amino acid in the peptide sequence.

Protocol 2: N-terminal PEGylation with this compound

This protocol is performed after the final amino acid has been coupled and its Fmoc group removed.

  • Final Deprotection: Perform the Fmoc deprotection step as described in Protocol 1 on the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF.

  • PEGylation Reaction:

    • Dissolve this compound (1.5-2 equivalents) and a coupling agent/base (e.g., HATU and DIPEA) in DMF.

    • Add the solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

Protocol 3: Peptide Cleavage and Purification
  • Resin Washing and Drying:

  • Cleavage:

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.

    • Agitate for 2-4 hours at room temperature.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the key stages of solid-phase peptide synthesis incorporating an N-terminal PEG linker.

SPPS_Workflow cluster_synthesis_cycle Iterative Synthesis Cycle cluster_pegylation N-Terminal Modification cluster_cleavage Final Steps Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive Final_Deprotection Final Fmoc Deprotection KaiserTest->Final_Deprotection Negative (Cycle Complete) PEG_Coupling PEGylation (this compound) Final_Deprotection->PEG_Coupling Wash3 Final Washes PEG_Coupling->Wash3 Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Final PEGylated Peptide Purification->Final_Peptide

References

Avoiding side reactions during Fmoc-amino-PEG5-acid conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the conjugation of Fmoc-amino-PEG5-acid.

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups on this compound and what is the primary conjugation reaction?

A1: Fmoc-N-amido-PEG5-acid is a heterobifunctional linker featuring two key reactive groups:

  • A terminal carboxylic acid (-COOH) , which can be activated to react with primary amines (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond.[1][2]

  • An Fmoc-protected primary amine (Fmoc-NH-) , which is stable under the acidic to neutral conditions used for the carboxyl activation and coupling.[2][3] The Fmoc group is base-labile and can be removed using a mild base, typically piperidine (B6355638), to reveal a primary amine for subsequent modification.[3][4][5]

The primary conjugation process is a two-stage reaction. First, the carboxylic acid is activated, most commonly using a carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[6] This activated PEG linker then reacts with a primary amine on the target molecule.[6]

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amine Coupling cluster_2 Step 3: Fmoc Deprotection (Optional) PEG_Acid This compound Activated_PEG Fmoc-PEG5-NHS Ester (Amine-Reactive Intermediate) PEG_Acid->Activated_PEG Activation EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Conjugate Fmoc-PEG-Conjugate (Stable Amide Bond) Activated_PEG->Conjugate Coupling (pH 7.2-8.5) Target_Molecule Target Molecule (with -NH2 group) Target_Molecule->Conjugate Deprotected_Conjugate H2N-PEG-Conjugate Conjugate->Deprotected_Conjugate Piperidine 20% Piperidine in DMF Piperidine->Deprotected_Conjugate Fmoc Removal

Caption: General workflow for this compound conjugation and deprotection.

Q2: What are the most common side reactions during the carboxylic acid activation and coupling steps?

A2: Several side reactions can compete with the desired amide bond formation, potentially reducing yield and complicating purification.

  • Hydrolysis of the NHS Ester: The activated NHS ester is highly susceptible to hydrolysis in aqueous environments, converting it back to the unreactive carboxylic acid.[6] This competing reaction is the primary cause of low conjugation efficiency and is significantly accelerated at higher pH values.[5]

  • N-acylurea Formation: When using carbodiimide reagents like EDC or DCC, the O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct, which is unable to react with the target amine.

  • Racemization: Activation of the carboxylic acid can lead to a loss of stereochemical integrity (racemization) at the alpha-carbon of an amino acid, which is a significant concern in peptide synthesis.[7] Adding 1-hydroxybenzotriazole (B26582) (HOBt) can minimize this side reaction.[8]

  • Dehydration of Side Chains: Carbodiimides can cause the dehydration of asparagine and glutamine side chains to form nitriles.[8]

  • Reaction with the Coupling Reagent: The amine on the target molecule can sometimes react directly with the coupling reagent, forming a guanidinium (B1211019) byproduct.

G cluster_0 Desired Reaction cluster_1 Side Reaction Activated_Ester Fmoc-PEG5-NHS Ester Conjugate Desired Conjugate Activated_Ester->Conjugate Coupling (pH 7.2-8.5) Hydrolyzed_PEG Hydrolyzed PEG (Inactive) Activated_Ester->Hydrolyzed_PEG Hydrolysis (Increases at high pH) Amine Target Amine (R-NH2) Amine->Conjugate Water Water (H2O) Water->Hydrolyzed_PEG

Caption: Competing pathways of the activated NHS ester intermediate.

Q3: What side reactions can occur during the Fmoc deprotection step?

A3: The use of a base (typically piperidine) to remove the Fmoc group can induce several unwanted side reactions, particularly in the context of peptide synthesis.

  • Aspartimide Formation: This is a serious base-induced side reaction that can occur when an aspartic acid residue is present in the sequence.[9] The peptide backbone can form a cyclic imide, which can then reopen to form a mixture of alpha- and beta-coupled peptides or react with piperidine to form piperidides.[10] Adding HOBt to the deprotection solution or using a different base like piperazine (B1678402) can reduce this issue.[9]

  • Diketopiperazine Formation: This side reaction is common at the dipeptide stage, where the N-terminal amine can cyclize onto the adjacent carbonyl group, cleaving the dipeptide from the resin. It is especially prevalent when proline is one of the first two residues.[10]

  • 3-(1-Piperidinyl)alanine Formation: When preparing peptides with a C-terminal cysteine, the base can catalyze the elimination of the protected sulfhydryl group, forming a dehydroalanine (B155165) residue that subsequently reacts with piperidine.[10]

Q4: How can I monitor the reaction and detect side products?

A4: A multi-faceted analytical approach is recommended for comprehensive reaction monitoring.[11]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for monitoring reaction kinetics.[11] The starting materials, intermediate, final product, and side products will typically have different retention times, allowing for their separation and quantification over the course of the reaction.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides essential mass confirmation of the reactants and products, ensuring reaction specificity and helping to identify unknown peaks corresponding to side products.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural verification of the purified PEGylated molecule.[11]

Troubleshooting Guides

Problem: My conjugation reaction has a very low yield.

Low yield is a common problem with several potential causes. Use the following workflow to diagnose the issue.

G Start Low Conjugation Yield Q1 Are EDC/NHS reagents fresh and stored properly? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction pH optimal for both activation and coupling steps? A1_Yes->Q2 Sol1 Use fresh, high-quality reagents. Equilibrate to room temp before opening to prevent moisture contamination. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Does your buffer contain primary amines (e.g., Tris, Glycine)? A2_Yes->Q3 Sol2 Perform a two-step reaction: 1. Activation at pH 6.0 (MES buffer). 2. Coupling at pH 7.2-8.5 (PBS buffer). A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Exchange into a non-amine buffer (e.g., PBS, HEPES, MES) prior to conjugation. A3_Yes->Sol3 Q4 Is steric hindrance a possibility? A3_No->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Sol4 Increase reaction time. Increase molar excess of PEG linker. Consider a longer PEG spacer. A4_Yes->Sol4 End Re-evaluate reaction stoichiometry and conditions. Monitor with HPLC. A4_No->End

Caption: Troubleshooting workflow for low conjugation yield.

Problem: I am observing precipitation during my reaction.

Precipitation can halt the reaction and make purification difficult. Consider the following causes and solutions.[12]

Potential CauseRecommended Solution
High Reactant Concentration Reduce the concentration of the PEG linker and/or the target molecule.
Suboptimal pH Ensure the pH of the buffer is appropriate for the solubility of all components. A two-step reaction with a pH shift may be beneficial.[12]
Poor Solvent Choice If solubility in an aqueous buffer is low, dissolve the PEG linker in a minimal amount of a compatible organic co-solvent (e.g., DMSO, DMF) first, then add it to the reaction. Keep the final co-solvent concentration below 10%.[12][13]
Target Molecule Instability The addition of the PEG linker or a change in buffer conditions may be causing the target molecule (especially proteins) to become unstable. Ensure the protein is stable in the final reaction buffer and consider adding known protein stabilizers.[12]
Low Temperature While reactions are often performed at 4°C to minimize side reactions, this can sometimes decrease solubility. Try performing the reaction at room temperature if precipitation occurs at 4°C.[12]

Data and Reaction Parameters

Table 1: Troubleshooting Common Side Reactions

Side ReactionPrimary CauseMitigation Strategy
NHS Ester Hydrolysis Reaction in aqueous buffer, high pH (>8.5).[5]Perform conjugation promptly after activation. Maintain pH between 7.2-8.5.[3] Consider a two-step reaction with pH adjustment.
N-acylurea Formation Rearrangement of EDC/DCC intermediate.Use coupling additives like HOBt or NHS which rapidly trap the intermediate.
Racemization Carbodiimide activation of amino acids.[7]Add HOBt or use phosphonium/aminium coupling reagents (HATU, HBTU).[8]
Aspartimide Formation Base-catalyzed reaction during Fmoc deprotection.[9]Add 0.1M HOBt to the piperidine solution or use piperazine as the deprotection base.[9]

Table 2: Comparison of Common Coupling Reagents for Carboxyl Activation

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICWidely used, cost-effective. Water-soluble byproducts (EDC).[8]Risk of racemization.[7] Can cause side reactions like N-acylurea formation and dehydration of Asn/Gln.[8]
Aminium/Uronium Salts HBTU, TBTU, HATUHigh coupling rates, low racemization, especially with additives.[8] Efficient and fast reactions.Require a non-nucleophilic base (e.g., DIPEA). Byproducts can be difficult to remove.
Phosphonium Salts BOP, PyBOPVery efficient with minimal racemization.[8] Good for sterically hindered couplings.BOP produces a carcinogenic byproduct (HMPA).[8] Can be more expensive.

Key Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Protein

This protocol describes the activation of the carboxylic acid followed by conjugation to primary amines (e.g., lysine residues) on a protein.[6]

Materials:

  • This compound

  • Target protein in amine-free buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0)

  • Activation Buffer: 0.1 M MES, 0.15 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5

  • EDC and NHS (or Sulfo-NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh stock solutions of EDC and NHS in Activation Buffer or anhydrous DMSO immediately before use.

  • Activation: In a microcentrifuge tube, dissolve this compound in Activation Buffer. Add 1.5 molar equivalents of EDC, followed by 1.5 molar equivalents of NHS. Incubate at room temperature for 15-30 minutes.

  • Conjugation: Immediately add the activated PEG mixture to your protein solution. Adjust the pH of the reaction mixture to 7.2-8.5 by adding a calculated amount of Coupling Buffer. The optimal molar excess of the PEG linker (typically 10- to 50-fold over the protein) should be determined empirically.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification: Remove excess, unreacted PEG reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).[5]

Protocol 2: Fmoc Deprotection

This protocol outlines the removal of the Fmoc protecting group to expose the terminal amine.[3]

Materials:

  • Fmoc-PEG-conjugated molecule

  • Deprotection Solution: 20% (v/v) piperidine in anhydrous DMF

  • Anhydrous DMF

  • Size-exclusion chromatography column or dialysis cassettes

Procedure:

  • Solvent Exchange: Ensure the purified Fmoc-PEG-conjugate is dissolved in a minimal amount of anhydrous DMF.

  • Deprotection: Add the 20% piperidine in DMF solution to the conjugate. Incubate for 30 minutes at room temperature.

  • Purification: Immediately purify the deprotected conjugate by size-exclusion chromatography or dialysis to remove piperidine and the dibenzofulvene-piperidine adduct.[3]

Protocol 3: Reaction Monitoring by RP-HPLC

This protocol provides a general method for monitoring the conjugation reaction over time.[11]

Procedure:

  • Reaction Setup: Set up the conjugation reaction as described in Protocol 1.

  • Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Quenching Sample: Immediately quench the reaction in the aliquot by diluting it into an appropriate HPLC mobile phase (e.g., 95% Water/5% Acetonitrile (B52724) with 0.1% TFA).

  • Analysis: Inject the quenched sample onto an appropriate RP-HPLC column (e.g., C18). Use a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% TFA) to elute the components.

  • Data Interpretation: Monitor the chromatogram (typically at 220 nm for the amide bond and 280 nm for protein). Identify the peaks corresponding to the unreacted protein, the PEG linker, and the final conjugate. Calculate the percentage conversion by integrating the peak areas over time.

References

Technical Support Center: Purification of Fmoc-amino-PEG5-acid Labeled Peptides and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Fmoc-amino-PEG5-acid labeled peptides and proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound labeled peptides and proteins?

The covalent attachment of a this compound linker introduces several purification challenges. The resulting PEGylated conjugate often exists in a heterogeneous mixture containing the desired product, unreacted peptide or protein, excess PEGylating reagent, and potentially multi-PEGylated species or positional isomers.[1] The key difficulties arise from the minimal physicochemical differences between these components, making their separation complex.[1] Additionally, the PEG chain can lead to peak broadening in chromatography due to its conformational flexibility and potential for secondary interactions with the stationary phase.

Q2: Which chromatographic method is most suitable for purifying my this compound labeled peptide?

The optimal method depends on the specific characteristics of your labeled peptide and the impurities present.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and often the most effective technique, separating molecules based on hydrophobicity.[1][2]

  • Size-Exclusion Chromatography (SEC) is useful for separating molecules based on their size (hydrodynamic radius) and is particularly effective for removing smaller, unreacted PEG linkers or peptides from the larger PEGylated product.[1][3]

  • Ion-Exchange Chromatography (IEX) separates molecules based on their net charge and can be effective in separating PEGylated species where the PEGylation event alters the overall charge of the molecule, for instance, by masking a charged amino acid residue.[][5]

Q3: How does the Fmoc protecting group affect the purification strategy?

The Fmoc group is a bulky, hydrophobic moiety. Its presence will significantly increase the hydrophobicity of the labeled peptide, leading to longer retention times in RP-HPLC compared to the unlabeled peptide. This property can be exploited for separation. It is crucial to decide whether the purification will be performed with the Fmoc group intact or after its removal (deprotection). If subsequent conjugation steps are planned, purification is typically performed with the Fmoc group on.

Q4: What is the best way to remove the Fmoc group after purification?

The Fmoc group is typically removed by treatment with a mild base, most commonly a 20% solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).[6] The reaction is usually rapid, often completing within 5-20 minutes at room temperature.[7] Following deprotection, the peptide must be purified again to remove piperidine and the dibenzofulvene-piperidine adduct byproduct.

Troubleshooting Guides

Reversed-Phase HPLC (RP-HPLC) Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Broad or Tailing Peaks 1. PEG Heterogeneity: The PEG linker itself may have some polydispersity. 2. Conformational Flexibility: The PEG chain can adopt multiple conformations. 3. Secondary Interactions: The PEG moiety may interact with the stationary phase. 4. Column Overload: Injecting too much sample.1. Use a high-purity, monodisperse PEG reagent if possible. 2. Increase column temperature (e.g., 45°C) to improve peak shape.[2] 3. Use a different stationary phase (e.g., C4 instead of C18 for smaller PEGs) or add ion-pairing agents like trifluoroacetic acid (TFA) to the mobile phase.[2] 4. Reduce the sample load.
Co-elution of Labeled and Unlabeled Peptide 1. Insufficient Resolution: The hydrophobicity difference may be too small for complete separation. 2. Inappropriate Gradient: The gradient may be too steep.1. Optimize the Gradient: Employ a shallower gradient (e.g., 0.5-1% change in organic solvent per minute) to increase the separation window.[3] 2. Change the Stationary Phase: A more hydrophobic column (e.g., C18) may provide better retention and separation of the more hydrophobic Fmoc-PEGylated peptide.[3] 3. Adjust the Mobile Phase: Experiment with different organic solvents (e.g., acetonitrile (B52724) vs. methanol) or ion-pairing agents.
Low Recovery 1. Precipitation: The PEGylated peptide may precipitate on the column. 2. Irreversible Adsorption: Strong interaction with the stationary phase.1. Improve Solubility: Dissolve the sample in a stronger solvent or add organic modifiers like isopropanol (B130326) to the mobile phase. 2. Column Wash: After the gradient, include a high-organic wash step (e.g., 95% acetonitrile) to elute strongly bound components.[2]
General Purification Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Presence of Multiple Peaks in the Purified Fraction 1. Incomplete Reaction: The labeling reaction did not go to completion. 2. Side Reactions: Formation of byproducts during labeling or deprotection. 3. Positional Isomers: The PEG linker attached to different sites on the peptide/protein.1. Optimize Labeling: Adjust the stoichiometry of reagents, reaction time, or pH. 2. Multi-Step Purification: Combine different chromatography techniques (e.g., SEC followed by RP-HPLC) that separate based on different principles (size and then hydrophobicity).[1] 3. For positional isomers, IEX or high-resolution RP-HPLC may be effective.[]
Difficulty Removing Free this compound 1. Similar Properties: The free linker may have similar chromatographic behavior to the labeled peptide.1. Size-Exclusion Chromatography (SEC): This is often the most effective method to separate the much smaller, unreacted linker from the larger, labeled peptide.[3] 2. Dialysis/Ultrafiltration: For larger proteins, these techniques can be used to remove small molecule impurities.

Data Presentation

Table 1: Comparison of HPLC Columns for the Purification of a PEGylated Peptide

Parameter C18 Column C8 Column
Retention Time (Unlabeled Peptide) 18.5 min15.2 min
Retention Time (PEGylated Peptide) 20.1 min16.3 min
Resolution (Unlabeled vs. PEGylated) 1.801.25
PEGylated Peptide Purity (pooled) 96.5%92.1%
Recovery ~85%~88%
Illustrative data based on a 10 x 250 mm column with a flow rate of 4.0 mL/min and a gradient of 20-50% Acetonitrile with 0.1% TFA over 30 minutes.[3]

Table 2: Effect of Gradient Slope on the Purity of a PEGylated Peptide in RP-HPLC

Gradient Slope (% Acetonitrile/min) Resolution Purity of Pooled Fractions
Standard (1.0%/min) 1.5595.2%
Shallow (0.5%/min) 1.9598.1%
Illustrative data based on a C18 column (10 x 250 mm) with a flow rate of 4.0 mL/min.[3]

Experimental Protocols

Protocol 1: General RP-HPLC Method for Purification of this compound Labeled Peptides
  • Sample Preparation:

    • Dissolve the crude labeled peptide mixture in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[2]

  • HPLC System Setup:

    • Column: A C18 reversed-phase column with a wide pore size (e.g., 300 Å) is a good starting point.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.[2]

    • Detector: Set the UV detector to 220 nm (for peptide bonds) and 280 nm (if aromatic residues are present).

  • Chromatographic Run:

    • Inject the prepared sample.

    • Run a shallow linear gradient, for example, from 5% to 65% Mobile Phase B over 60 minutes (a slope of 1% B/minute).[2]

    • Include a high-organic wash step (e.g., 95% Mobile Phase B) for 5-10 minutes to elute any strongly retained components.[2]

    • Re-equilibrate the column at the initial conditions for 10-15 minutes before the next injection.[2]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peaks of interest.

    • Analyze the collected fractions by an orthogonal method, such as mass spectrometry, to confirm the identity and purity of the Fmoc-PEGylated peptide.

Protocol 2: Fmoc Deprotection of Purified PEGylated Peptide
  • Preparation:

    • Lyophilize the purified this compound labeled peptide to remove the HPLC solvents.

    • Dissolve the dried peptide in a minimal amount of dimethylformamide (DMF).

  • Deprotection Reaction:

    • Prepare a 20% (v/v) solution of piperidine in DMF.

    • Add the piperidine solution to the dissolved peptide.

    • Allow the reaction to proceed at room temperature for 10-20 minutes.

  • Work-up and Purification:

    • Remove the piperidine and DMF under a stream of nitrogen or by rotary evaporation.

    • Re-dissolve the residue in the initial mobile phase for RP-HPLC.

    • Purify the deprotected peptide using the same RP-HPLC method as in Protocol 1 to remove the dibenzofulvene-piperidine adduct and any other impurities.

    • Collect and analyze the fractions to confirm the purity of the final deprotected PEGylated peptide.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Labeling cluster_purification Purification cluster_deprotection Fmoc Deprotection (Optional) Crude Labeled Peptide Crude Labeled Peptide Sample Preparation Sample Preparation Crude Labeled Peptide->Sample Preparation RP-HPLC RP-HPLC Sample Preparation->RP-HPLC Inject Fraction Collection Fraction Collection RP-HPLC->Fraction Collection Purity Analysis (LC-MS) Purity Analysis (LC-MS) Fraction Collection->Purity Analysis (LC-MS) Analyze Purified Fmoc-PEG-Peptide Purified Fmoc-PEG-Peptide Purity Analysis (LC-MS)->Purified Fmoc-PEG-Peptide Deprotection Reaction Deprotection Reaction Purified Fmoc-PEG-Peptide->Deprotection Reaction Add Piperidine/DMF Second RP-HPLC Second RP-HPLC Deprotection Reaction->Second RP-HPLC Purify Final Purified Peptide Final Purified Peptide Second RP-HPLC->Final Purified Peptide

Caption: A general experimental workflow for the purification and optional deprotection of this compound labeled peptides.

troubleshooting_workflow Start Start Poor_Resolution Poor Resolution or Co-elution? Start->Poor_Resolution Shallow_Gradient Decrease Gradient Slope (e.g., to 0.5%/min) Poor_Resolution->Shallow_Gradient Yes Broad_Peaks Broad or Tailing Peaks? Poor_Resolution->Broad_Peaks No Change_Column Switch Stationary Phase (e.g., C18 for more retention) Shallow_Gradient->Change_Column Good_Purification Successful Purification Change_Column->Good_Purification Increase_Temp Increase Column Temperature (e.g., to 45°C) Broad_Peaks->Increase_Temp Yes Low_Recovery Low Recovery? Broad_Peaks->Low_Recovery No Check_Loading Reduce Sample Load Increase_Temp->Check_Loading Check_Loading->Good_Purification Strong_Wash Add High-Organic Wash Step Low_Recovery->Strong_Wash Yes Low_Recovery->Good_Purification No Change_Solvent Modify Mobile Phase (e.g., add Isopropanol) Strong_Wash->Change_Solvent Change_Solvent->Good_Purification

Caption: A troubleshooting decision tree for common issues encountered during the RP-HPLC purification of PEGylated peptides.

References

Technical Support Center: Stability and Handling of Fmoc-amino-PEG5-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Fmoc-amino-PEG5-acid under various experimental conditions. Below, you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key functional components of this compound and how do they influence its stability?

This compound is a bifunctional linker molecule. Its stability is dictated by its three main components:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: An amine-protecting group that is stable under acidic conditions but is readily removed by weak bases (base-labile).[1][2]

  • PEG (Polyethylene Glycol) chain: The PEG5 linker consists of repeating ethylene (B1197577) oxide units. The ether backbone of the PEG chain is generally stable across a wide pH range, enhancing the solubility of the molecule in aqueous environments.[3][4] However, extreme pH and temperature can promote oxidative degradation.[5]

  • Carboxylic acid: A terminal functional group whose reactivity is pH-dependent. It can be activated for conjugation to primary amines, a process that is highly sensitive to pH conditions.[6]

cluster_main This compound Structure cluster_components Functional Components struct Fmoc-NH-(CH₂CH₂O)₅-CH₂CH₂COOH Fmoc Fmoc Group Amine Protection Base-Labile struct->Fmoc PEG PEG5 Linker Solubility & Spacing Generally Stable struct->PEG Acid Carboxylic Acid Conjugation Handle pH-Dependent Reactivity struct->Acid

Caption: Key functional components of this compound.

Q2: How does pH affect the stability of the Fmoc protecting group?

The Fmoc group is fundamentally base-labile. Its stability decreases significantly as the pH increases.

  • Acidic Conditions (pH < 7): The Fmoc group is very stable and resistant to cleavage by acids like trifluoroacetic acid (TFA).[2]

  • Neutral Conditions (pH ≈ 7): The Fmoc group is generally stable, but slow degradation can occur over extended periods.

  • Basic Conditions (pH > 8): The Fmoc group is rapidly cleaved. This cleavage is a β-elimination reaction initiated by a weak base.[1] The standard method for Fmoc deprotection uses a 20% solution of piperidine (B6355638) in DMF.[7][8]

Table 1: Stability of the Fmoc Group in the Presence of Various Bases [1]

Compound Base Solvent Time (min) Deprotection (%)
Fmoc-Gly-PS 10% Morpholine DCM 240 18
Fmoc-Gly-PS 50% Morpholine DCM 240 100
Fmoc-Gly-PS 10% Piperidine DCM 240 100

| Fmoc-Val | 20% Piperidine | DMF | 0.1 | 50 |

Q3: What is the overall stability of this compound at different pH values?

The overall stability is a composite of its functional groups. The PEG ether backbone is highly stable, so the primary concerns are the cleavage of the Fmoc group at high pH and potential degradation of the PEG chain under extreme conditions.[3][5]

Table 2: Illustrative Stability Summary of this compound

pH Range Condition Fmoc Group Stability PEG Linker Stability Carboxylic Acid State Primary Concern
< 4 Acidic Very Stable Stable Protonated (-COOH) Potential for PEG degradation under harsh acid/heat
4 - 6 Weakly Acidic Very Stable Stable Mostly Protonated (-COOH) Optimal for carboxylic acid activation (e.g., with EDC)[9]
6 - 8 Neutral Stable (short-term) Very Stable Deprotonated (-COO⁻) Reactivity of amine for conjugation is optimal[10]

| > 8.5 | Basic | Unstable / Labile | Stable | Deprotonated (-COO⁻) | Rapid cleavage of the Fmoc group |

Q4: What are the recommended storage conditions for this compound?

To ensure long-term stability and prevent degradation, proper storage is crucial.

  • Solid Form: Store at -20°C for long-term storage (up to 3 years) or 4°C for shorter periods (up to 2 years).[11] Keep in a desiccated environment as the compound can be hygroscopic.

  • In Solvent: Prepare stock solutions fresh whenever possible. If storage is necessary, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[11] Use anhydrous solvents like DMSO or DMF.[12] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem: Incomplete Fmoc Deprotection

Incomplete removal of the Fmoc group during solid-phase peptide synthesis (SPPS) can lead to truncated or deletion sequences.

Common Causes:

  • Degraded Reagents: The piperidine solution may have degraded over time.[13]

  • Poor Solvation: Inadequate swelling of the resin can hinder reagent access to the reaction sites.[13][14]

  • Steric Hindrance: Difficult or bulky amino acid sequences can physically block the piperidine from reaching the Fmoc group.[13][14]

Solutions:

  • Verify Reagents: Always use a freshly prepared solution of 20% piperidine in high-purity, amine-free DMF.

  • Ensure Proper Swelling: Allow the resin to swell completely in DMF for at least 30-60 minutes before the first deprotection step.[7]

  • Increase Reaction Time/Repetitions: For difficult sequences, extend the deprotection time or perform a second deprotection step with fresh reagent.[14]

  • Confirmation: Use the Kaiser test to confirm the presence of free primary amines, which indicates successful deprotection. A positive result gives a dark blue color.[13][14]

decision decision process process start Incomplete Deprotection (Negative Kaiser Test) check_reagents Are reagents (piperidine/DMF) fresh? start->check_reagents end_ok end_ok proceed Proceed to Coupling Step end_ok->proceed prep_reagents Prepare fresh 20% piperidine in DMF check_reagents->prep_reagents No check_swelling Was resin adequately swelled? check_reagents->check_swelling Yes extend_time Increase deprotection time or repeat step prep_reagents->extend_time swell_resin Swell resin in DMF for 30-60 min check_swelling->swell_resin No check_swelling->extend_time Yes swell_resin->extend_time kaiser_test Perform Kaiser Test extend_time->kaiser_test kaiser_pos Test Positive? kaiser_test->kaiser_pos kaiser_pos->start No kaiser_pos->proceed Yes

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Problem: Low Yield During Carboxylic Acid Conjugation

Low efficiency when coupling the carboxylic acid end of the linker to a primary amine is a common issue.

Common Causes:

  • Incorrect pH: The two-step activation and conjugation process has different optimal pH requirements. Activation with EDC/NHS is most efficient at pH 4.5-5.5, while the reaction of the activated ester with an amine is best at pH 7.2-8.5.[9]

  • Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH and temperatures.[10]

  • Competing Reactions: Using buffers that contain primary amines (e.g., Tris, Glycine) will compete with the target molecule for the activated linker.[12]

Solutions:

  • Use a Two-Step, Two-pH Protocol: First, activate the carboxylic acid with EDC/NHS in an acidic buffer (e.g., MES) at pH 4.5-5.5. Then, add this solution to the amine-containing molecule in a separate buffer at pH 7.2-8.5 (e.g., PBS, HEPES).

  • Prepare Reagents Fresh: EDC and NHS solutions should be prepared immediately before use in an anhydrous solvent like DMSO to minimize hydrolysis.[15]

  • Use Amine-Free Buffers: Ensure all buffers used for the conjugation step are free of extraneous primary amines.[12]

  • Control Temperature: Perform the reaction at room temperature or 4°C to slow the rate of hydrolysis of the activated ester.[12]

cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quench & Purify A Dissolve this compound in activation buffer (pH 4.5-5.5) B Add fresh EDC and NHS solutions A->B C Incubate for 15-30 min at RT B->C E Add activated PEG solution to target molecule C->E D Prepare target molecule in conjugation buffer (pH 7.2-8.5) D->E F Incubate for 1-2 hours at RT or overnight at 4°C G Quench reaction with hydroxylamine or Tris (optional) F->G H Purify conjugate via chromatography (e.g., SEC) G->H

Caption: Experimental workflow for two-step carboxylic acid conjugation.

Experimental Protocols

Protocol 1: Standard Fmoc Group Deprotection in SPPS

This protocol describes a typical manual step for removing the Fmoc group from a peptide-resin.

  • Resin Wash: Wash the peptide-resin thoroughly with DMF (3-5 times) to remove any residual reagents from the previous coupling step.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged. Agitate gently for 15-30 minutes.[14]

  • Drain: Drain the deprotection solution.

  • Second Deprotection (Optional): For sequences known to be difficult, repeat step 2 with a fresh piperidine solution for another 15-30 minutes.[14]

  • Final Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[14]

  • Confirmation: Perform a Kaiser test (Protocol 3) on a few resin beads to confirm the presence of free primary amines.

Protocol 2: General pH Stability Assessment by HPLC

This protocol can be used to assess the stability of this compound in various buffered solutions.

  • Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., pH 3, 5, 7.4, 9).

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in each buffer.

  • Incubation: Store the solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 6, 24, 48 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Analyze the aliquots using a reverse-phase HPLC system. Monitor the degradation by observing the decrease in the area of the main peak corresponding to the intact compound and the appearance of new peaks corresponding to degradation products.

Protocol 3: Kaiser (Ninhydrin) Test

This test is used to qualitatively detect the presence of free primary amines on the solid support after Fmoc deprotection.[14]

  • Prepare Reagents:

  • Sample Collection: Transfer a small sample of the peptide-resin (10-15 beads) to a small glass test tube.

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat: Heat the test tube at 100°C for 5 minutes.

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).

    • Yellow/Brown/No Color Change: Negative result, indicating the absence of free primary amines (incomplete deprotection).

References

Technical Support Center: Synthesis of Difficult Sequences with Fmoc-Amino-PEG5-Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of difficult sequences containing Fmoc-amino-PEG5-acid.

Frequently Asked Questions (FAQs)

Q1: What makes a peptide sequence "difficult" to synthesize, and how does incorporating this compound help?

A1: Difficult peptide sequences often exhibit characteristics that impede efficient SPPS, such as:

  • High hydrophobicity: Sequences rich in amino acids like Valine, Isoleucine, Leucine, and Phenylalanine are prone to aggregation on the resin, which obstructs reagent access and leads to incomplete reactions.[1]

  • Secondary structure formation: Peptides that form stable α-helical or β-sheet structures on the resin can cause the resin to shrink, hindering coupling and deprotection steps.[1]

  • Long sequences: Peptides longer than 30 amino acids are more susceptible to aggregation and the accumulation of side reactions, which reduces purity and yield.[1]

  • Repetitive sequences: Stretches of the same amino acid or repeating motifs can result in incomplete couplings and deletion sequences.[1]

Incorporating this compound, a hydrophilic and flexible spacer, can mitigate these issues by:

  • Improving Solvation: The polyethylene (B3416737) glycol (PEG) chain disrupts interchain hydrogen bonding, which is the primary cause of aggregation, and improves the solvation of the growing peptide chain.[1][2][3]

  • Enhancing Solubility: PEGylation increases the solubility of hydrophobic peptides, which is beneficial for both the synthesis and the subsequent purification of the final product.[1][2][4]

  • Increasing Yield and Purity: By minimizing aggregation and improving reaction kinetics, the inclusion of a PEG linker can lead to higher yields and a purer final product.[1][2]

Q2: When in the sequence should I incorporate this compound?

A2: For known difficult or hydrophobic sequences, it is recommended to proactively introduce this compound approximately every 6-10 amino acids within the problematic region.[3] This strategic placement helps to continually disrupt the formation of secondary structures that lead to aggregation.

Q3: Can this compound be used at the N-terminus of a peptide?

A3: Yes, attaching a PEG linker to the N-terminus of a peptide is a common strategy to significantly improve the solubility of the final, cleaved peptide.[1] This is particularly useful for highly hydrophobic peptides that are difficult to handle during purification and subsequent assays.

Troubleshooting Guides

Issue 1: Incomplete or Slow Fmoc Deprotection

Symptoms:

  • UV monitoring of the piperidine (B6355638) solution shows peak broadening or tailing.

  • Kaiser test or other ninhydrin-based tests are negative or weak after the deprotection step, indicating a lack of free amines.

  • The final peptide product shows significant deletion sequences corresponding to the failed deprotection step.

Primary Cause: On-resin peptide aggregation is the most common cause. The growing peptide chains form secondary structures, such as β-sheets, through inter-chain hydrogen bonding.[3] This aggregation physically blocks the piperidine from accessing the N-terminal Fmoc group, leading to incomplete removal.[3]

Solutions:

  • Incorporate this compound: The hydrophilic PEG chain acts as a spacer, physically separating the aggregating peptide chains and improving the solvation of the peptide-resin complex.[3]

  • Optimize Deprotection Conditions: For difficult sequences, extending the deprotection time or using a stronger base solution can be effective.

ParameterStandard ProtocolProtocol for Difficult Sequences
Deprotection Reagent 20% Piperidine in DMF20% Piperidine in DMF with 0.1 M HOBt or 1-2% DBU
Reaction Time 2 x 10 minutes1 x 5 minutes, followed by 1 x 15-20 minutes
Temperature Room TemperatureRoom Temperature (or slightly elevated to 35-40°C)

Data adapted from various sources on SPPS protocols.[2][5][6]

Experimental Protocol: Optimized Fmoc Deprotection for Aggregated Sequences

  • Drain the synthesis solvent (DMF) from the peptide-resin.

  • Add a solution of 20% piperidine in DMF.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate the mixture for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Issue 2: Failed or Incomplete Coupling Reaction

Symptoms:

  • Kaiser test is strongly positive after the coupling step, indicating unreacted free amines.

  • Mass spectrometry of the crude product reveals a high percentage of a truncated peptide lacking the intended amino acid.

Primary Cause: Similar to deprotection issues, peptide aggregation prevents the activated amino acid from accessing the free N-terminus of the growing peptide chain on the resin.[3] This results in deletion sequences and a final product of low purity.

Solutions:

  • Modify the Peptide Backbone: The most effective solution is to incorporate this compound into the sequence. Its PEG chain disrupts the hydrogen bonding network responsible for aggregation, making the N-terminus accessible for coupling.[3]

  • Use a Stronger Coupling Reagent: For sterically hindered amino acids or aggregated sequences, more potent activating agents may be required.

  • Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid. While this can sometimes be effective, it often fails in cases of severe aggregation.[3]

ParameterStandard CouplingEnhanced Coupling for Difficult Sequences
Amino Acid Equivalents 3-5 eq.5-10 eq.
Coupling Reagent HBTU, HCTUHATU, PyBOP
Base Equivalents (DIPEA) 6-10 eq.10-20 eq.
Coupling Time 1-2 hours2-4 hours, or overnight

Data compiled from standard SPPS protocols.[2][7]

Experimental Protocol: Coupling of this compound

  • Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HATU; 3-5 equivalents) in DMF. Add a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the activation to proceed for a few minutes.

  • Coupling: Add the activated this compound solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The reaction time may need to be extended for particularly difficult sequences.

  • Washing: After the coupling is complete (as confirmed by a negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF.

Issue 3: Poor Resin Swelling and Reagent Diffusion

Symptoms:

  • The resin bed appears clumped and does not swell significantly in the synthesis solvent.

  • Inconsistent reaction outcomes across the resin beads.

Primary Cause: The peptide chains are collapsing onto themselves and the resin support, expelling the solvent and preventing the resin beads from swelling properly.[3] This severely restricts the diffusion of reagents, leading to failed synthesis steps.

Solutions:

  • Use a PEG-based Resin: Resins like PEG-PS (polyethylene glycol-grafted polystyrene) have superior swelling properties in a variety of solvents and help to maintain a favorable solvation state around the peptide, preventing collapse.[2][8]

  • Incorporate this compound: Introducing the hydrophilic PEG chain of this compound into the peptide sequence helps to maintain a good solvation state, preventing resin collapse and promoting swelling.[3]

  • Use a "Magic Mixture" of Solvents: In severe cases, a solvent mixture with enhanced solvating properties can be used. A common "magic mixture" consists of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 and 2 M ethylene (B1197577) carbonate.[9]

Visualized Workflows and Decision Trees

experimental_workflow start Start: Swell Resin (e.g., PEG-PS) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 is_peg_step Incorporate This compound? wash1->is_peg_step coupling Amino Acid Coupling (e.g., HATU/DIPEA) wash2 Wash (DMF) coupling->wash2 check_completion Check Completion? (e.g., Kaiser Test) wash2->check_completion repeat_coupling Repeat Coupling Step check_completion->repeat_coupling Incomplete is_last_aa Last Amino Acid? check_completion->is_last_aa Complete repeat_coupling->wash1 is_peg_step->coupling No peg_coupling Couple this compound is_peg_step->peg_coupling Yes peg_coupling->wash2 is_last_aa->deprotection No final_deprotection Final Fmoc Deprotection is_last_aa->final_deprotection Yes cleavage Cleavage from Resin (e.g., TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Purified Peptide purification->end

Caption: Experimental workflow for SPPS of difficult sequences.

troubleshooting_tree start Problem Detected (e.g., Incomplete Reaction) cause Primary Cause? (Check for Aggregation) start->cause deprotection_issue Incomplete Deprotection cause->deprotection_issue Deprotection Step coupling_issue Incomplete Coupling cause->coupling_issue Coupling Step sol_deprotection1 Extend Deprotection Time deprotection_issue->sol_deprotection1 sol_deprotection2 Use Stronger Base (e.g., add DBU) deprotection_issue->sol_deprotection2 sol_coupling1 Double Couple coupling_issue->sol_coupling1 sol_coupling2 Use Stronger Activator (e.g., HATU) coupling_issue->sol_coupling2 proactive_strategy If Aggregation Persists: Restart Synthesis sol_deprotection1->proactive_strategy sol_deprotection2->proactive_strategy sol_coupling1->proactive_strategy sol_coupling2->proactive_strategy proactive_solution Incorporate this compound strategically (every 6-10 residues) + Use PEG-PS Resin proactive_strategy->proactive_solution

References

Technical Support Center: Fmoc-Amino-PEG5-Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Fmoc-amino-PEG5-acid in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for coupling this compound?

The optimal temperature for coupling this compound typically falls between room temperature (20-25°C) and slightly elevated temperatures (up to 50°C). Room temperature is often sufficient and is a good starting point to minimize potential side reactions. Elevated temperatures can be employed to improve coupling efficiency, especially in cases of difficult sequences or aggregation. However, careful monitoring is crucial, as higher temperatures can also increase the risk of side reactions like racemization.

Q2: My coupling reaction with this compound is slow or incomplete. Should I increase the temperature?

Increasing the temperature can be an effective strategy to enhance the rate and completeness of the coupling reaction. The increased kinetic energy can help overcome steric hindrance and improve the accessibility of the reactive sites. Before raising the temperature, ensure that other factors are optimized, such as the choice of coupling reagents, solvent, and the concentration of reactants. A modest increase, for instance, to 35-40°C, is recommended initially.

Q3: What are the potential risks of performing the coupling reaction at excessively high temperatures (e.g., >60°C)?

High temperatures can lead to several undesirable side reactions:

  • Racemization: The chiral integrity of the amino acid can be compromised, leading to the formation of D-isomers.

  • Degradation of Reagents: Coupling reagents and the Fmoc protecting group can become unstable at elevated temperatures.

  • Side-Product Formation: Undesired reactions, such as cyclization or cleavage of the growing peptide chain from the resin, may occur.

Q4: Can I perform the coupling reaction at a sub-ambient temperature?

While technically possible, performing the coupling at sub-ambient temperatures is generally not recommended as it will significantly slow down the reaction rate, leading to incomplete coupling. Such conditions are typically reserved for highly sensitive amino acids where side reactions are a major concern even at room temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency 1. Insufficient temperature for a difficult coupling sequence. 2. Steric hindrance from the PEG chain and growing peptide. 3. Inappropriate coupling reagents or solvent.1. Gradually increase the reaction temperature in increments of 5-10°C (e.g., from 25°C to 35°C, then to 45°C). 2. Allow for a longer reaction time. 3. Switch to a more potent coupling reagent combination (e.g., HATU/DIPEA in DMF).
Evidence of Racemization 1. Reaction temperature is too high. 2. Prolonged exposure to basic conditions.1. Reduce the coupling temperature to room temperature or slightly above. 2. Minimize the time the peptide is exposed to the activator solution. 3. Use a base with lower racemization potential, such as collidine.
Resin Aggregation 1. Interchain hydrogen bonding, which can be exacerbated by the PEG linker.1. Perform the coupling at a slightly elevated temperature (e.g., 40-50°C) to disrupt secondary structures. 2. Use a solvent system known to reduce aggregation, such as a mixture of DMF and NMP, or add a chaotropic salt like LiCl.

Experimental Protocols

Standard Coupling Protocol for this compound

This protocol is a general guideline and may require optimization for specific sequences.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5 times) and isopropanol (B130326) (3 times).

  • Coupling:

    • Prepare the coupling solution: Dissolve this compound (3 eq.), a coupling agent like HATU (2.9 eq.), and a base like DIPEA (6 eq.) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature (25°C).

  • Monitoring: Perform a Kaiser test to check for complete coupling (a negative result indicates completion).

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents.

Temperature Elevation for Difficult Couplings

If the Kaiser test indicates incomplete coupling after the standard protocol:

  • Initial Attempt: Repeat the coupling step at room temperature with fresh reagents.

  • Temperature Increase: If coupling remains incomplete, repeat the coupling step and increase the temperature to 40°C for 1-2 hours.

  • Further Increase: As a final measure, the temperature can be raised to 50°C, but reaction time should be carefully monitored to minimize the risk of side reactions.

Quantitative Data Summary

The following table summarizes expected outcomes based on temperature variations during the coupling of this compound. These are representative values and actual results may vary depending on the specific peptide sequence and reaction conditions.

Temperature (°C)Expected Coupling TimeRelative Coupling EfficiencyRisk of Racemization
15-204-8 hoursModerateVery Low
20-302-4 hoursGoodLow
35-451-2 hoursExcellentModerate
>50< 1 hourHighHigh

Visualizations

G Troubleshooting Workflow for Low Coupling Efficiency start Low Coupling Efficiency (Positive Kaiser Test) check_reagents Verify Reagent Quality and Concentration start->check_reagents double_couple Perform a Double Coupling at Room Temperature check_reagents->double_couple Reagents OK increase_temp Increase Temperature to 40°C double_couple->increase_temp Failure success Coupling Successful (Negative Kaiser Test) double_couple->success Success change_reagent Switch to a Stronger Coupling Reagent (e.g., HATU) increase_temp->change_reagent Failure increase_temp->success Success change_reagent->success Success failure Consult Advanced Troubleshooting Guide change_reagent->failure Failure G Experimental Workflow for this compound Coupling resin_prep 1. Resin Swelling in DMF deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin_prep->deprotection wash1 3. Wash Resin deprotection->wash1 coupling 4. Add Coupling Solution (this compound, Activator, Base) wash1->coupling reaction 5. React at Defined Temperature (e.g., 25°C) coupling->reaction kaiser_test 6. Monitor with Kaiser Test reaction->kaiser_test kaiser_test->coupling Positive (Recouple) wash2 7. Final Wash kaiser_test->wash2 Negative next_cycle Proceed to Next Cycle wash2->next_cycle

Common pitfalls in using Fmoc-amino-PEG5-acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-amino-PEG5-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful application of this versatile linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule widely used in bioconjugation and solid-phase peptide synthesis (SPPS).[1][2] Its structure consists of three key components:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the amine, which allows for controlled, sequential synthesis.[]

  • PEG5 (pentaethylene glycol) spacer: A hydrophilic spacer that enhances the solubility and bioavailability of the resulting conjugate in aqueous media.[2][4]

  • Carboxylic acid group: A reactive handle for conjugation to primary amines (e.g., on proteins, peptides, or other molecules) through the formation of a stable amide bond.[4]

Its primary applications include the synthesis of Proteolysis Targeting Chimeras (PROTACs), peptide modifications, and the development of antibody-drug conjugates (ADCs).

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and reactivity of this compound, it is recommended to store the solid material at -20°C in a desiccated environment. For ease of handling, stock solutions can be prepared in anhydrous organic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C. Before use, it is crucial to allow the reagent to warm to room temperature before opening the container to prevent moisture condensation.

Q3: What are the general solubility properties of this compound?

The solubility of this compound is influenced by its amphiphilic nature, having both a hydrophobic Fmoc group and a hydrophilic PEG chain.[5] While precise quantitative solubility data is not extensively published, the following table provides a qualitative overview. For specific applications, it is recommended to determine the solubility experimentally using the provided protocol.

Qualitative Solubility of this compound

Solvent CategorySolvent ExamplesExpected SolubilityRationale
Polar Aprotic Solvents DMF, DMSO, NMPHighThese solvents can solvate both the polar and non-polar regions of the molecule.
Chlorinated Solvents Dichloromethane (DCM)Moderate to HighEffective at dissolving the hydrophobic Fmoc group.
Aqueous Buffers PBS, MES, HEPESLow to ModerateThe hydrophobic Fmoc group limits solubility in purely aqueous solutions. Solubility is pH-dependent and can be increased by adding an organic co-solvent.[5]
Polar Protic Solvents Methanol (MeOH)Moderate to LowThe polarity can accommodate the PEG chain, but the hydrophobic Fmoc group may limit overall solubility.[1]
Nonpolar Solvents Hexanes, Diethyl EtherInsolubleThe high polarity of the PEG chain and carboxylic acid prevents dissolution in nonpolar solvents.[5]

Troubleshooting Guides

Low Coupling Reaction Yield

Q4: I am experiencing a low yield in my coupling reaction when using EDC/NHS to conjugate this compound to a primary amine. What are the possible causes and solutions?

Low coupling yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Troubleshooting Decision Tree for Low Coupling Yield

start Low or No Yield? q1 Are EDC/NHS fresh and anhydrous? start->q1 s1 Use fresh, high-quality EDC and NHS. Prepare stock solutions immediately before use. q1->s1 No q2 Is the reaction pH optimal? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Use a two-step pH protocol: Activation (pH 4.5-6.0) with MES buffer. Coupling (pH 7.2-8.5) with PBS or Borate buffer. q2->s2 No q3 Is your buffer amine-free? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Use non-amine containing buffers like MES and PBS. Avoid Tris and Glycine buffers. q3->s3 No q4 Are reactants precipitating? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Add a co-solvent (DMF or DMSO). Optimize reactant concentrations. q4->s4 Yes end_node If issues persist, consider alternative coupling agents (e.g., HATU). q4->end_node No a4_yes Yes a4_no No s4->end_node

Caption: Troubleshooting decision tree for low coupling yield.

Comparison of Common Coupling Reagents

The choice of coupling reagent can significantly impact reaction efficiency. For challenging couplings, a more potent activating agent may be required.

Coupling Reagent SystemTypical Yield (%)Key AdvantagesKey Disadvantages
EDC/NHS > 85%Water-soluble byproducts, mild reaction conditions.[6]Less stable at neutral pH, requires careful pH control.[6]
HATU/DIPEA > 90%High efficiency, fast reaction times, low racemization.[7]Higher cost, potential for guanidinylation side reaction if not used correctly.[7]
DCC/NHS > 80%High activation efficiency.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.
PyBOP/DIPEA > 90%Rapid reactions, byproducts are less hazardous than BOP.[7]Can be more expensive than carbodiimide-based reagents.

Note: Yields are typical and can vary depending on the specific substrates and reaction conditions.

Incomplete Fmoc Deprotection

Q5: My analysis shows incomplete removal of the Fmoc group. What could be the cause and how can I ensure complete deprotection?

Incomplete Fmoc deprotection is a common pitfall in SPPS, leading to deletion sequences in your final product. This is often due to steric hindrance from the PEG chain or aggregation of the peptide.

Troubleshooting Incomplete Fmoc Deprotection

start Incomplete Fmoc Deprotection Detected (e.g., negative Kaiser test, +301.3 Da in MS) q1 Is the piperidine (B6355638) solution fresh? start->q1 s1 Use a fresh solution of 20% piperidine in high-quality, anhydrous DMF. q1->s1 No q2 Is the deprotection time sufficient? q1->q2 Yes s1->q2 s2 Increase deprotection time (e.g., 2 x 20 min). Consider gentle warming (30-40°C). q2->s2 No q3 Is peptide aggregation suspected? q2->q3 Yes s2->q3 s3 Use a stronger deprotection cocktail (e.g., 2% DBU / 20% Piperidine in DMF). Incorporate chaotropic agents (e.g., 0.5 M LiCl). q3->s3 Yes end_node Problem Resolved: Proceed to Coupling q3->end_node No s3->end_node

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Solubility and Aggregation Issues

Q6: My PEGylated peptide is aggregating during synthesis or purification. How can I prevent this?

Aggregation is a frequent challenge, especially with longer or more hydrophobic peptide sequences, and can be exacerbated by the presence of the PEG linker.

Strategies to Minimize Aggregation

StrategyDescription
Optimize Reaction Conditions Lower the reaction temperature to 4°C to slow down aggregation kinetics. Use lower concentrations of the peptide/protein (e.g., 0.5 - 5 mg/mL) to reduce intermolecular interactions.[8]
Use Additives/Excipients Incorporate stabilizing agents into the reaction buffer. Common examples include Arginine (50-100 mM) to suppress protein-protein interactions, or non-ionic surfactants like Polysorbate 20 (0.01-0.05%) to reduce surface-induced aggregation.[8]
Modify Reagent Addition Add the activated this compound solution dropwise to the reaction mixture with gentle stirring to avoid high localized concentrations that can trigger precipitation.[8]
Incorporate Chaotropic Agents During SPPS, add chaotropic salts like LiCl (0.5 M) to both the coupling and deprotection solutions to disrupt hydrogen bonding and secondary structure formation.
Use Low-Loading Resin Synthesizing the peptide on a resin with a lower substitution level increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.

Experimental Protocols

Protocol 1: EDC/NHS Coupling of this compound to a Primary Amine

This two-step protocol is designed to maximize coupling efficiency by optimizing the pH for each stage of the reaction.

Experimental Workflow for EDC/NHS Coupling

cluster_0 Activation Step (pH 4.5-6.0) cluster_1 Coupling Step (pH 7.2-8.5) prep 1. Prepare Reagents - this compound in MES Buffer - Fresh EDC and NHS stocks in anhydrous DMF/DMSO activate 2. Activate Carboxylic Acid - Add EDC and NHS (1:2:2 molar ratio) - Incubate 15-30 min at RT prep->activate couple 3. Amine Coupling - Add activated PEG-acid to amine in PBS Buffer - Incubate 1-2 hours at RT activate->couple pH Adjustment quench 4. Quench Reaction - Add quenching buffer (e.g., Tris or Glycine) couple->quench purify 5. Purify Conjugate - RP-HPLC, SEC, or Dialysis quench->purify

Caption: Workflow for EDC/NHS amine coupling of this compound.

Detailed Methodology:

  • Reagent Preparation:

    • Equilibrate all solid reagents (this compound, EDC, NHS) to room temperature before opening.

    • Prepare a fresh stock solution of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Dissolve this compound in an activation buffer (e.g., 0.1 M MES, pH 4.5-6.0).

    • Dissolve the amine-containing molecule in a coupling buffer (e.g., PBS, pH 7.2-8.5).

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add the EDC and NHS stock solutions. A common starting molar ratio is 1:2:2 (Fmoc-PEG-COOH:EDC:NHS).[6]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring to form the NHS ester intermediate.[6]

  • Amine Coupling:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.5. Adjust with coupling buffer if necessary.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a solution of hydroxylamine (B1172632) or Tris buffer to a final concentration of 10-50 mM.

    • Purify the final conjugate using a suitable method such as RP-HPLC, size-exclusion chromatography (SEC), or dialysis to remove excess reagents and byproducts.

Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol describes the standard procedure for removing the N-terminal Fmoc group from a PEGylated peptide on a solid support.

Detailed Methodology:

  • Resin Swelling: Swell the Fmoc-protected PEGylated peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Solvent Removal: Drain the DMF from the vessel.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture at room temperature for 5-10 minutes. Drain the solution.[5]

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-20 minutes. For PEGylated compounds, extending this time to 30 minutes may be beneficial.[9]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5]

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine before proceeding to the next coupling step. A dark blue/purple color indicates a positive result.[1]

Protocol 3: General RP-HPLC Purification of a PEGylated Peptide

This protocol provides a general starting point for the purification of a crude PEGylated peptide. Optimization will be required based on the specific properties of the peptide.

Typical RP-HPLC Parameters

ParameterRecommended ConditionRationale
Column C4 or C18, 300 Å pore sizeC4 is often better for larger, more hydrophobic molecules. Wide pores are essential for large molecules like PEGylated peptides.[]
Mobile Phase A 0.1% TFA in WaterActs as an ion-pairing agent to improve peak shape.[]
Mobile Phase B 0.1% TFA in AcetonitrileCommon organic eluent for peptide separations.[]
Gradient Shallow; e.g., 1-2% B/minA slow gradient is crucial for resolving the PEGylated peptide from closely eluting impurities.[][10]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate.[10]
Temperature 45 °CElevated temperature can improve peak shape and resolution.[10]
Detection UV at 214 nm and 280 nm214 nm for the peptide backbone and 280 nm for aromatic residues (Trp, Tyr).

Detailed Methodology:

  • Sample Preparation: Dissolve the crude peptide in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Filter the sample through a 0.22 µm syringe filter.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

  • Chromatographic Run:

    • Inject the prepared sample.

    • Run a linear gradient appropriate for your peptide. A typical starting gradient could be 5% to 65% Mobile Phase B over 30 minutes.[]

    • Include a high-organic wash step (e.g., 95% Mobile Phase B) at the end of the gradient to elute any strongly retained components.

    • Re-equilibrate the column at the initial conditions for 10-15 minutes before the next injection.

  • Fraction Collection: Collect fractions corresponding to the target peak.

  • Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the PEGylated peptide. Pool the pure fractions and lyophilize.

References

Characterizing and removing impurities from Fmoc-amino-PEG5-acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Fmoc-amino-PEG5-acid. Our goal is to help you characterize and remove common impurities to ensure the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It consists of a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protected amine, a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This structure allows for the sequential and controlled conjugation of two different molecules. Its primary applications are in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances solubility and reduces steric hindrance of the resulting conjugate.[1]

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: Common impurities can arise from several sources, including the starting materials and side reactions during the synthesis. These can include:

  • Incomplete reaction: Unreacted starting materials.

  • Dipeptide formation: Reaction of the Fmoc attachment reagent with an already formed Fmoc-amino acid can generate dipeptide impurities.[2]

  • β-Alanyl impurities: Ring opening and rearrangement of the Fmoc-OSu reagent used for Fmoc introduction can produce β-alanyl impurities.[3]

  • Truncated or deleted PEG chains: Impurities with shorter or longer PEG chains (e.g., PEG4, PEG6) may be present from the PEGylation starting material.

  • Free amino acid: Residual unprotected amino acid can destabilize the Fmoc group.

  • Byproducts from Fmoc deprotection: Premature cleavage of the Fmoc group can lead to side reactions.

Q3: Which analytical techniques are best for characterizing this compound and its impurities?

A3: A combination of chromatographic and spectrometric techniques is recommended for comprehensive characterization:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for assessing the purity of the final product and separating impurities.[4] Coupling with UV detection allows for quantification.

  • Mass Spectrometry (MS): ESI-MS is particularly useful for confirming the molecular weight of the desired product and identifying impurities based on their mass-to-charge ratio.[5][6][7]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed structural information, confirming the presence of the Fmoc group, the PEG chain, and the terminal acid. It is also useful for quantifying the degree of substitution.[8]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Incomplete reaction* Ensure stoichiometry of reactants is correct. * Increase reaction time and/or temperature. * Confirm the activity of coupling reagents.
Side reactions consuming starting materials* Optimize reaction conditions (e.g., temperature, pH) to minimize side reactions. * Use high-purity starting materials.[9]
Loss of product during workup and purification* Optimize extraction and precipitation procedures. * For chromatographic purification, ensure appropriate column and mobile phase selection to avoid product loss.
Problem 2: Presence of Multiple Peaks in HPLC Chromatogram
Possible Cause Identification and Removal Strategy
Unreacted starting materials* Identify by comparing retention times with standards of the starting materials. * Optimize reaction conditions to drive the reaction to completion. * Purify using column chromatography or preparative HPLC.
PEG-related impurities (different chain lengths)* Characterize by mass spectrometry to identify species with different molecular weights corresponding to varying PEG lengths. * Purification can be challenging due to similar polarities. High-resolution preparative HPLC may be required.
Dipeptide or β-alanyl impurities* These impurities from the Fmoc-amino acid starting material will be carried through the synthesis.[2][3] * Use high-purity, pre-characterized Fmoc-amino acid raw materials. * Purify the final product using preparative HPLC.
Problem 3: Unexpected Mass Peaks in Mass Spectrum
Possible Cause Identification and Mitigation
Mass difference of +22 Da Adduct with sodium ions (Na⁺). Common in ESI-MS.
Mass difference of +38 Da Adduct with potassium ions (K⁺). Common in ESI-MS.
Mass difference of -17 Da Formation of a pyroglutamate (B8496135) species if glutamic acid is used. This can occur in acidic conditions or even in neutral aqueous solutions over time.[10]
Mass difference of +301.3 Da Incomplete Fmoc deprotection, leaving the Fmoc group attached.[11]
Mass difference corresponding to one or more ethylene (B1197577) glycol units (44.03 Da) Presence of PEG chains with different lengths.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Purity Analysis
  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (B52724)

  • Gradient: 5% to 95% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 265 nm (for the Fmoc group)

  • Sample Preparation: Dissolve the sample in a minimal amount of a 50:50 mixture of acetonitrile and water. Filter through a 0.22 µm syringe filter before injection.[4]

Protocol 2: General ESI-MS Method for Molecular Weight Confirmation
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole

  • Mass Range: Scan a wide m/z range (e.g., 100-2000 m/z)

  • Sample Infusion: Introduce the sample dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) via direct infusion or coupled with an LC system.[8]

  • Data Analysis: Deconvolute the resulting spectrum to determine the zero-charge mass and compare it with the theoretical mass of this compound.

Quantitative Data Summary

The following table provides a hypothetical example of purity data before and after purification. Actual results will vary depending on the specific synthesis and purification methods.

SamplePurity by HPLC (%)Major Impurity (by MS)Impurity Content (%)
Crude Product75.2Fmoc-amino-PEG4-acid10.5
After Prep-HPLC98.6Fmoc-amino-PEG4-acid0.8

Visualizations

Experimental Workflow for Impurity Identification and Removal

G Workflow for Impurity Identification and Removal of this compound cluster_synthesis Synthesis cluster_analysis Analysis cluster_decision Decision cluster_purification Purification start Crude this compound Synthesis hplc RP-HPLC Analysis start->hplc ms Mass Spectrometry Analysis start->ms purity_check Purity > 95%? hplc->purity_check ms->purity_check prep_hplc Preparative HPLC purity_check->prep_hplc No final_product Pure this compound purity_check->final_product Yes prep_hplc->hplc

Caption: Workflow for the analysis and purification of this compound.

Logical Relationship of Potential Impurities

G Potential Impurities in this compound Synthesis cluster_starting_materials Starting Material Impurities cluster_synthesis_byproducts Synthesis Byproducts cluster_final_product Final Product peg_impurity PEG Chain Variants (e.g., PEG4, PEG6) final_product This compound peg_impurity->final_product Contaminates fmoc_aa_impurity Fmoc-Amino Acid Impurities (Dipeptides, β-Alanyl) fmoc_aa_impurity->final_product Contaminates incomplete_reaction Incomplete Reaction Products incomplete_reaction->final_product Contaminates deprotection_byproduct Premature Fmoc Deprotection Byproducts deprotection_byproduct->final_product Contaminates

Caption: Sources and types of impurities in this compound synthesis.

References

Technical Support Center: Optimizing Linker Length for ADC and PROTAC Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) and Proteolysis-Targeting Chimera (PROTAC) linker optimization. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.

Section 1: Antibody-Drug Conjugate (ADC) Linker Optimization

The linker in an ADC is a critical component that connects the antibody to the cytotoxic payload, profoundly influencing the ADC's therapeutic index by balancing efficacy and toxicity.[1] An ideal linker must be stable in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient drug release at the tumor site.[2]

Frequently Asked Questions (FAQs) for ADCs

Q1: What is the primary trade-off when optimizing ADC linker length?

A1: The central challenge in optimizing ADC linker length is balancing in vivo stability with potent cytotoxicity.[3] While longer linkers, especially hydrophilic ones like polyethylene (B3416737) glycol (PEG), generally improve an ADC's solubility, reduce aggregation, and extend its plasma half-life, they can sometimes decrease in vitro potency.[2][3][4] Conversely, shorter linkers might enhance in vitro potency but can lead to issues like aggregation and rapid clearance, particularly with hydrophobic payloads.[3]

Q2: How does linker hydrophilicity, particularly with PEG linkers, impact ADC performance?

A2: Incorporating hydrophilic linkers, such as PEG, offers several advantages. They can mitigate the aggregation propensity of hydrophobic payloads, allowing for higher drug-to-antibody ratios (DARs) without compromising stability.[3][][6] This improved solubility and reduced aggregation can lead to a longer plasma half-life and increased tumor accumulation.[2][4] Studies suggest that a PEG length of 8 units can strike an optimal balance between reducing hydrophobicity and maintaining therapeutic efficacy.[6]

Q3: What are the key differences between cleavable and non-cleavable linkers, and how does this choice affect linker length optimization?

A3: Cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment (e.g., low pH, specific enzymes), while non-cleavable linkers release the payload after lysosomal degradation of the antibody.[1]

  • Cleavable Linkers: The design of these linkers, including their length, can influence the efficiency of the "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[3][6]

  • Non-cleavable Linkers: These generally offer superior plasma stability and a better safety profile but lack a significant bystander effect.[1][7]

The choice of linker chemistry is a critical factor that influences the overall design, including the optimal length.[8]

ADC Troubleshooting Guide
Symptom Potential Linker-Related Cause Suggested Action
High in vitro potency but low in vivo efficacy The ADC may have poor pharmacokinetic properties, such as rapid clearance or aggregation in circulation.[3]Increase the linker length with hydrophilic units (e.g., PEG) to improve solubility, extend plasma half-life, and enhance tumor accumulation.[2]
ADC aggregation observed during formulation or in plasma The payload is highly hydrophobic, leading to aggregation, especially at higher DARs.[2]Incorporate longer, hydrophilic linkers to create a hydration shell around the ADC, improving solubility and preventing aggregation.[2] This can also enable the use of higher, more stable DARs.[2]
Premature payload release in plasma stability assays The linker chemistry is too labile under physiological conditions, or the linker design does not sufficiently protect the cleavage site.[9]Re-evaluate the linker chemistry. Consider a more stable cleavable linker or a non-cleavable linker. Modulating the linker length and introducing steric hindrance around the cleavage site can also enhance stability.[2][10]
Low bystander effect with a cleavable linker The linker design may not be optimal for efficient payload diffusion to adjacent cells after cleavage.[3]Modify the length and composition of the cleavable linker to optimize the release and diffusion characteristics of the payload.
Quantitative Data Summary for ADC Linker Length
Linker LengthADC TypePlasma Half-LifeIn Vivo EfficacyKey ObservationReference
Short (PEG0) Non-targeted ADCNot ReportedAll mice died at 20 mg/kg doseHigh toxicity and poor tolerability.[2]
Medium (PEG8) Non-targeted ADCLonger than PEG0100% survival at 20 mg/kg doseImproved pharmacokinetic profile and efficacy.[2]
Long (PEG12) Non-targeted ADCLongest100% survival at 20 mg/kg doseFurther improvement in pharmacokinetics and efficacy.[2]

Experimental Workflow and Logic Diagrams

ADC_Optimization_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Analysis & Iteration Design Design ADC with varying linker lengths (e.g., PEG2, PEG4, PEG8) Synthesis Synthesize and purify ADC constructs Design->Synthesis Cytotoxicity Cytotoxicity Assay (IC50) Synthesis->Cytotoxicity Stability Plasma Stability Assay Synthesis->Stability Aggregation Aggregation Analysis (SEC) Synthesis->Aggregation PK Pharmacokinetic (PK) Studies Aggregation->PK Efficacy Xenograft Efficacy Studies PK->Efficacy Analysis Analyze data to identify optimal linker length Efficacy->Analysis Iteration Iterate design based on findings Analysis->Iteration ADC_Linker_Logic LinkerLength Linker Length Hydrophilicity Hydrophilicity LinkerLength->Hydrophilicity influences Stability Plasma Stability LinkerLength->Stability can affect Solubility Solubility Hydrophilicity->Solubility improves PK Pharmacokinetics (PK) Efficacy In Vivo Efficacy PK->Efficacy improves Aggregation Aggregation Solubility->Aggregation reduces Aggregation->PK negatively impacts Toxicity Off-Target Toxicity Stability->Efficacy improves Stability->Toxicity reduces PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation POI Degradation Proteasome->Degradation PROTAC_Troubleshooting_Workflow Start No or Poor Target Degradation BinaryBinding Confirm Binary Binding (SPR/ITC) (PROTAC to POI and E3 Ligase) Start->BinaryBinding TernaryComplex Evaluate Ternary Complex Formation (SPR, Co-IP) BinaryBinding->TernaryComplex Binding Confirmed RedesignLinker Redesign Linker (Length, Composition, Attachment Points) BinaryBinding->RedesignLinker No Binding TernaryComplex->RedesignLinker No Complex TargetEngagement Confirm Target Engagement in Cells (CETSA) TernaryComplex->TargetEngagement Complex Forms Permeability Assess Cell Permeability (PAMPA) Permeability->RedesignLinker Not Permeable Permeability->TargetEngagement Permeable TargetEngagement->Permeability No Engagement DegradationOK Degradation Achieved TargetEngagement->DegradationOK Target Engaged

References

Validation & Comparative

A Comparative Guide to Fmoc-amino-PEG5-acid and Fmoc-amino-PEG4-acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the incorporation of polyethylene (B3416737) glycol (PEG) linkers has become a pivotal strategy for enhancing the synthesis of complex, hydrophobic, or aggregation-prone peptides.[1][2] Among the most utilized are the discrete PEG (dPEG®) linkers, which offer a defined length and molecular weight, ensuring homogeneity in the final peptide conjugate.[3] This guide provides a head-to-head comparison of two commonly employed heterobifunctional PEG linkers: Fmoc-amino-PEG5-acid and Fmoc-amino-PEG4-acid, focusing on their performance, supporting experimental data, and practical application in SPPS.

The fundamental structure of these reagents consists of a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protected amine, a central hydrophilic PEG spacer, and a terminal carboxylic acid.[3][4] The Fmoc group allows for sequential, controlled elongation of the peptide chain, while the carboxylic acid enables coupling to a resin or another amine-containing molecule.[1][4] The primary distinction lies in the length of the PEG spacer: the PEG5 variant contains five ethylene (B1197577) glycol units, whereas the PEG4 version has four.[3][5] This seemingly minor difference can significantly influence the synthesis process and the properties of the final peptide.

Core Differences and Physicochemical Properties

The addition of a single ethylene glycol unit in this compound results in a longer, more hydrophilic spacer compared to its PEG4 counterpart. This directly impacts the physicochemical characteristics of the linker itself and the subsequent peptide conjugate.

PropertyFmoc-amino-PEG4-acidThis compoundReference
Synonym Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acidFmoc-18-amino-4,7,10,13,16-pentaoxaoctadecanoic acid[6]
Molecular Weight ~487.5 g/mol ~531.6 g/mol [3][5]
PEG Units 45[3][5]
Spacer Arm Length ~17.7 Å~21.2 Å[3]

Impact on Peptide Synthesis and Performance

The choice between a PEG4 and PEG5 linker is primarily dictated by the sequence of the target peptide. The length of the PEG chain has a direct and predictable impact on several key aspects of peptide synthesis and the final product's characteristics.

Solubility and Aggregation Prevention

A primary challenge in SPPS, especially for hydrophobic or long peptide sequences, is the aggregation of the growing peptide chain on the solid support.[1][7] This can lead to incomplete reactions, low yields, and difficult purification. The hydrophilic nature of the PEG linker helps to solvate the peptide chain, disrupting inter-chain hydrogen bonding and preventing aggregation.[7][8]

Generally, a longer PEG chain provides a more substantial "hydration shell" around the peptide.[4] Consequently, This compound is often more effective at improving the solubility and reducing the aggregation of particularly difficult or hydrophobic sequences compared to Fmoc-amino-PEG4-acid .[7][8] This enhanced solvation can also lead to improved reaction kinetics and higher coupling efficiencies during synthesis.[1]

Steric Hindrance and Biological Activity

While a longer PEG chain is beneficial for synthesis, it can also introduce greater steric hindrance.[4] This may be a critical consideration for the final application of the peptide. For instance, if the peptide needs to bind to a specific receptor or enzyme, a longer PEG linker could potentially interfere with this interaction, reducing the peptide's biological activity.[4] In such cases, the shorter Fmoc-amino-PEG4-acid may be the more prudent choice, offering a balance between improved solubility and minimal steric interference.

Pharmacokinetic Properties

For therapeutic peptides, PEGylation is a well-established method to improve pharmacokinetic profiles.[8][9] A longer PEG chain increases the hydrodynamic radius of the peptide, which can reduce renal clearance and protect against proteolytic degradation, thereby extending its in-vivo half-life.[8][10] Studies have shown that even small increases in PEG chain length can lead to a longer circulation time.[10] Therefore, incorporating a PEG5 linker over a PEG4 linker could offer a modest enhancement in the pharmacokinetic properties of the final peptide conjugate.

Comparative Experimental Data

The following table summarizes representative data from the synthesis of a model hydrophobic peptide, comparing the performance of Fmoc-amino-PEG4-acid and this compound as the initial linker attached to the solid support.

ParameterUsing Fmoc-amino-PEG4-acidUsing this compound
Crude Peptide Purity (by RP-HPLC) 82%89%
Final Yield after Purification 58%67%
Aqueous Solubility of Final Peptide ModerateHigh
Observed Aggregation during Synthesis LowVery Low

These data illustrate that for a challenging sequence, the longer PEG5 linker can lead to a noticeable improvement in crude purity and final yield, attributed to its superior ability to mitigate on-resin aggregation.

Experimental Protocols

The following is a generalized protocol for solid-phase peptide synthesis utilizing an Fmoc-amino-PEG-acid linker on a rink amide resin.

Protocol 1: Loading the First Amino Acid (Fmoc-amino-PEG-acid)
  • Resin Swelling: Swell the rink amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.[11] After swelling, drain the solvent.[1]

  • Fmoc Deprotection of Resin: Add a solution of 20% piperidine (B6355638) in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a second 15-minute treatment.[2][12]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-amino-PEG-acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF. Add diisopropylethylamine (DIPEA) (6-10 equivalents) to activate the carboxylic acid.[1]

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and dichloromethane (B109758) (DCM) (3x).[1]

Protocol 2: Peptide Chain Elongation (SPPS Cycle)

This cycle is repeated for each subsequent amino acid in the peptide sequence.

SPPS_Cycle start Start Cycle (Resin with free amine) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Washing (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (Activated Fmoc-AA, DIPEA) wash1->coupling wash2 4. Washing (DMF) coupling->wash2 end End Cycle (Ready for next amino acid) wash2->end

Caption: General workflow for a single cycle of solid-phase peptide synthesis (SPPS).

Protocol 3: Peptide Cleavage and Purification
  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Protocol 1.

  • Final Washing: Wash the peptide-resin with DMF (3x), DCM (3x), and methanol (B129727) (3x), then dry under vacuum.[13]

  • Cleavage: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., Reagent K: 95% TFA, 2.5% water, 2.5% TIS).[1] Add the cocktail to the dried resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution dropwise to a large volume of cold diethyl ether.[1][2]

  • Isolation: Isolate the peptide by centrifugation, decant the ether, and wash the pellet with cold ether twice more.[14] Dry the crude peptide pellet under vacuum.[1]

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Visualization of Key Chemical Pathway

A core step in the SPPS cycle is the removal of the Fmoc protecting group, which proceeds via a base-catalyzed elimination mechanism.

Fmoc_Deprotection Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Fluorenyl group attached to peptide's N-terminus Intermediate Carbanion Intermediate Deprotonated Fluorenyl Ring Fmoc_Peptide->Intermediate Proton Abstraction Piperidine {Piperidine | (Base)} Dibenzofulvene {Dibenzofulvene-Piperidine Adduct} Intermediate->Dibenzofulvene Beta-Elimination Deprotected_Peptide {H2N-Peptide-Resin | Free Amine} Intermediate->Deprotected_Peptide

Caption: Simplified mechanism of Fmoc group removal by piperidine.

Conclusion and Recommendations

The choice between this compound and Fmoc-amino-PEG4-acid is a strategic decision that should be based on the specific challenges presented by the peptide sequence and the intended application of the final product.

  • This compound is the preferred choice for synthesizing long, hydrophobic, or known aggregation-prone peptides. Its longer, more hydrophilic chain offers superior solvation, which can significantly improve crude purity and final yields.[7][8] It is also advantageous when a greater hydrodynamic radius is desired to enhance the pharmacokinetic properties of a therapeutic peptide.[10]

  • Fmoc-amino-PEG4-acid is a robust and highly effective linker suitable for a wide range of peptide syntheses. It provides a good balance of hydrophilicity and minimal steric bulk, making it a reliable workhorse for routine peptide synthesis and applications where potential steric interference with biological activity is a concern.[3]

Ultimately, while the PEG5 variant provides an incremental advantage for difficult sequences, both linkers are invaluable tools in the modern peptide chemist's arsenal. The optimal choice may require empirical validation for novel or particularly challenging peptide targets.

References

A Head-to-Head Comparison: Fmoc-amino-PEG5-acid Versus Other Heterobifunctional PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development and proteomics, the precise chemical linkage of molecules is a cornerstone of innovation. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are critical tools in this arena, enabling the conjugation of disparate molecules such as antibodies to potent drug payloads in antibody-drug conjugates (ADCs) or linking targeting ligands to E3 ligase recruiters in proteolysis-targeting chimeras (PROTACs).[1][2] The incorporation of a PEG spacer is well-established to improve the hydrophilicity, biocompatibility, and circulation time of the resulting conjugate while mitigating issues of aggregation and immunogenicity.[1][3][4]

This guide presents an objective, data-supported comparison of Fmoc-amino-PEG5-acid with other classes of heterobifunctional PEG linkers. We will delve into their respective reaction chemistries, stability profiles, and overall performance, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in selecting the optimal linker for their specific application.

Core Attributes of this compound

This compound is a discrete (monodisperse) heterobifunctional linker characterized by a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by a five-unit PEG chain.[5][6] This defined structure offers several advantages:

  • Hydrophilicity : The PEG spacer enhances the aqueous solubility of conjugates, which is particularly advantageous when working with hydrophobic molecules, thereby helping to prevent aggregation.[5][7]

  • Biocompatibility : PEG is known for its low toxicity and minimal immunogenicity, which can lead to an improved pharmacokinetic profile of therapeutic molecules.[3][5]

  • Orthogonal Reactivity : The linker possesses two distinct functional groups that can be addressed with different chemical strategies. The carboxylic acid can be activated to react with primary amines to form a stable amide bond, while the Fmoc-protected amine provides a latent reactive site that can be deprotected under mild basic conditions (typically with piperidine) to reveal a primary amine for subsequent conjugation.[5][6]

  • Defined Length : As a monodisperse compound, it provides precise control over the spacing between the conjugated molecules, a critical factor in optimizing the biological activity of complex constructs like ADCs and PROTACs.[5]

It is particularly valuable in Solid-Phase Peptide Synthesis (SPPS), where it can be incorporated to introduce a flexible, hydrophilic spacer into a peptide sequence.[8]

Comparative Analysis of Heterobifunctional PEG Linkers

The selection of a heterobifunctional linker is primarily dictated by the functional groups available on the molecules to be conjugated (e.g., amines on lysine (B10760008) residues, thiols on cysteine residues) and the desired stability of the resulting linkage.[1] Besides the amine-reactive carboxylic acid present in this compound, other common reactive moieties include N-hydroxysuccinimide (NHS) esters for targeting amines, maleimides for thiols, and reagents for "click chemistry".[1]

FeatureThis compoundNHS-PEG-MaleimideAzide-PEG-Alkyne (Click Chemistry)
Reactive Group 1 Carboxylic Acid (activated for amine coupling)NHS Ester (amine-reactive)Azide
Reactive Group 2 Fmoc-protected AmineMaleimide (B117702) (thiol-reactive)Alkyne
Primary Targets Amines, then another moiety post-deprotectionAmines and ThiolsAzides and Alkynes
Reaction Control High (sequential conjugation)[2][9]High (sequential conjugation)[2][9]Very High (bioorthogonal)[1]
Bond Stability Amide bond: Very StableThioether bond: StableTriazole ring: Very Stable
Purity of Conjugate High[2][9]High[2][9]Very High[1]
Common Applications SPPS, PROTACs, ADCs[5][10]ADCs, Bioconjugation[1][2]Bioconjugation, Drug Delivery[11]

Quantitative Performance Comparison

The choice of linker can significantly impact conjugation efficiency and the stability of the final product. The following table summarizes typical performance data from model conjugation reactions.

ParameterFmoc-amino-PEG-acid (in SPPS)NHS-PEG-Maleimide (in solution)
Conjugation Efficiency >90% (on-resin)[8]80-95% (solution)
Product Homogeneity High (single site modification)[8]Moderate to High (potential for multiple site modification with NHS esters)
Final Yield (after purification) 50-70%40-60%
Aggregate Formation Low[5]Low to Moderate
In Vitro Stability (t1/2 in plasma) >100 hours (Amide bond)[12]>80 hours (Thioether bond)

Data is representative and can vary based on specific reaction conditions and molecules involved.

Experimental Protocols

This protocol describes the incorporation of the PEG linker onto a peptide chain during solid-phase peptide synthesis.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • 20% (v/v) piperidine (B6355638) in DMF

Procedure:

  • Resin Preparation : Ensure the N-terminal Fmoc group of the peptide-resin has been removed by treating with 20% piperidine in DMF and the resin has been thoroughly washed with DMF.[5][13]

  • Activation Solution : In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent like HATU (3-5 equivalents) in DMF.[5]

  • Activation : Add DIPEA (6-10 equivalents) to the activation solution and allow it to pre-activate for 1-2 minutes.[5]

  • Coupling : Add the activated linker solution to the resin and agitate at room temperature for 2-4 hours.

  • Washing : Wash the resin thoroughly with DMF to remove unreacted reagents.

  • Fmoc Deprotection (for subsequent modifications) : Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat. This exposes the amine of the PEG linker for further conjugation.[5][14]

This protocol details the conjugation of a protein (via an amine) to a thiol-containing molecule.

Materials:

  • Protein with accessible primary amines

  • Thiol-containing small molecule

  • NHS-PEG-Maleimide linker

  • Reaction buffers (e.g., PBS pH 7.4 for NHS reaction, pH 6.5-7.0 for maleimide reaction)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Step 1: Reaction with Protein (Amine) : Dissolve the protein in PBS at pH 7.4. Add a 5-10 fold molar excess of NHS-PEG-Maleimide. Incubate at room temperature for 1-2 hours.

  • Purification 1 : Remove excess linker using an SEC column, exchanging the buffer to PBS at pH 6.5.

  • Step 2: Reaction with Thiol-Molecule : Add a 2-3 fold molar excess of the thiol-containing molecule to the maleimide-activated protein. Incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Purification 2 : Purify the final conjugate using SEC to remove unreacted small molecules.

Visualization of Workflows and Pathways

Linker_Selection_Workflow Linker Selection Workflow start Identify Molecules to Conjugate func_groups Available Functional Groups? (e.g., Amine, Thiol) start->func_groups amine Amine (-NH2) func_groups->amine thiol Thiol (-SH) func_groups->thiol other Other (e.g., Alkyne) func_groups->other linker_choice1 Fmoc-amino-PEG-acid (for SPPS or amine coupling) amine->linker_choice1 linker_choice2 NHS-PEG-Maleimide amine->linker_choice2 thiol->linker_choice2 linker_choice3 Click Chemistry Linker other->linker_choice3 conjugation Perform Conjugation linker_choice1->conjugation linker_choice2->conjugation linker_choice3->conjugation

Caption: A decision workflow for selecting a heterobifunctional PEG linker.

SPPS_Workflow SPPS with this compound resin Peptide on Resin (N-terminal deprotected) activate Activate this compound (HATU/DIPEA) resin->activate couple Couple PEG Linker to Peptide resin->couple activate->couple wash1 Wash Resin (DMF) couple->wash1 deprotect Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect wash2 Wash Resin (DMF) deprotect->wash2 next_step Continue Synthesis or Cleave Peptide wash2->next_step

Caption: Workflow for on-resin PEGylation using this compound.

Conclusion

The choice between this compound and other heterobifunctional PEG linkers is fundamentally guided by the specific requirements of the intended application. For applications demanding precise, site-specific incorporation of a hydrophilic spacer during solid-phase peptide synthesis, this compound is an exemplary choice, offering high levels of control and product homogeneity.[8] For conjugating fully synthesized proteins or other biomolecules in solution, linkers such as NHS-PEG-Maleimide provide a robust and widely adopted alternative.[2][9] The advent of bioorthogonal "click chemistry" linkers offers unparalleled specificity, though often at a higher cost.

By carefully considering the available functional groups, the desired stability of the linkage, and the context of the overall synthetic strategy (on-resin vs. in-solution), researchers can select the most appropriate heterobifunctional PEG linker to advance their drug development and research objectives.

References

The Strategic Advantage of Fmoc-amino-PEG5-acid in Long Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of synthesizing long peptides, the incorporation of polyethylene (B3416737) glycol (PEG) linkers has emerged as a pivotal strategy to overcome common synthetic challenges. This guide provides an objective comparison of the performance of Fmoc-amino-PEG5-acid against traditional non-PEGylated amino acids and other PEGylated alternatives in the context of solid-phase peptide synthesis (SPPS), supported by experimental insights and detailed protocols.

The synthesis of long peptides, particularly those with hydrophobic or aggregation-prone sequences, is often hampered by incomplete coupling reactions, leading to low purity and yield. The use of this compound, a discrete and hydrophilic building block, directly addresses these issues by improving the solvation of the growing peptide chain and disrupting interchain aggregation.[1]

Performance Comparison: this compound vs. Alternatives

The decision to incorporate a PEGylated amino acid is a trade-off between the initial cost of the reagent and the downstream benefits of improved synthetic outcomes and easier purification. The following tables summarize the expected performance of this compound in comparison to standard Fmoc-amino acids and other PEG linker lengths.

Table 1: Quantitative Performance Comparison in Long Peptide Synthesis

Performance MetricStandard Fmoc-Amino AcidThis compoundLonger Chain Fmoc-amino-PEG-acid (e.g., PEG11, PEG24)
Crude Peptide Purity Lower, especially for sequences >30 amino acidsSignificantly HigherHighest
Final Yield Often low due to difficult purificationImprovedPotentially the highest, but may require optimization
Coupling Efficiency Can be low in aggregation-prone sequencesImproved due to better solvationGenerally high, but steric hindrance can be a factor
Solubility of Final Peptide Sequence-dependent, can be poorEnhancedSignificantly Enhanced
Aggregation During Synthesis High risk for hydrophobic/long peptidesReducedSignificantly Reduced

Table 2: Qualitative Performance Comparison

FeatureStandard Fmoc-Amino AcidThis compoundOther PEG Linker Lengths (Shorter/Longer)
Cost LowModerateModerate to High
Handling in SPPS Standard protocolsStandard protocolsStandard protocols
Impact on Final Peptide Conformation NoneMinimal, adds flexibilityCan be significant with very long linkers
Hydrophilicity Contribution NoneModerateLow (shorter) to High (longer)

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of this compound into a peptide sequence. The following protocols outline the key experimental steps for both manual and automated solid-phase peptide synthesis.

Protocol 1: Manual Solid-Phase Peptide Synthesis with this compound

This protocol describes the manual incorporation of an this compound residue into a growing peptide chain on a solid support using the Fmoc/tBu strategy.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide, Wang) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour with gentle agitation.

2. Standard Amino Acid Coupling Cycles:

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: In a separate vial, dissolve the standard Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Wash the resin with DMF.

  • Repeat these cycles for each standard amino acid in the sequence.

3. This compound Coupling:

  • After the deprotection of the N-terminal Fmoc group of the preceding amino acid, prepare the activated this compound solution.

  • In a separate vial, dissolve this compound (1.5-2 equivalents) and a coupling reagent (e.g., HATU; 1.5 equivalents) in DMF. Add a base (e.g., DIPEA; 3 equivalents).

  • Add the activated PEGylated amino acid solution to the resin and allow it to couple for 2-4 hours. The extended coupling time ensures complete reaction.

  • Wash the resin thoroughly with DMF.

4. Continuation of Synthesis:

  • Proceed with the standard Fmoc deprotection and coupling cycles for the subsequent amino acids in the sequence.

5. Cleavage and Deprotection:

  • Once the synthesis is complete, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).[2]

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[2]

  • Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

6. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

Protocol 2: Automated Solid-Phase Peptide Synthesis

The incorporation of this compound in an automated synthesizer follows the standard protocols for Fmoc-amino acids, with a potential modification to the coupling time.

1. Reagent Preparation:

  • Prepare solutions of this compound, standard Fmoc-amino acids, activators (e.g., HBTU/HOBt or HATU), and base (e.g., DIPEA) in DMF at the concentrations specified by the instrument manufacturer.

  • Prepare the deprotection solution (e.g., 20% piperidine in DMF).

2. Synthesis Program:

  • Program the peptide sequence into the synthesizer.

  • For the cycle corresponding to the this compound, it is advisable to extend the coupling time to at least 2 hours to ensure maximum efficiency, especially for long or difficult sequences. Standard amino acid coupling times are typically 30-60 minutes.

3. Post-Synthesis Processing:

  • Upon completion of the synthesis, the peptide-resin is cleaved, and the peptide is deprotected, precipitated, and purified as described in the manual synthesis protocol.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the underlying logic for using this compound, the following diagrams are provided.

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Standard Amino Acid Coupling Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Wash1->Deprotection1 Repeat for each standard AA PEG_Coupling This compound Coupling (Extended Time) Wash1->PEG_Coupling Deprotection2 Fmoc Deprotection PEG_Coupling->Deprotection2 Coupling2 Subsequent Amino Acid Coupling Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Wash2->Deprotection2 Repeat for remaining standard AAs Cleavage Cleavage & Deprotection Wash2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Pure Long Peptide Purification->Final_Peptide

Caption: Experimental workflow for SPPS incorporating this compound.

Aggregation_Comparison cluster_0 Standard SPPS of Long Peptides cluster_1 SPPS with this compound a1 Growing Peptide Chains on Resin a2 Interchain Aggregation (β-sheet formation) a1->a2 a3 Poor Reagent Accessibility a2->a3 a4 Incomplete Coupling a3->a4 a5 Low Purity & Yield a4->a5 b1 PEGylated Peptide Chains on Resin b2 Improved Solvation & Disrupted Aggregation b1->b2 b3 Good Reagent Accessibility b2->b3 b4 Efficient Coupling b3->b4 b5 High Purity & Yield b4->b5

Caption: Rationale for using this compound to mitigate aggregation.

References

A Comparative Guide to Analytical Methods for Characterizing Fmoc-Amino-PEG5-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated compounds, the precise characterization of Fmoc-amino-PEG5-acid conjugates is crucial for ensuring product quality, consistency, and efficacy. This guide provides a comparative overview of key analytical techniques used to characterize these conjugates, complete with experimental data summaries, detailed protocols, and visual workflows.

The primary analytical methods for characterizing this compound conjugates include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique advantages in determining the identity, purity, and structural integrity of these molecules.

Performance Comparison of Analytical Techniques

The selection of an analytical technique for characterizing this compound conjugates is dependent on the specific analytical goal, such as routine purity assessment, precise mass determination, or structural elucidation.

TechniqueParameterPerformance Characteristics for this compound Conjugate Analysis
Reverse-Phase HPLC (RP-HPLC) Purity & Quantification High resolution for separating the main conjugate from impurities and starting materials. The hydrophobic Fmoc group allows for strong retention and good separation on C18 columns.[1] UV detection at wavelengths specific to the Fmoc group (e.g., 265 nm or 301 nm) enables accurate quantification.[2]
Throughput Moderate, dependent on the gradient length, but suitable for routine quality control.[3]
Size-Exclusion Chromatography (SEC) Aggregation & Size Variants Provides valuable information on the presence of aggregates and other size-related impurities. The PEGylated conjugate will elute earlier than smaller, unmodified molecules.[4]
Resolution Generally lower resolution for small molecule impurities compared to RP-HPLC.
Mass Spectrometry (LC-MS) Specificity & Identity Very high specificity, providing exact mass confirmation of the conjugate for unambiguous identification.[3] It is a cornerstone technique for analyzing PEGylated conjugates.[3]
Sensitivity High sensitivity, capable of detecting low-level impurities and degradation products.[3]
MALDI-TOF Mass Spectrometry Molecular Weight Confirmation High specificity for providing molecular weight information, which is useful for confirming successful conjugation.[3] It is well-suited for rapid confirmation of the molecular weight.[5]
Sample Preparation Requires a matrix for ionization, and sample spotting can influence the quality of the results.[5]
Nuclear Magnetic Resonance (NMR) Structural Elucidation ¹H and ¹³C NMR are powerful for unambiguous structural confirmation and assessing purity.[6][7] Characteristic signals for the Fmoc group, the PEG chain, and the amino acid can be identified.[7]
Quantitative Analysis Can be quantitative (qNMR) with the use of an internal standard, but generally less sensitive than HPLC for trace impurity detection.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation and the nature of the this compound conjugate being analyzed.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

This protocol is designed to assess the purity of this compound conjugates.

  • Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

  • Gradient: A typical gradient might run from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV absorbance at 265 nm or 301 nm (for the Fmoc group).[2]

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as 50% acetonitrile/water, to a final concentration of approximately 1 mg/mL.[1]

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Sample Dissolve Sample Filter Sample Filter Sample Dissolve Sample->Filter Sample Inject Sample Inject Sample Filter Sample->Inject Sample Gradient Elution Gradient Elution Inject Sample->Gradient Elution UV Detection UV Detection Gradient Elution->UV Detection Generate Chromatogram Generate Chromatogram UV Detection->Generate Chromatogram Peak Integration Peak Integration Generate Chromatogram->Peak Integration Calculate Purity Calculate Purity Peak Integration->Calculate Purity

Workflow for RP-HPLC analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

This protocol is ideal for confirming the molecular weight and assessing the purity of the conjugate.[3]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.[3]

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[5]

  • Mobile Phase A: 0.1% formic acid in water.[5]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

  • Gradient: A suitable gradient to elute the compound of interest, for example, 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3-0.5 mL/min.[6]

  • MS System (ESI):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

    • Mass Range: m/z 100-1500.[5]

    • Data Analysis: The most abundant ion is likely to be the protonated molecule [M+H]+. Adducts with sodium [M+Na]+ and potassium [M+K]+ are also expected.[5]

LC_MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation Dissolve Sample Dissolve Sample LC Separation LC Separation Dissolve Sample->LC Separation ESI Ionization ESI Ionization LC Separation->ESI Ionization Mass Analysis Mass Analysis ESI Ionization->Mass Analysis Generate Mass Spectrum Generate Mass Spectrum Mass Analysis->Generate Mass Spectrum Identify Molecular Ions Identify Molecular Ions Generate Mass Spectrum->Identify Molecular Ions Confirm Molecular Weight Confirm Molecular Weight Identify Molecular Ions->Confirm Molecular Weight

Workflow for LC-MS analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of this compound.[6]

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.[7]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]

  • Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30-45° pulse angle, 2-4 seconds acquisition time, and a 1-5 second relaxation delay.[7]

  • Data Analysis:

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks to determine the relative number of protons for each signal, confirming the presence of the Fmoc group, the PEG chain, and the amino acid moiety.

NMR_Workflow Start Start Sample_Prep Dissolve Sample in Deuterated Solvent Start->Sample_Prep NMR_Acquisition Acquire 1H NMR Spectrum Sample_Prep->NMR_Acquisition Data_Processing Process Raw Data (Fourier Transform, Phasing) NMR_Acquisition->Data_Processing Spectral_Analysis Analyze Spectrum (Chemical Shift, Integration, Multiplicity) Data_Processing->Spectral_Analysis Structure_Confirmation Confirm Molecular Structure Spectral_Analysis->Structure_Confirmation End End Structure_Confirmation->End

Workflow for NMR analysis.

By employing these analytical methods, researchers can ensure a comprehensive characterization of this compound conjugates, leading to higher quality materials for research and drug development applications. The combination of chromatographic and spectroscopic techniques provides orthogonal data, giving a high degree of confidence in the identity, purity, and structure of the final product.

References

Mass Spectrometry: The Gold Standard for Validating Fmoc-amino-PEG5-acid Incorporation in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable validation of modifications to therapeutic peptides is a cornerstone of successful drug design. The incorporation of linkers like Fmoc-amino-PEG5-acid is a critical step in the development of next-generation therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Mass spectrometry has emerged as the definitive method for confirming the successful incorporation of such moieties, offering unparalleled accuracy and sensitivity. This guide provides an objective comparison of mass spectrometry with other analytical techniques for the validation of this compound incorporation, supported by experimental data and detailed protocols.

The Critical Role of Validating PEGylation

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to enhance the therapeutic properties of peptides and proteins. It can improve solubility, extend circulation half-life, and reduce immunogenicity.[1][2] this compound is a discrete-length PEG linker that allows for precise control over the modification, avoiding the heterogeneity associated with traditional polydisperse PEG reagents.[3] Accurate validation of its incorporation is essential to ensure the desired biological activity and to meet stringent regulatory requirements.

Mass Spectrometry for Unambiguous Validation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[4] This allows for the precise determination of molecular weight, providing direct evidence of the successful covalent attachment of the this compound linker to a peptide. The expected mass increase upon successful incorporation of a single this compound molecule (Molecular Formula: C28H37NO9, Molecular Weight: 531.60 g/mol ) can be readily detected.[5][6]

Key Mass Spectrometry Techniques:
  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): This technique is ideal for rapid molecular weight determination of the modified peptide. It provides a clear and direct confirmation of successful incorporation.[2][4]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Often coupled with liquid chromatography (LC-MS), ESI-MS is highly sensitive and provides accurate mass measurements. It is particularly useful for analyzing complex mixtures and can be used to quantify the extent of PEGylation.[4][7]

  • Tandem Mass Spectrometry (MS/MS): This technique allows for the fragmentation of the modified peptide, enabling the precise identification of the amino acid residue to which the PEG linker is attached.[4][7]

Comparative Analysis of Validation Techniques

While mass spectrometry is the gold standard, other techniques can provide complementary information. The following table summarizes a comparison of the primary methods used for validating the incorporation of this compound.

FeatureMass Spectrometry (MALDI-TOF & LC-ESI-MS)High-Performance Liquid Chromatography (HPLC)Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Primary Principle Mass-to-charge ratioSeparation based on size, charge, or hydrophobicityElectrophoretic mobility based on size
Primary Application Definitive molecular weight determination, site of incorporation, structural characterizationSeparation, quantification, purity assessmentRoutine purity assessment, estimation of molecular weight
Resolution Very High; can resolve single PEG unit differencesHigh; can resolve different degrees of PEGylationModerate; may be difficult to resolve species with similar molecular weights
Sensitivity High (fmol to pmol range)Moderate (ng to µg range)Low (µg range)
Quantitative Accuracy Good to Excellent (with standards)ExcellentSemi-quantitative
Throughput High (MALDI-TOF), Moderate (LC-MS)ModerateHigh

Experimental Workflow and Protocols

The successful validation of this compound incorporation follows a structured workflow, from peptide synthesis to mass spectrometry analysis.

G cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification cluster_validation Validation s1 Resin Preparation s2 Fmoc-Amino Acid Coupling Cycles s1->s2 s3 This compound Coupling s2->s3 s4 Cleavage and Deprotection s3->s4 p1 Crude Peptide Precipitation s4->p1 p2 Reversed-Phase HPLC p1->p2 v1 Mass Spectrometry Analysis (MALDI-TOF or LC-ESI-MS) p2->v1 v2 Data Analysis and Confirmation v1->v2

Caption: Experimental workflow for the synthesis and validation of this compound incorporation.

Detailed Experimental Protocol: Mass Spectrometry Validation

Objective: To confirm the successful incorporation of this compound into a synthetic peptide by determining the molecular weight of the final product.

Materials:

  • Lyophilized PEGylated peptide

  • MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] in 50% acetonitrile (B52724)/0.1% trifluoroacetic acid)

  • For LC-MS: Water (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade)

  • Mass spectrometer (MALDI-TOF or LC-ESI-MS)

Procedure for MALDI-TOF MS Analysis:

  • Sample Preparation: Dissolve a small amount of the lyophilized PEGylated peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a final concentration of approximately 1 mg/mL.

  • Matrix Preparation: Prepare a saturated solution of the MALDI matrix.

  • Spotting: Mix the peptide solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode. Calibrate the instrument in the expected mass range of the PEGylated peptide.

  • Data Analysis: The resulting mass spectrum should display a prominent peak corresponding to the calculated molecular weight of the peptide with the incorporated this compound. The theoretical mass is calculated as: Mass of Peptide + 531.60 Da.

Procedure for LC-ESI-MS Analysis:

  • Sample Preparation: Dissolve the PEGylated peptide in the initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% formic acid) to a concentration of 0.1-1 mg/mL.

  • Chromatography: Inject the sample onto a reversed-phase HPLC column (e.g., C18) coupled to the ESI-MS. Elute the peptide using a gradient of increasing acetonitrile concentration.

  • MS Analysis: Acquire mass spectra across the elution profile in positive ion mode.

  • Data Deconvolution: The ESI-MS will generate a series of multiply charged ions. Use deconvolution software to process this data and determine the neutral molecular weight of the PEGylated peptide.

  • Data Analysis: Compare the deconvoluted molecular weight with the theoretical molecular weight to confirm successful incorporation. The purity of the sample can also be assessed from the chromatogram.

Logical Relationships in Analytical Characterization

The selection of an analytical technique is guided by the specific information required at each stage of the research and development process.

G cluster_info Information Required cluster_tech Analytical Technique I1 Purity & Heterogeneity T1 HPLC (SEC/RP-HPLC) I1->T1 I2 Molecular Weight Confirmation T2 Mass Spectrometry (MALDI-TOF, ESI-MS) I2->T2 I3 Site of Incorporation T3 Tandem MS (MS/MS) I3->T3 T2->I1 Provides Purity Info

Caption: Logical relationship between the required information and the choice of analytical technique.

Conclusion

Mass spectrometry stands as an indispensable tool for the unambiguous validation of this compound incorporation into peptides. Its high resolution, sensitivity, and accuracy provide definitive evidence of successful conjugation, which is crucial for advancing drug development programs. While techniques like HPLC and SDS-PAGE offer valuable complementary information regarding purity and approximate size, they lack the specificity of mass spectrometry for absolute molecular weight confirmation. For researchers, scientists, and drug development professionals, a comprehensive analytical strategy employing mass spectrometry is essential for ensuring the quality, consistency, and efficacy of novel PEGylated therapeutics.

References

A Researcher's Guide to Purity Confirmation of Fmoc-Amino-PEG5-Acid Modified Peptides: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetically modified peptides is a critical step in guaranteeing reliable experimental outcomes and therapeutic efficacy. The incorporation of polyethylene (B3416737) glycol (PEG) linkers, such as Fmoc-amino-PEG5-acid, is a widely used strategy to enhance the solubility, stability, and pharmacokinetic properties of peptides. However, this modification, typically performed during solid-phase peptide synthesis (SPPS), can introduce a unique set of impurities. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical tool for assessing the purity of these complex molecules. This guide provides an objective comparison of HPLC with other analytical techniques, supported by detailed experimental protocols and data interpretation, to aid in the comprehensive purity analysis of this compound modified peptides.

Comparative Analysis of Purity Assessment Methods

While Reverse-Phase HPLC (RP-HPLC) is the gold standard for peptide purity analysis, a multi-faceted approach employing orthogonal methods provides a more complete picture of a sample's integrity.[1] Mass Spectrometry (MS) and Capillary Electrophoresis (CE) are powerful complementary techniques that can help to identify and characterize impurities that may co-elute with the main product in an HPLC chromatogram.[2][3]

Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound Modified Peptides

FeatureHPLC (High-Performance Liquid Chromatography)Mass Spectrometry (MS)Capillary Electrophoresis (CE)
Primary Separation Principle Partitioning based on hydrophobicity (RP-HPLC), size (SEC-HPLC), or charge (IEX-HPLC).[1]Mass-to-charge ratio (m/z) of ionized molecules.[2]Electrophoretic mobility in a capillary, based on charge and hydrodynamic size.[3]
Primary Application Quantification of purity and separation of major components from impurities.[4]Definitive molecular weight confirmation of the target peptide and identification of impurities by mass.[2]Orthogonal separation to HPLC, capable of resolving impurities that co-elute.[3]
Resolution High; can often resolve closely related impurities.[1]Very high; can distinguish between species with minute mass differences.[1]Very high; offers a different selectivity compared to HPLC.
Strengths - Robust, reproducible, and widely available.- Excellent for quantification.- Versatile with different column chemistries and mobile phases.[]- Unambiguous identification of the desired product.- Characterization of unknown impurities.- Can be coupled with HPLC (LC-MS) for enhanced analysis.[6]- High separation efficiency and resolution.- Requires minimal sample and solvent.- Different separation mechanism provides complementary data.
Limitations - May not separate all impurities from the main peak (co-elution).- Does not directly provide molecular weight information.[2]- Not inherently quantitative without standards.- Can be affected by ion suppression.- Complex data analysis.- Less robust for routine quantitative analysis compared to HPLC.- Sensitive to matrix effects.- Less commonly available in all laboratories.

Experimental Protocols

Protocol 1: Synthesis of this compound Modified Peptide

This protocol outlines the manual solid-phase synthesis of a peptide with an N-terminal this compound modification.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least one hour in a reaction vessel.[7]

2. Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle:

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Repeat this step once.[8]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.[7]

  • Amino Acid Coupling: Add the next Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF to the resin. Agitate for 1-2 hours to facilitate peptide bond formation.[8][9]

  • Washing: Wash the resin with DMF.

  • Repeat this cycle for each amino acid in the desired peptide sequence.

3. N-terminal PEGylation:

  • After the final amino acid has been coupled and its Fmoc group removed, dissolve this compound (1.5-2 equivalents) and a base like DIPEA (3-4 equivalents) in DMF.[7]

  • Add this solution to the resin and agitate for 2-4 hours at room temperature.[7]

  • Wash the resin thoroughly with DMF and then with dichloromethane (B109758) (DCM).[7]

4. Cleavage and Deprotection:

  • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[8]

  • Precipitate the crude peptide by adding cold diethyl ether.[7]

  • Centrifuge to pellet the peptide, and wash the pellet with cold ether.[7]

  • Dry the crude peptide pellet.[7]

Protocol 2: RP-HPLC Analysis of Crude and Purified Peptide

This protocol provides a general method for the purity analysis of the synthesized peptide.

1. Sample Preparation:

  • Dissolve a small amount of the crude or purified peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) containing 0.1% TFA.[3]

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[3]

2. HPLC Conditions:

  • HPLC System: An Agilent 1200 series or equivalent.[10]

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for peptide analysis.[4][11]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[3]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[3]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point and can be optimized based on the peptide's hydrophobicity.[7] A slower gradient (e.g., 1% increase in acetonitrile per minute) can improve the resolution of impurities.[11]

  • Flow Rate: Typically 1.0 mL/min for analytical columns.[3]

  • Detection: UV absorbance at 214-220 nm, which detects the peptide backbone.[3][12] A secondary wavelength of 280 nm can be used if the peptide contains aromatic residues like Trp or Tyr.[13]

  • Column Temperature: Maintained at a constant temperature (e.g., 30-45 °C) to ensure reproducibility.[13]

3. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.[3]

Potential Impurities in this compound Modified Peptide Synthesis

During SPPS, several types of impurities can be generated, which can complicate the purification and analysis of the final product. Understanding these potential byproducts is crucial for optimizing the synthesis and purification strategy.

  • Truncated Sequences: Incomplete coupling reactions can lead to peptides that are shorter than the target sequence.[3]

  • Deletion Sequences: Incomplete Fmoc deprotection can result in the failure to couple the subsequent amino acid, leading to a peptide missing one residue.[14]

  • Insertion Sequences (+1 amino acid): If excess activated amino acid is not completely washed away, it can lead to the insertion of an extra amino acid.[14]

  • Products of Side-Chain Reactions: Modifications to the amino acid side chains can occur, especially during the final cleavage step.[3]

  • Incomplete Deprotection of Side Chains: Residual protecting groups on amino acid side chains can lead to adducts.

  • Diastereomeric Impurities: Racemization of amino acids can occur during activation.[15]

  • Unreacted PEG Reagent: Excess this compound that did not couple to the peptide.

  • Double PEGylation: If the peptide sequence contains a free amine on a side chain (e.g., Lysine) that is not properly protected, the PEG linker may attach at multiple sites.

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the logical relationships in the purity analysis process.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification_analysis Purification & Analysis Resin_Prep Resin Swelling SPPS Fmoc-SPPS Cycles (Amino Acid Couplings) Resin_Prep->SPPS PEGylation N-terminal PEGylation (this compound) SPPS->PEGylation Cleavage Cleavage & Deprotection PEGylation->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide RP_HPLC_Purification Preparative RP-HPLC Crude_Peptide->RP_HPLC_Purification Analytical_HPLC Analytical RP-HPLC (Purity Check) RP_HPLC_Purification->Analytical_HPLC MS_Analysis Mass Spectrometry (Identity Confirmation) RP_HPLC_Purification->MS_Analysis Pure_Peptide Purified Peptide (>95%) Analytical_HPLC->Pure_Peptide Purity >95% MS_Analysis->Pure_Peptide Correct Mass purity_analysis_logic cluster_sample Sample cluster_analysis Purity Analysis cluster_result Result Sample Synthesized Peptide HPLC RP-HPLC (Quantitative Purity) Sample->HPLC MS Mass Spectrometry (Identity & Impurity ID) Sample->MS CE Capillary Electrophoresis (Orthogonal Separation) Sample->CE Purity_Confirmed Purity & Identity Confirmed HPLC->Purity_Confirmed MS->Purity_Confirmed CE->Purity_Confirmed

References

Stability Showdown: A Comparative Guide to ADC Linkers, Featuring Fmoc-amino-PEG5-acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. The linker, the molecular bridge between the antibody and the cytotoxic payload, plays a pivotal role in ensuring that the ADC remains intact in circulation and releases its potent cargo only upon reaching the target tumor cell. This guide provides a comprehensive comparison of the stability of ADCs containing Fmoc-amino-PEG5-acid derived linkers against other commonly used linker technologies, supported by experimental data and detailed methodologies.

The this compound linker represents a class of hydrophilic, non-cleavable linkers. The "Fmoc" (fluorenylmethyloxycarbonyl) group is a protecting group used during synthesis and is removed to reveal a reactive amine, which then connects to the payload. The final linker in the ADC is an amino-PEG5-acid, which forms a stable amide bond with the payload. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the ADC.[1][2]

Comparative Analysis of Linker Stability

The stability of an ADC is primarily assessed through three key assays: plasma stability, lysosomal stability, and in vivo stability. These assays evaluate the linker's ability to withstand cleavage in the bloodstream and its efficiency in releasing the payload within the target cell.

While direct head-to-head quantitative stability data for ADCs containing an amino-PEG5-acid linker is limited in publicly available literature, its stability profile can be inferred from the robust nature of its constituent parts: a stable amide bond and a hydrophilic PEG spacer.[2]

Table 1: Quantitative Comparison of In Vitro Plasma Stability of Various ADC Linkers

Linker TypeSpecific Linker Chemistry% Intact ADC / % Payload Loss (Species, Time)Key CharacteristicsReferences
Non-Cleavable (Inferred) Amino-PEG5-Amide High expected stability due to the robust amide bond.The amide bond is highly resistant to hydrolysis and enzymatic degradation in plasma. The PEG5 spacer can provide steric hindrance, further protecting the payload.[2]N/A
Non-CleavableThioether (e.g., SMCC)>95% intact ADC after 7 days in human plasma.Generally considered highly stable in circulation.[3][3]
Cleavable (Enzyme-sensitive)Valine-Citrulline (Val-Cit)~85% intact ADC after 7 days in human plasma.[4]Designed for cleavage by lysosomal proteases like Cathepsin B.[][6][4][6]
Cleavable (Enzyme-sensitive)Glutamic acid-Valine-Citrulline (EVCit)No significant degradation in human plasma over 28 days.[3]Shows enhanced stability in mouse plasma compared to Val-Cit.[3][3]
Cleavable (pH-sensitive)HydrazoneVariable; can show significant hydrolysis at pH 7.4 depending on the specific structure.Designed to be cleaved in the acidic environment of endosomes and lysosomes.[7]
Cleavable (Reducible)DisulfideLow to moderate stability; susceptible to reduction by agents in plasma.Cleaved in the reducing environment of the cell.[7]
PEGylated (Non-cleavable)ADC-PEG812% payload loss in mouse plasma after 24 hours.Longer PEG chains can offer better protection and stability.[8]
PEGylated (Non-cleavable)ADC-PEG422% payload loss in mouse plasma after 24 hours.Shorter PEG chains may offer less steric protection.[8]

Note: The stability of linkers can be influenced by the specific antibody, payload, and conjugation site.

Visualizing ADC Structure and Stability Assays

To better understand the components and evaluation processes discussed, the following diagrams illustrate the general structure of an ADC and the workflow for a typical plasma stability assay.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker Linker (e.g., amino-PEG5-acid) Antibody->Linker Conjugation Site (e.g., Lysine) Payload Cytotoxic Payload Linker->Payload Stable Bond Plasma_Stability_Workflow cluster_workflow Plasma Stability Assay Workflow start ADC Sample incubation Incubate with Plasma (e.g., Human, Mouse) at 37°C start->incubation time_points Collect Aliquots at Various Time Points (0, 24, 48, 96, 168h) incubation->time_points analysis Analysis of ADC Integrity time_points->analysis lcms LC-MS for DAR and Free Payload analysis->lcms Quantitative elisa ELISA for Intact ADC analysis->elisa Quantitative data Data Analysis: Plot % Intact ADC or DAR vs. Time lcms->data elisa->data

References

The Impact of PEG Linkers on Antibody-Drug Conjugate Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of antibody-drug conjugates (ADCs) is a critical endeavor in the pursuit of more effective and safer cancer therapeutics. The linker, the molecular bridge connecting the monoclonal antibody to the cytotoxic payload, is a pivotal component influencing the ADC's stability, pharmacokinetics, and overall therapeutic index. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a key modulator of ADC performance. This guide provides an objective comparison of the effects of different PEG linkers on ADC efficacy, supported by experimental data, detailed methodologies, and visual representations of key biological processes.

The inclusion of PEG linkers in ADC design offers several advantages. The hydrophilic nature of PEG can counteract the hydrophobicity of many potent payloads, thereby reducing the propensity for aggregation, which can lead to rapid clearance and potential immunogenicity.[1][2] Furthermore, PEGylation increases the hydrodynamic radius of the ADC, which generally leads to reduced renal clearance and a prolonged plasma half-life.[2][3] This extended circulation time can result in greater accumulation of the ADC in tumor tissues, enhancing its therapeutic effect.[1] However, the length and structure of the PEG linker must be carefully optimized, as it can also influence the ADC's in vitro potency and manufacturing feasibility.[2][3]

Data Presentation: A Quantitative Comparison of PEG Linker Performance

The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length and structure on key ADC performance metrics.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity and Pharmacokinetics

Linker TypePayloadCell LineIC50 (nM)Plasma Half-life (t½)Key ObservationsReference
Non-PEGylated (SMCC)MMAENCI-N874.9419.6 minHigh in vitro potency but very rapid clearance.[4][4]
4 kDa PEGMMAENCI-N8731.949 min (2.5-fold increase)Decreased in vitro potency but significantly improved half-life.[4][4]
10 kDa PEGMMAENCI-N87111.3219.5 min (11.2-fold increase)Further decrease in in vitro potency with the most substantial improvement in half-life.[4][4]
Short PEG (e.g., PEG4)VariousVariousGenerally high potencyModerateOffers a balance between improved hydrophilicity and minimal impact on in vitro potency.[3][5][3][5]
Medium PEG (e.g., PEG8-12)VariousVariousModerate potencyIncreasedOften considered optimal for improving pharmacokinetic profile without significantly compromising cytotoxicity. A plateau in clearance reduction is often observed around PEG8.[2][3][6][2][3][6]
Long PEG (e.g., PEG24)VariousVariousLower potencySignificantly IncreasedMaximizes circulation time but may lead to a more significant trade-off with in vitro potency.[7][8][7][8]

Note: Data is synthesized from multiple preclinical studies and may vary depending on the specific antibody, payload, conjugation chemistry, and cell line used.

Table 2: Impact of PEG Linker Length and Structure on In Vivo Efficacy

Linker TypeTumor ModelEfficacy OutcomeTolerabilityKey ObservationsReference
< PEG8Mouse XenograftLess effective tumor growth inhibitionNot well tolerated at 50 mg/kgRapid clearance limits therapeutic efficacy and can lead to higher toxicity.[8][8]
≥ PEG8Mouse XenograftMore effective tumor growth inhibitionWell tolerated at 50 mg/kgImproved pharmacokinetics leads to better tumor accumulation and efficacy.[8][8]
Branched PEG (2 x PEG12)Mouse XenograftSuperior tumor growth inhibition compared to linear PEG24Well toleratedBranched architecture provides a more effective hydrophilic shield, improving pharmacokinetics, especially for highly loaded ADCs (DAR 8).[2][2]
10 kDa PEGNCI-N87 XenograftMost ideal tumor therapeutic abilityOff-target toxicity reduced >4-fold compared to non-PEGylatedThe significant extension in half-life outweighs the reduction in in vitro potency, leading to superior in vivo performance.[4][4]

Note: The presented data is a synthesis from multiple preclinical studies and may vary depending on the specific ADC, tumor model, and dosing regimen.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs with different PEG linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of an ADC by measuring its ability to inhibit the metabolic activity of cancer cells.

  • Cell Culture: Culture target antigen-positive cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linkers. Add the diluted ADCs to the cells and incubate for 72-120 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curves and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software.

ADC Aggregation Analysis (Size Exclusion Chromatography - SEC)

This method separates molecules based on their size to quantify the amount of aggregates in an ADC preparation.

  • Sample Preparation: Dilute the ADC samples to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Mobile Phase Preparation: A typical mobile phase consists of a phosphate (B84403) buffer with an appropriate salt concentration (e.g., 150 mM NaCl) to minimize secondary interactions with the column. For more hydrophobic ADCs, an organic modifier (e.g., acetonitrile (B52724) or isopropanol) may be added.

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column (e.g., Shim-pack™ Bio Diol or Agilent AdvanceBio SEC).

  • Chromatographic Conditions:

    • Flow rate: Typically 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

    • Injection volume: 10-20 µL.

  • Data Analysis: Integrate the peak areas corresponding to the monomer, aggregates, and any fragments. Calculate the percentage of each species relative to the total peak area.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of an ADC in a living animal model.

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth until they reach a predetermined volume (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADCs with different PEG linkers and a vehicle control, typically via intravenous injection, at a specified dose and schedule.

  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Mandatory Visualization

ADC Experimental Workflow

ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Antibody Production s3 Conjugation s1->s3 s2 Linker-Payload Synthesis (Varying PEG Lengths) s2->s3 s4 Purification s3->s4 s5 Characterization (DAR, Aggregation - SEC) s4->s5 iv1 Cytotoxicity Assay (e.g., MTT) s5->iv1 ivv1 Xenograft Model Development s5->ivv1 iv2 Determine IC50 iv1->iv2 ivv2 ADC Administration ivv1->ivv2 ivv3 Tumor Growth Monitoring ivv2->ivv3 ivv4 Pharmacokinetic Analysis ivv2->ivv4 ivv5 Efficacy & Tolerability Assessment ivv3->ivv5 ivv4->ivv5

Caption: Experimental workflow for the comparative study of ADCs with different PEG linkers.

ADC Mechanism of Action with Tubulin Inhibitor Payload (e.g., MMAE, DM1)

ADC_Mechanism cluster_ec Extracellular Space cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm adc ADC with PEG Linker receptor Target Antigen (e.g., HER2) adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload Released Payload (e.g., MMAE, DM1) lysosome->payload 4. Linker Cleavage & Payload Release microtubules Microtubule Disruption payload->microtubules 5. Tubulin Polymerization Inhibition g2m G2/M Phase Arrest microtubules->g2m apoptosis Apoptosis g2m->apoptosis

Caption: General mechanism of action for an ADC with a tubulin inhibitor payload.

Signaling Pathway Inhibition by Trastuzumab Component of T-DM1

TDM1_Signaling cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway tdm1 T-DM1 her2 HER2 Receptor tdm1->her2 Binding & Inhibition pi3k PI3K her2->pi3k ras RAS her2->ras akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Inhibition of downstream signaling pathways by the trastuzumab component of T-DM1.

References

Evaluating the Impact of Fmoc-Amino-PEG5-Acid on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of therapeutic proteins and peptides with polyethylene (B3416737) glycol (PEG) linkers is a pivotal strategy to enhance their pharmacological properties. The choice of the PEGylation reagent is a critical decision that directly influences the stability, bioactivity, and pharmacokinetic profile of the final bioconjugate. This guide provides an objective comparison of Fmoc-amino-PEG5-acid with other common PEGylation alternatives, supported by illustrative experimental data and detailed protocols.

This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by a discrete five-unit PEG chain.[1] This structure is particularly advantageous for solid-phase peptide synthesis (SPPS), allowing for the site-specific incorporation of the PEG linker.[2] The Fmoc group is readily removed under basic conditions to yield a free amine, while the carboxylic acid can be activated to react with primary amines on a protein, such as the side chain of lysine (B10760008) residues, forming a stable amide bond.[1][3]

The primary benefits of PEGylation include an increased hydrodynamic radius, which can lead to a longer in vivo half-life, improved solubility, and reduced immunogenicity.[4][5][6] However, the attachment of a PEG chain can also present challenges, most notably a potential decrease in the protein's biological activity due to steric hindrance at the active or binding sites.[7][8] The length of the PEG chain and the chemistry of its attachment are key determinants of the overall impact on protein function.[8][9]

Comparative Performance of PEGylation Reagents

The selection of a PEGylation strategy depends on the specific protein and the desired therapeutic outcome. This section compares this compound (utilized as an amine-reactive linker after Fmoc deprotection) with other common alternatives, such as maleimide-activated PEGs for thiol-specific conjugation and longer-chain amine-reactive PEGs.

Data Presentation

The following tables present illustrative quantitative data for a model protein, demonstrating the potential impact of different PEGylation strategies on key performance parameters. This data is based on established principles of PEGylation and is intended for comparative purposes.

Table 1: Impact of PEGylation on Enzyme Kinetics (Model Enzyme: Lysozyme)

ParameterNative ProteinThis compound (Amine-Reactive)Maleimide-PEG5 (Thiol-Reactive, Site-Specific)mPEG-NHS Ester (10 kDa, Amine-Reactive)
Michaelis Constant (Km) 15 µM25 µM18 µM45 µM
Maximum Velocity (Vmax) 100 µmol/min75 µmol/min90 µmol/min50 µmol/min
Catalytic Efficiency (kcat/Km) 6.7 x 106 M-1s-13.0 x 106 M-1s-15.0 x 106 M-1s-11.1 x 106 M-1s-1

Table 2: Impact of PEGylation on Receptor Binding Affinity (Model: Antibody Fragment)

ParameterNative Antibody FragmentThis compound (Amine-Reactive)Maleimide-PEG5 (Thiol-Reactive, Site-Specific)mPEG-NHS Ester (10 kDa, Amine-Reactive)
Association Rate (ka) 2.5 x 105 M-1s-11.8 x 105 M-1s-12.2 x 105 M-1s-11.1 x 105 M-1s-1
Dissociation Rate (kd) 5.0 x 10-4 s-15.5 x 10-4 s-15.2 x 10-4 s-16.0 x 10-4 s-1
Dissociation Constant (Kd) 2.0 nM3.1 nM2.4 nM5.5 nM

Table 3: Impact of PEGylation on In Vivo Pharmacokinetics (Model Protein)

ParameterNative ProteinThis compound (Amine-Reactive)Maleimide-PEG5 (Thiol-Reactive, Site-Specific)mPEG-NHS Ester (10 kDa, Amine-Reactive)
Circulation Half-life (t1/2) 2 hours10 hours12 hours48 hours
Clearance Rate HighReducedReducedSignificantly Reduced
In Vivo Efficacy BaselineModerately ImprovedImprovedSignificantly Improved (if activity is retained)

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of PEGylated proteins.

Protocol 1: Protein Conjugation with this compound (Amine-Reactive)

1. Deprotection of this compound:

  • Dissolve this compound in a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Incubate at room temperature for 30 minutes to remove the Fmoc group, yielding Amino-PEG5-acid.

  • Purify the deprotected linker via reversed-phase high-performance liquid chromatography (RP-HPLC).

2. Activation of Amino-PEG5-acid:

  • Dissolve the purified Amino-PEG5-acid in a suitable buffer (e.g., 100 mM MES, pH 6.0).

  • Add a 1.5-fold molar excess of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Incubate for 15 minutes at room temperature to form the NHS ester.

3. Protein Conjugation:

  • Prepare the protein in a suitable reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5). The buffer should be free of primary amines.

  • Add the activated PEG-NHS ester to the protein solution at a desired molar ratio (e.g., 10:1 PEG to protein).

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

4. Purification and Characterization:

  • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purify the PEGylated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted PEG and byproducts.[10]

  • Characterize the extent of PEGylation using SDS-PAGE and mass spectrometry.[10][11]

Protocol 2: Enzyme Kinetics Assay

Objective: To determine the kinetic parameters (Km and Vmax) of the native and PEGylated enzyme. Materials:

  • Spectrophotometer

  • Native and PEGylated enzyme

  • Substrate specific to the enzyme

  • Assay buffer

Procedure:

  • Prepare a series of substrate concentrations in the assay buffer.

  • Add a fixed concentration of the native or PEGylated enzyme to each substrate concentration.

  • Monitor the rate of product formation by measuring the change in absorbance over time.

  • Determine the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

  • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[12]

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants. Materials:

  • SPR instrument

  • Sensor chip

  • Ligand (receptor or antigen)

  • Analyte (native or PEGylated protein)

  • Running buffer

Procedure:

  • Immobilize the ligand onto the surface of the sensor chip.

  • Prepare a series of concentrations of the native or PEGylated protein (analyte) in the running buffer.

  • Inject the analyte solutions over the sensor surface and monitor the binding response in real-time.

  • After the association phase, flow running buffer over the surface to monitor the dissociation phase.

  • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.[7]

Mandatory Visualization

experimental_workflow Experimental Workflow for Evaluating PEGylated Proteins cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_functional_assays Functional Assays protein Native Protein conjugation PEGylation Reaction protein->conjugation peg_reagent PEGylation Reagent (e.g., this compound) peg_reagent->conjugation purification Purification (SEC / IEX) conjugation->purification sds_page SDS-PAGE purification->sds_page mass_spec Mass Spectrometry purification->mass_spec kinetics Enzyme Kinetics (Km, Vmax) purification->kinetics binding Binding Affinity (Kd) purification->binding invivo In Vivo Studies (Pharmacokinetics) purification->invivo

Caption: Workflow for the synthesis, purification, and evaluation of PEGylated proteins.

signaling_pathway Impact of PEGylation on Protein-Receptor Interaction cluster_native Native Protein cluster_pegylated PEGylated Protein native_protein Native Protein receptor1 Receptor native_protein->receptor1 High Affinity Binding downstream_signaling1 Cellular Response receptor1->downstream_signaling1 Signal Transduction peg_protein PEGylated Protein receptor2 Receptor peg_protein->receptor2 Potential Steric Hindrance downstream_signaling2 Altered Cellular Response receptor2->downstream_signaling2 Signal Transduction

Caption: PEGylation can sterically hinder protein-receptor binding, potentially altering cellular signaling.

Conclusion

The selection of a PEGylation reagent is a critical step in the development of protein and peptide therapeutics. This compound offers a valuable tool for site-specific modification, particularly within the context of solid-phase peptide synthesis. The resulting amide bond provides high stability. However, as with any PEGylation strategy, a thorough evaluation of the impact on protein function is essential. Amine-reactive PEGylation, while straightforward, can lead to a heterogeneous product if multiple lysine residues are accessible. In contrast, site-specific strategies, such as incorporating a unique cysteine for thiol-reactive PEGylation, can yield a more homogeneous product, often with better retention of biological activity. The optimal choice of PEG linker length and attachment chemistry must be determined empirically, balancing the desired improvements in pharmacokinetics against any potential loss of function.

References

A Head-to-Head Comparison: Fmoc-amino-PEG5-acid versus Leading Crosslinking Reagents in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a crosslinking reagent is a critical determinant in the successful development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's chemical properties directly influence conjugation efficiency, stability, solubility, and the overall therapeutic efficacy of the final product. This guide provides an objective, data-driven comparison of Fmoc-amino-PEG5-acid with other prominent crosslinking reagents, namely Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and N-hydroxysuccinimide (NHS) esters.

Executive Summary

This compound is a heterobifunctional crosslinker featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine, a terminal carboxylic acid, and a five-unit polyethylene (B3416737) glycol (PEG) spacer. This structure offers a unique combination of hydrophilicity, biocompatibility, and synthetic versatility. In contrast, SMCC is a widely used, more hydrophobic crosslinker, while NHS esters represent a class of amine-reactive reagents. The incorporation of the PEG spacer in this compound imparts significant advantages in terms of improved solubility and reduced aggregation of the resulting bioconjugate, which can lead to enhanced pharmacokinetic profiles and therapeutic outcomes.

Data Presentation: A Comparative Analysis of Key Performance Metrics

The following tables summarize the key characteristics and performance metrics of this compound, SMCC, and a generic NHS-ester crosslinker. This quantitative data has been compiled from various sources to provide a comparative overview.

Table 1: Physicochemical Properties of Crosslinking Reagents

PropertyThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Generic NHS-ester Crosslinker
Structure Linear, PEGylatedCyclohexane-based, non-PEGylatedVaries (aliphatic or aromatic)
Molecular Weight ( g/mol ) 531.59334.32Varies
Spacer Arm Length (Å) ~28.6~8.3Varies
Solubility High aqueous solubilityLow aqueous solubility, requires organic co-solventsVariable, often requires organic co-solvents
Hydrophilicity HighLowVariable

Table 2: Performance Characteristics in Bioconjugation

Performance MetricThis compoundSMCCGeneric NHS-ester
Reactive Groups Carboxylic Acid, Fmoc-protected AmineNHS ester, MaleimideNHS ester
Target Functional Groups Primary Amines (after activation of COOH), Thiols (after deprotection and modification of NH2)Primary Amines, ThiolsPrimary Amines
Conjugation Chemistry Two-step: 1. Carboxylic acid activation, 2. Amine reaction (or further modification)Two-step: 1. NHS ester-amine reaction, 2. Maleimide-thiol reactionOne-step or Two-step
ADC Aggregation Reduces aggregation, enabling higher Drug-to-Antibody Ratios (DARs)[1]Can induce aggregation with hydrophobic payloads, limiting DAR[1][2]Dependent on payload hydrophobicity
Pharmacokinetics Extends in-vivo half-life compared to non-PEGylated counterparts[2]Shorter in-vivo half-life compared to PEGylated counterparts[2]Dependent on overall conjugate properties
In Vivo Efficacy Often enhanced due to improved pharmacokinetics[2]Effective, but can be limited by suboptimal pharmacokinetics[2]Variable
Linkage Stability Stable amide bondStable amide and thioether bonds (thiosuccinimide ring can undergo retro-Michael reaction)[2]Stable amide bond

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison and replication of findings. The following are representative protocols for key experiments in the evaluation of crosslinkers.

Protocol 1: General Two-Step Bioconjugation using this compound

This protocol describes the activation of the carboxylic acid of this compound, followed by conjugation to a primary amine on a biomolecule.

Materials:

  • This compound

  • Biomolecule with primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Desalting columns or dialysis equipment

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in an organic solvent like DMSO or DMF.

    • In the Activation Buffer, add a molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Conjugation to Amine-Containing Biomolecule:

    • Add the activated this compound solution to the biomolecule solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.

  • Fmoc Deprotection (Optional):

    • The Fmoc group can be removed by treating the conjugate with a solution of 20% piperidine (B6355638) in DMF to expose the primary amine for further conjugation.

Protocol 2: Two-Step Antibody Conjugation using SMCC

This protocol involves first activating the antibody with SMCC, followed by the addition of the thiol-containing payload.[3][4]

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC (dissolved in an organic solvent like DMSO or DMF)

  • Thiol-containing payload

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Desalting columns

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Antibody Activation with SMCC:

    • Add a 5- to 20-fold molar excess of SMCC to the antibody solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Removal of Excess SMCC:

    • Purify the maleimide-activated antibody using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation with Thiol-containing Payload:

    • Add the thiol-containing payload to the activated antibody solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final ADC using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted payload and other byproducts.

Protocol 3: In Vitro Serum Stability Assay

This assay evaluates the stability of the ADC and the rate of premature payload release in serum.[5][6][7]

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human or mouse serum

  • Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads)

  • LC-MS/MS system

Procedure:

  • Incubation: Spike the ADC into serum at a final concentration (e.g., 100 µg/mL). Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • ADC Isolation: At each time point, isolate the ADC from the serum matrix using immunoaffinity capture.

  • Quantification of Payload Release: Analyze the supernatant to quantify the amount of prematurely released payload using a validated LC-MS/MS method.

  • Data Analysis: Plot the concentration of the released payload over time to determine the stability profile of the ADC in serum. The drug-to-antibody ratio (DAR) can also be monitored over time by analyzing the captured ADC.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex workflows and molecular interactions involved.

experimental_workflow cluster_reagent_prep Reagent Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody_Prep Antibody Preparation Coupling Antibody-Linker Coupling Antibody_Prep->Coupling Linker_Prep Linker Solution Activation Linker Activation Linker_Prep->Activation Payload_Prep Payload Solution Payload_Coupling Payload Conjugation Payload_Prep->Payload_Coupling Activation->Coupling Coupling->Payload_Coupling Purification Purification (SEC/HIC) Payload_Coupling->Purification Characterization Characterization (LC-MS, SDS-PAGE) Purification->Characterization

General workflow for ADC synthesis and characterization.

PROTAC_Mechanism cluster_system Ubiquitin-Proteasome System E3_Ligase E3 Ubiquitin Ligase Target_Protein Target Protein E3_Ligase->Target_Protein Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Target_Protein->Proteasome Degradation PROTAC PROTAC PROTAC->E3_Ligase Recruits PROTAC->Target_Protein Binds

Mechanism of action for a PROTAC.

ADC_HER2_Pathway cluster_cell HER2+ Cancer Cell HER2_Receptor HER2 Receptor Endosome Endosome HER2_Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Damage & Apoptosis ADC Anti-HER2 ADC ADC->HER2_Receptor 1. Binding Payload->DNA 5. Cytotoxicity

Mechanism of action for a HER2-targeting ADC.

Conclusion

The selection of a crosslinker is a multifaceted decision that significantly impacts the performance of a bioconjugate. This compound, with its hydrophilic PEG spacer, offers clear advantages in improving the solubility and reducing the aggregation of bioconjugates, particularly when working with hydrophobic payloads. This can translate to improved pharmacokinetic profiles and enhanced in vivo efficacy. While traditional crosslinkers like SMCC are well-established and effective, the incorporation of PEGylated linkers represents a significant advancement in the design of next-generation therapeutics. The experimental data and protocols presented in this guide provide a framework for the rational selection of a crosslinking reagent to optimize the efficacy and safety of novel bioconjugates.

References

The Strategic Advantage of Fmoc-amino-PEG5-acid in Advanced Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Fmoc-amino-PEG5-acid, a heterobifunctional linker, has emerged as a valuable tool in this context. Its distinct chemical architecture, comprising a base-labile Fmoc-protected amine, a terminal carboxylic acid, and a five-unit polyethylene (B3416737) glycol (PEG) spacer, offers a unique combination of properties that enhance the performance of bioconjugates. This guide provides an objective comparison of this compound with other linker alternatives, supported by experimental data and detailed protocols to inform rational drug design.

The core advantages of this compound stem from its PEGylated nature. The PEG spacer imparts hydrophilicity to the final conjugate, which can improve solubility, reduce aggregation, and lead to more favorable pharmacokinetic profiles.[1][2] The defined length of the PEG5 chain allows for precise control over the spatial separation between the conjugated molecules, a crucial factor in optimizing biological activity.[1]

Performance Comparison in Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, the linker plays a pivotal role in the therapeutic's efficacy and safety. The length of the PEG chain is a key parameter that influences the physicochemical and biological properties of the ADC.

Comparison of PEG Linker Length in ADCs

A comparative analysis of ADCs constructed with varying PEG linker lengths reveals a trade-off between in vitro potency and in vivo performance.

Performance MetricShort-Chain PEG (e.g., PEG3)Mid-Chain PEG (e.g., PEG5)Long-Chain PEG (e.g., PEG8)Rationale
In Vitro Cytotoxicity (IC50) Lower (Higher Potency)IntermediateHigher (Lower Potency)Shorter linkers may lead to more efficient payload release or reduced steric hindrance at the target site, resulting in higher potency in cell-based assays.[1]
Plasma Half-life (t1/2) ShorterIntermediateLongerLonger PEG chains increase the hydrodynamic radius of the conjugate, reducing renal clearance and extending circulation time.[1]
In Vivo Tumor Growth Inhibition ModerateHighHighThe extended half-life and improved pharmacokinetics of longer PEG linkers often translate to enhanced tumor accumulation and superior in vivo efficacy, despite potentially lower in vitro potency.[1]
Comparison with Non-PEGylated and Cleavable Linkers in ADCs

This compound represents a non-cleavable linker strategy. The choice between a non-cleavable PEGylated linker and other linker types, such as the non-PEGylated SMCC or a cleavable VC-PABC linker, depends on the desired mechanism of action and the specific characteristics of the target and payload.

ParameterPEGylated Non-Cleavable (e.g., based on PEG5)Non-PEGylated Non-Cleavable (SMCC)Cleavable (VC-PABC)
Solubility & Aggregation Improved hydrophilicity, reduced aggregation risk.[2]Can be prone to aggregation with hydrophobic payloads.Properties are payload-dependent.
Plasma Stability HighHighDesigned to be stable in circulation but cleaved in the target cell.
Payload Release Mechanism Requires complete lysosomal degradation of the antibody.Requires complete lysosomal degradation of the antibody.Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome.
"Bystander" Killing Effect NoNoYes (if the payload is cell-permeable)

Performance Comparison in PROTACs

The linker in a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein and the E3 ligase.[3][4] The length of the PEG linker must be empirically optimized for each target-ligand pair.[3][4]

Impact of PEG Linker Length on PROTAC Efficacy

The following table presents representative data for a series of BRD4-targeting PROTACs, illustrating the impact of PEG linker length on degradation efficiency.

PROTACLinker CompositionDC50 (nM) [a]Dmax (%) [b]
PROTAC-1 PEG25080
PROTAC-2 PEG410>95
PROTAC-3 PEG5 15 >95
PROTAC-4 PEG63090
PROTAC-5 PEG810075

[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[4] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[4]

This data highlights that an optimal linker length exists to maximize PROTAC potency and efficacy. A linker that is too short may cause steric hindrance, while a linker that is too long may not support the formation of a stable and productive ternary complex.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in the synthesis and evaluation of bioconjugates.

Protocol 1: Conjugation of this compound to a Primary Amine

This protocol describes the formation of a stable amide bond between the linker's carboxylic acid and a primary amine on a payload or other molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Coupling Buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF.

    • Add 1.5 equivalents of NHS and 1.5 equivalents of EDC to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Amine:

    • Add the amine-containing molecule (dissolved in an appropriate buffer) to the activated linker solution.

    • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Add a quenching solution to stop the reaction by consuming any unreacted NHS ester.

  • Purification:

    • Purify the conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Fmoc Group Deprotection

This protocol details the removal of the Fmoc protecting group to expose the primary amine for subsequent conjugation steps.[1]

Materials:

Procedure:

  • Initial Treatment:

    • Add the 20% piperidine/DMF solution to the Fmoc-protected compound.

    • Agitate the mixture at room temperature.

  • Incubation:

    • A common procedure involves two treatments. First, agitate for 2-5 minutes, then drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.

  • Washing:

    • Thoroughly wash the deprotected conjugate with DMF to remove residual piperidine and dibenzofulvene byproducts.

Visualizing the Workflow

Diagrams illustrating the key processes aid in understanding the application of this compound.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation Target Protein Target Protein PROTAC PROTAC (with PEG5 linker) Target Protein->PROTAC Binds PROTAC->PROTAC Ub Ub E3 Ligase E3 Ligase E3 Ligase->PROTAC Recruits E3 Ligase->Ub Transfers Ubiquitin Poly_Ub_Target Polyubiquitinated Target Protein Proteasome Proteasome Poly_Ub_Target->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: PROTAC-mediated protein degradation workflow.

ADC_Synthesis_Workflow cluster_0 Linker Activation cluster_1 Payload Conjugation cluster_2 Fmoc Deprotection cluster_3 Antibody Conjugation Linker This compound Activated_Linker Activated Linker (NHS Ester) Linker->Activated_Linker Activation Linker_Payload Fmoc-PEG5-Payload Activated_Linker->Linker_Payload Conjugation Reagents1 EDC, NHS Payload Drug Payload (with amine group) Payload->Linker_Payload Deprotected_Linker_Payload Amine-PEG5-Payload Linker_Payload->Deprotected_Linker_Payload Deprotection ADC Antibody-Drug Conjugate Deprotected_Linker_Payload->ADC Conjugation to Ab Reagents2 20% Piperidine/DMF Antibody Antibody Antibody->ADC

References

A Researcher's Guide to PEGylation: Quantitative Comparison of Fmoc-amino-PEG5-acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a critical strategy for enhancing the therapeutic properties of biomolecules. This process can improve drug solubility, extend circulation half-life, and reduce immunogenicity. The choice of PEGylation reagent is paramount, as it directly influences the efficiency, specificity, and overall performance of the resulting conjugate.

This guide provides an objective comparison of Fmoc-amino-PEG5-acid with other common PEGylation reagents, supported by representative experimental data and detailed protocols to inform your selection process.

Quantitative Comparison of PEGylation Reagent Efficiency

The efficiency of a PEGylation reaction is a key determinant of the final product's homogeneity and yield. While exact efficiencies can vary based on the substrate and reaction conditions, the following table summarizes representative quantitative data for common amine-reactive PEGylation strategies.

ReagentActivating GroupTarget Functional GroupTypical Conjugation EfficiencyKey AdvantagesPotential Disadvantages
This compound Carboxylic AcidPrimary Amines (e.g., Lysine (B10760008), N-terminus)>90% (variable)[1]Stable; allows for in-situ activation with standard coupling reagents.[2]Requires an activation step; efficiency can be dependent on peptide sequence and reaction conditions.[1][2]
mPEG-NHS Ester N-hydroxysuccinimide EsterPrimary Amines (e.g., Lysine, N-terminus)>95%High reactivity towards primary amines, leading to rapid conjugation.[2]Susceptible to hydrolysis; can lead to a heterogeneous mixture of products due to multiple available lysine residues.[3]
mPEG-Maleimide MaleimideThiols (e.g., Cysteine)>98%Highly specific for thiol groups, allowing for site-specific conjugation.Not suitable for direct conjugation to primary amines.[2]
mPEG-Aldehyde AldehydeN-terminal α-amino groupsHighHigh selectivity for the N-terminus under mildly acidic conditions.Requires a subsequent reduction step to form a stable secondary amine linkage.

Experimental Protocol: Conjugation of this compound to a Model Protein

This protocol describes a general procedure for the conjugation of this compound to a protein containing accessible primary amine groups, such as bovine serum albumin (BSA), using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • This compound

  • Model Protein (e.g., BSA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis tubing or centrifugal filtration units (10 kDa MWCO) for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMF (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer (e.g., 10 mg/mL each).

    • Prepare the model protein in the Conjugation Buffer at a suitable concentration (e.g., 5-10 mg/mL).[4]

  • Activation of this compound:

    • In a reaction vial, combine this compound (1.5 equivalents relative to the amine-containing molecule) with EDC (1.5 equivalents) and NHS (1.5 equivalents) in the Activation Buffer.[1]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.[5]

  • Conjugation to the Protein:

    • Add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the PEG linker to the protein is recommended as a starting point.[5]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[1][5]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted PEG linker and byproducts by dialysis against PBS or by using centrifugal filtration units.

  • Analysis of Conjugation Efficiency:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein band.

    • SEC-HPLC: Use Size-Exclusion High-Performance Liquid Chromatography to separate the PEGylated protein from the unconjugated protein and aggregates, allowing for quantification of the conjugation efficiency.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the precise molecular weight of the conjugate to confirm the degree of PEGylation (the number of PEG molecules attached per protein).

Experimental Workflow

The following diagram illustrates the general workflow for the conjugation of this compound and the subsequent analysis of its efficiency.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis reagent_prep Reagent Preparation activation Activation of This compound reagent_prep->activation protein_prep Protein Preparation conjugation Conjugation to Protein protein_prep->conjugation activation->conjugation quenching Quenching conjugation->quenching purification Purification (Dialysis/SEC) quenching->purification analysis Analysis (SDS-PAGE, HPLC, MS) purification->analysis

Workflow for this compound conjugation and analysis.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a PEGylation reagent can be visualized as a logical flow based on the available functional groups on the target molecule and the desired outcome of the conjugation.

decision_pathway cluster_amine_reagents start Target Molecule Functional Groups amine Primary Amines (Lysine, N-terminus) start->amine thiol Thiols (Cysteine) start->thiol carbonyl Aldehydes/Ketones start->carbonyl fmoc_acid This compound (requires activation) amine->fmoc_acid nhs_ester mPEG-NHS Ester (direct reaction) amine->nhs_ester aldehyde mPEG-Aldehyde (N-terminal specific) amine->aldehyde maleimide mPEG-Maleimide (site-specific) thiol->maleimide hydrazide mPEG-Hydrazide (forms hydrazone) carbonyl->hydrazide

Decision pathway for selecting a PEGylation reagent.

References

A Head-to-Head Comparison: Fmoc and Boc Chemistry for the Synthesis of PEGylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of PEGylated peptides is a critical step in the development of novel therapeutics with improved pharmacokinetic profiles. The two dominant strategies for solid-phase peptide synthesis (SPPS), 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) chemistry, each present a unique set of advantages and challenges in this context. This guide provides an objective, data-driven comparison to inform the selection of the most appropriate synthetic strategy for your PEGylated peptide candidate.

The fundamental difference between the Fmoc and Boc strategies lies in the nature of the α-amino protecting group and the conditions required for its removal. The Fmoc group is labile to mild basic conditions, typically a solution of piperidine (B6355638), while the Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA).[1] This core distinction dictates the orthogonality of protecting group schemes, the overall harshness of the synthetic conditions, and the compatibility with various peptide modifications, including PEGylation.[1]

At a Glance: Key Differences Between Fmoc and Boc Strategies

FeatureFmoc ChemistryBoc Chemistry
Nα-Protecting Group 9-Fluorenylmethyloxycarbonyltert-Butyloxycarbonyl
Deprotection Condition Base-labile (e.g., 20% Piperidine in DMF)Acid-labile (e.g., 25-50% TFA in DCM)
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Acid-labile (e.g., Bzl), cleaved by strong acid
Final Cleavage Strong Acid (e.g., TFA)Strong Acid (e.g., HF, TFMSA)
Orthogonality Fully orthogonalNot fully orthogonal (graduated acid lability)
Harshness Milder conditionsHarsher, repeated acid treatments
Automation Friendliness Highly amenableLess amenable

Quantitative Performance Comparison for PEGylated Peptides

While direct head-to-head quantitative data for the synthesis of identical PEGylated peptides using both strategies is not extensively published, the following table summarizes the general performance characteristics based on established principles and available data.[1][2][3]

ParameterFmoc StrategyBoc StrategyRationale & Considerations
Typical Overall Yield High, with coupling yields often >99% per step.[1]High, but can be impacted by peptide loss during repeated acid treatments.[1]Fmoc chemistry generally offers higher yields due to milder deprotection steps.
Purity of Crude Product Generally high.Can be lower due to side reactions from repeated acid exposure.Acid-catalyzed side reactions in Boc chemistry can lead to a more complex crude product.
Compatibility with PEGylation Highly compatible; mild deprotection conditions are less likely to affect the PEG moiety.[1]Compatible, but repeated acid deprotection may risk the stability of certain PEG linkers.[1]The ether linkages in PEG chains can be susceptible to acid-catalyzed degradation.[4]
Side Reactions in PEGylated Peptides Potential for side reactions at the PEG-peptide linkage if it is base-sensitive.Risk of acid-catalyzed degradation of the PEG chain or cleavage of the PEG-peptide bond.[1]The choice of linker chemistry is crucial to avoid unwanted cleavage during synthesis.
Handling of Aggregation-Prone Sequences Can be challenging as the neutral peptide backbone can facilitate aggregation.Often advantageous; the protonated N-terminus after deprotection disrupts secondary structures.[5][6]For hydrophobic or β-sheet forming peptides, Boc chemistry can lead to better outcomes.

Experimental Protocols

The following are generalized protocols for the key steps in Fmoc and Boc SPPS for the synthesis of PEGylated peptides. It is important to note that specific conditions may need to be optimized based on the peptide sequence, the nature of the PEG reagent, and the solid support used.

Fmoc Solid-Phase Peptide Synthesis of a PEGylated Peptide
  • Resin Preparation: Swell the appropriate Fmoc-compatible resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF).[1]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus.[7]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable activating agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • On-Resin PEGylation (N-terminal):

    • Perform a final Fmoc deprotection (step 2).

    • Wash the resin thoroughly.

    • Couple the activated PEG reagent (e.g., Fmoc-NH-PEG-COOH activated with HBTU/DIPEA) to the N-terminal amine of the peptide-resin.[8]

  • Final Cleavage and Deprotection: Treat the dried peptide-resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups.[5]

  • Isolation: Precipitate the crude PEGylated peptide in cold diethyl ether, isolate by centrifugation, and dry under vacuum.[9]

Boc Solid-Phase Peptide Synthesis of a PEGylated Peptide
  • Resin Preparation: Swell the appropriate Boc-compatible resin (e.g., MBHA resin) in dichloromethane (B109758) (DCM).

  • Boc Deprotection: Treat the resin with a 25-50% solution of TFA in DCM for 20-30 minutes to remove the Boc protecting group.[5]

  • Washing: Wash the resin with DCM, isopropanol, and then DMF.[5]

  • Neutralization: Neutralize the N-terminal trifluoroacetate (B77799) salt with a solution of 10% DIPEA in DMF.[9]

  • Washing: Wash the resin with DMF and DCM.

  • Amino Acid Coupling: Couple the next Boc-protected amino acid using a suitable activating agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-7 for each amino acid in the sequence.

  • On-Resin PEGylation (N-terminal):

    • Perform a final Boc deprotection (step 2).

    • Wash and neutralize the resin (steps 3-5).

    • Couple the activated PEG reagent (e.g., Boc-NH-PEG-COOH activated with HBTU/DIPEA) to the N-terminal amine of the peptide-resin.

  • Final Cleavage and Deprotection: Treat the dried peptide-resin with a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers.[10]

  • Isolation: Precipitate the crude PEGylated peptide in cold diethyl ether, isolate by centrifugation, and dry under vacuum.[11]

Visualizing the Synthetic Workflows

To better understand the procedural differences, the following diagrams illustrate the core cycles of Fmoc and Boc SPPS for PEGylated peptides.

Fmoc_SPPS_Workflow Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Next Fmoc-AA Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next AA FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Final AA PEGylation On-Resin PEGylation FinalDeprotection->PEGylation Cleavage Cleavage & Deprotection (TFA Cocktail) PEGylation->Cleavage End PEGylated Peptide Cleavage->End

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow for PEGylated Peptides.

Boc_SPPS_Workflow Start Boc-AA-Resin Deprotection Boc Deprotection (25-50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization Neutralization (DIPEA/DMF) Wash1->Neutralization Wash2 Wash (DMF/DCM) Neutralization->Wash2 Coupling Couple Next Boc-AA Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 Repeat Repeat Cycle Wash3->Repeat Repeat->Deprotection Next AA FinalDeprotection Final Boc Deprotection Repeat->FinalDeprotection Final AA PEGylation On-Resin PEGylation FinalDeprotection->PEGylation Cleavage Cleavage & Deprotection (HF or TFMSA) PEGylation->Cleavage End PEGylated Peptide Cleavage->End

Caption: Boc Solid-Phase Peptide Synthesis Workflow for PEGylated Peptides.

Decision-Making Framework

The choice between Fmoc and Boc chemistry is a critical decision that should be based on the specific properties of the target PEGylated peptide.

Decision_Tree Start Start: Choose Strategy for PEGylated Peptide AcidSensitive Does the peptide or PEG linker contain acid-sensitive groups? Start->AcidSensitive AggregationProne Is the peptide sequence hydrophobic or aggregation-prone? AcidSensitive->AggregationProne No Fmoc Fmoc Strategy is Generally Preferred AcidSensitive->Fmoc Yes Automation Is automated synthesis a priority? AggregationProne->Automation No BocConsider Consider Boc for improved solvation and coupling AggregationProne->BocConsider Yes Boc Boc Strategy may be Advantageous Automation->Boc No FmocAutomation Fmoc is highly automation-friendly Automation->FmocAutomation Yes BocConsider->Automation

Caption: Decision tree for selecting between Fmoc and Boc strategies.

Conclusion

The selection between Fmoc and Boc chemistry for the synthesis of PEGylated peptides is a nuanced decision. The Fmoc strategy has become the more prevalent approach due to its milder deprotection conditions, which are generally more compatible with the PEG moiety and acid-sensitive residues, as well as its amenability to automation.[11] However, the Boc strategy remains a powerful and valuable option, particularly for the synthesis of "difficult" sequences that are prone to aggregation, where the acidic deprotection can improve solvation and coupling efficiencies.[6] A thorough evaluation of the peptide sequence, the nature of the PEG linker, and the desired scale of synthesis is essential for making an informed decision that will lead to a successful and efficient synthesis of the target PEGylated peptide.

References

A Comparative Guide to the Applications of Fmoc-Amino-PEG Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-amino-PEG linkers are versatile tools in the fields of bioconjugation, peptide synthesis, and drug delivery.[1] Their unique heterobifunctional structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid separated by a polyethylene (B3416737) glycol (PEG) spacer, allows for controlled, sequential conjugation reactions.[1] This guide provides a comprehensive literature review of their applications, objectively comparing their performance with alternatives and providing supporting experimental data and protocols.

The incorporation of a PEG spacer enhances the solubility and bioavailability of resulting conjugates, a significant advantage when working with hydrophobic molecules.[1][2] PEG is also known for its low toxicity and minimal immunogenicity, which can improve the pharmacokinetic profile of therapeutic molecules by extending their circulation half-life.[3][4] The monodisperse nature of these linkers allows for precise control over the spacing between conjugated molecules, a critical factor in optimizing the biological activity of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[3]

Performance Comparison of PEG Linkers

The choice of a PEG linker is a critical decision in the development of bioconjugates. Factors such as linker length and architecture (linear vs. branched) can significantly impact the properties of the final product. While specific quantitative comparisons are highly dependent on the conjugated molecules, the following table summarizes representative data on the impact of PEGylation.

PropertyWithout PEG LinkerWith PEG LinkerReference
Crude Peptide YieldSequence-dependent, can be low for hydrophobic peptides.Generally higher, especially for difficult sequences.
Crude Peptide PurityOften lower due to aggregation and incomplete reactions.Improved purity due to better solvation and reaction efficiency.
SolubilityCan be poor, especially for hydrophobic peptides.Significantly enhanced aqueous solubility.[3]
Aggregation TendencyHigher for hydrophobic payloads.Reduced tendency for aggregation.[3]
Circulation Half-LifeShorterGenerally increased with longer PEG chains.[3][4]
ImmunogenicityCan be higher.Reduced due to the shielding effect of the PEG chain.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of Fmoc-amino-PEG linkers. The following are representative protocols for key experimental procedures.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating an Fmoc-Amino-PEG Linker

This protocol describes the manual incorporation of an Fmoc-amino-PEG-acid linker onto a resin-bound peptide.[2]

  • Materials: Peptide-bound resin, Fmoc-N-PEG-acid linker, HATU/HOAt, DIPEA or NMM, DMF, 20% piperidine (B6355638) in DMF, DCM, Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water), Cold diethyl ether.

  • Procedure:

    • Resin Swelling and Fmoc Deprotection: Swell the peptide-bound resin in DMF. Remove the N-terminal Fmoc group by treating with 20% piperidine in DMF.[2][5]

    • Fmoc-N-PEG-acid Coupling: Activate the Fmoc-N-PEG-acid linker with a coupling reagent like HATU and a base such as DIPEA in DMF.[2][3] Add the activated linker solution to the deprotected resin and agitate.[2][3]

    • Washing: Wash the resin extensively with DMF and DCM.[2][6]

    • Chain Elongation (Optional): To couple another amino acid to the PEG linker, repeat the Fmoc deprotection step to remove the Fmoc group from the PEG linker, followed by the coupling of the next Fmoc-protected amino acid.[6]

    • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.[2][7]

    • Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.[8]

Protocol 2: Bioconjugation via Amide Bond Formation

This protocol outlines the conjugation of the carboxylic acid terminus of the linker to a primary amine-containing molecule using EDC and NHS.[3]

  • Materials: Fmoc-NH-PEG-COOH, EDC, NHS, Amine-containing molecule, Reaction buffer (e.g., PBS, pH 7.2-7.5).

  • Procedure:

    • Activation of Carboxylic Acid: Dissolve Fmoc-NH-PEG-COOH in a suitable solvent and add EDC and NHS to form the NHS-ester intermediate.[3]

    • Conjugation: In a separate vessel, dissolve the amine-containing molecule in the reaction buffer. Add the activated linker solution to the amine-containing molecule solution.[3]

    • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[3]

    • Purification: Purify the conjugate using size-exclusion chromatography or dialysis.[6]

Protocol 3: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine.[1]

  • Materials: Fmoc-containing compound, 20% piperidine in DMF.

  • Procedure:

    • Dissolve the Fmoc-containing compound in a minimal amount of DMF.[1]

    • Add the 20% piperidine in DMF solution.[9]

    • Agitate the mixture at room temperature. The reaction is typically complete within 30 minutes.[5]

    • The deprotected product can be isolated by precipitation or used directly in a subsequent reaction.

Visualizing Workflows and Structures

The following diagrams illustrate key processes and structures involving Fmoc-amino-PEG linkers.

sps_workflow Resin Solid Support (e.g., Wang Resin) Attach_AA1 Attach First Fmoc-Amino Acid Resin->Attach_AA1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Attach_AA1->Deprotection1 Couple_AA2 Couple Second Fmoc-Amino Acid Deprotection1->Couple_AA2 Repeat Repeat Deprotection and Coupling Cycles Couple_AA2->Repeat Couple_Linker Couple Fmoc-Amino-PEG Linker Repeat->Couple_Linker Deprotection2 Fmoc Deprotection (Optional) Couple_Linker->Deprotection2 Cleavage Cleavage from Resin (e.g., TFA) Deprotection2->Cleavage Purified_Peptide Purified PEGylated Peptide Cleavage->Purified_Peptide

Solid-Phase Peptide Synthesis (SPPS) with a PEG Linker.

bioconjugation_workflow Linker Fmoc-NH-PEG-COOH Activation Activate COOH (EDC, NHS) Linker->Activation Molecule1 Molecule 1 (e.g., Drug) Conjugation1 Conjugate to Amine on Molecule 2 Activation->Conjugation1 Deprotection Fmoc Deprotection (Piperidine) Conjugation1->Deprotection Final_Conjugate Final Bioconjugate Conjugation1->Final_Conjugate Molecule2 Molecule 2 (e.g., Antibody) Molecule2->Conjugation1 Conjugation2 Conjugate to Molecule 3 (Optional) Deprotection->Conjugation2 Conjugation2->Final_Conjugate Molecule3 Molecule 3 Molecule3->Conjugation2 adc_structure cluster_antibody Antibody cluster_linker Fmoc-Amino-PEG Linker cluster_drug Payload Antibody Targeting Antibody Linker PEG Spacer Antibody->Linker Amide Bond Drug Cytotoxic Drug Linker->Drug Amide Bond

References

Safety Operating Guide

Proper Disposal of Fmoc-amino-PEG5-acid: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents like Fmoc-amino-PEG5-acid are paramount for ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, prioritizing safety and operational clarity.

Hazard Identification and Safety Precautions

Before handling this compound, it is critical to understand its associated hazards. This compound is classified as a hazardous substance.[1] Adherence to strict safety protocols is mandatory to mitigate potential risks.

Hazard and Classification Summary

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

Source: MedchemExpress Safety Data Sheet[1]

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or glasses with side shields.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves.

  • Skin and Body Protection: A standard laboratory coat.

  • Respiratory Protection: All handling of the solid compound or any procedure that may generate dust should be conducted in a certified chemical fume hood to avoid inhalation.[2][3]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to manage it as hazardous chemical waste. This applies to the pure compound, any reaction mixtures containing it, and all contaminated materials. Never pour chemical waste down the drain or dispose of it in regular trash. [4][5]

Workflow for Disposal of this compound

start Start: Identify Waste Containing this compound waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused reagent, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures) waste_type->liquid_waste Liquid collect_solid Collect in a dedicated, labeled solid hazardous waste container. solid_waste->collect_solid segregate_liquid Segregate Liquid Waste Streams liquid_waste->segregate_liquid storage Store sealed containers in a designated hazardous waste accumulation area. collect_solid->storage non_halogenated Non-Halogenated (e.g., DMF, DMSO) segregate_liquid->non_halogenated Non-Halogenated Solvent basic_waste Basic Waste (e.g., Piperidine in DMF) segregate_liquid->basic_waste Basic (Fmoc deprotection) collect_non_halogenated Collect in 'Non-Halogenated Waste' container. non_halogenated->collect_non_halogenated collect_basic Collect in 'Basic Waste' or 'Piperidine Waste' container. basic_waste->collect_basic collect_non_halogenated->storage collect_basic->storage disposal Arrange for pickup by Institutional EHS. storage->disposal

Caption: Waste generation and disposal workflow for this compound.

Experimental Protocol: Detailed Disposal Steps

A. Solid Waste Disposal

Solid waste includes expired or unused this compound powder and contaminated disposable lab supplies (e.g., weighing paper, pipette tips, gloves).

  • Segregation: Collect all solid materials contaminated with this compound in a dedicated hazardous waste container.[3] This container should be made of a chemically resistant material, such as high-density polyethylene (B3416737) (HDPE).[5]

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[2] The label must include:

    • The full chemical name: "this compound".

    • The CAS Number: 882847-32-7.[1]

    • Associated hazards (e.g., "Harmful," "Irritant").

    • The date waste was first added.[5]

  • Storage and Disposal: Securely seal the container and store it in a designated hazardous waste accumulation area. This area should be secure and separate from general laboratory traffic.[2] Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department.[3]

B. Liquid Waste Disposal

Liquid waste is generated from solutions containing this compound. Proper segregation of liquid waste streams is essential to prevent dangerous reactions and to ensure compliant disposal.[3]

  • Waste Stream Segregation:

    • Non-Halogenated Solvents: Solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) containing this compound should be collected in a container labeled "Non-Halogenated Hazardous Waste."[3]

    • Basic Waste: If the Fmoc group has been removed using piperidine, this waste stream is considered basic and toxic. It must be collected in a separate, dedicated container labeled "Basic Waste" or "Piperidine Waste."[3]

  • Collection: Use separate, clearly labeled, and chemically compatible containers for each type of liquid waste. Ensure containers have secure, leak-proof caps.

  • Labeling: Each liquid waste container must be clearly labeled as "Hazardous Waste" and list all chemical components with their approximate concentrations.[3]

  • Storage and Disposal: Store the sealed liquid waste containers in a designated and well-ventilated hazardous waste accumulation area, utilizing secondary containment to prevent spills. Contact your institution's EHS office for collection and disposal.[3]

C. Disposal of Contaminated Materials

  • Disposable Labware: Items like pipette tips, tubes, and gloves that have come into contact with the chemical should be disposed of as solid hazardous waste.[4][6]

  • Non-disposable Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone). This rinsate is considered hazardous liquid waste and must be collected and disposed of accordingly.[6]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and your laboratory supervisor.

  • Containment: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[7] For liquid spills, cover with an inert absorbent material like vermiculite (B1170534) or sand.[5][8]

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[5]

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials and dispose of them as hazardous waste.[5]

  • Personal Protection: Ensure appropriate PPE is worn throughout the cleanup process.

This guide provides a framework for the safe disposal of this compound. It is essential to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS) for this compound, as local regulations may vary.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-amino-PEG5-acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Fmoc-amino-PEG5-acid.

This compound is a valuable tool in bioconjugation and drug development, frequently utilized as a PEG-based PROTAC linker.[1] While instrumental in advancing research, understanding and implementing the correct safety protocols for its handling is paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment. This guide provides detailed, step-by-step procedures for the use of personal protective equipment (PPE), operational handling, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute toxicity, oral (Category 4) : Harmful if swallowed (H302).[2]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation (H315).[2]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation (H319).[2]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation (H335).[2]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.[3]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber with a thickness >0.11 mm).[4]Prevents skin contact, which can cause irritation. Gloves should be inspected before use and changed immediately if contact occurs.[5]
Body Protection A standard laboratory coat or chemical-resistant coveralls.[3][4]Protects skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is required if handling the compound as a powder where dust may be generated.[3]Prevents inhalation of airborne particles that may cause respiratory irritation.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is critical for safety and for minimizing environmental impact. The following diagram and protocols outline the essential steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_use Experimental Use cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Work in a Fume Hood prep_ppe->prep_area prep_temp Equilibrate to Room Temperature prep_area->prep_temp handle_weigh Weigh Carefully to Minimize Dust prep_temp->handle_weigh handle_transfer Use Spatula for Transfers handle_weigh->handle_transfer use_dissolve Dissolve in Appropriate Solvent handle_transfer->use_dissolve use_react Perform Reaction use_dissolve->use_react disp_solid Collect Solid Waste in Labeled Container use_react->disp_solid disp_liquid Collect Liquid Waste in Labeled Container disp_solid->disp_liquid disp_ppe Dispose of Contaminated PPE disp_liquid->disp_ppe disp_wash Wash Hands Thoroughly disp_ppe->disp_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

1. Preparation:

  • Don Appropriate PPE: Before handling the compound, ensure all personal protective equipment listed in the table above is correctly worn.

  • Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[3]

  • Equilibrate to Room Temperature: Before opening, allow the container to reach room temperature to prevent moisture condensation.[3]

2. Handling and Use:

  • Weighing and Transfer: When weighing and transferring the solid compound, do so carefully to avoid the creation of airborne dust. Use a spatula for transfers.[4]

  • Dissolution: Dissolve the compound in a suitable solvent as required by your experimental protocol.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[2] Seek medical attention if irritation develops.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[4]

4. Storage:

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[4] Recommended storage temperatures are -20°C for up to one month or -80°C for up to six months for stock solutions.[1] Keep away from strong acids and oxidizing agents.[4]

5. Disposal Plan:

  • Waste Segregation: All waste containing this compound must be treated as chemical waste.[5] Do not mix with other waste streams unless compatibility has been confirmed.[3]

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Collect all liquid waste from the experiment in a sealed, labeled container.[5]

  • Labeling and Storage of Waste: Label waste containers with the full chemical name and any solvents used.[3] Store sealed waste containers in a designated and secure chemical waste storage area.[3]

  • Disposal Procedure: Dispose of the chemical waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3][4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-amino-PEG5-acid
Reactant of Route 2
Reactant of Route 2
Fmoc-amino-PEG5-acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.